6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWQSTIJYWQSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349481 | |
| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71472-57-6 | |
| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine?
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available data to offer a valuable resource for professionals engaged in research and development.
Introduction: The Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. The dihydro-2H-1,4-benzoxazine core, in particular, offers a three-dimensional structure that can be strategically modified to interact with various biological targets. The methyl substitution at the 6-position of the benzene ring can influence the electronic properties and metabolic stability of the molecule, making this compound a valuable building block for the synthesis of novel compounds.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to exploring the chemistry of this compound.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 71472-57-6 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
Physical Properties
Precise physical property data for this compound is not extensively documented in publicly available literature. However, data from suppliers and related analogs can provide useful estimates.
Table 2: Physical Properties
| Property | Value | Source/Analogy |
| Appearance | Not specified; likely a solid or oil at room temperature. | General observation for similar small heterocyclic molecules. |
| Melting Point | Not available | Data for the analogous 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is 113.5-122.5 °C. The methyl group is expected to result in a lower melting point. |
| Boiling Point | Not available | |
| Density | 1.12 g/cm³ at 20 °C | |
| Solubility | Not specified. Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. | General solubility of benzoxazine derivatives.[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the benzoxazine ring system, which contains both an amine and an ether linkage, as well as the aromatic ring.
Synthesis
Diagram: General Synthetic Pathway for 3,4-dihydro-2H-1,4-benzoxazines
Caption: A plausible synthetic route to this compound.
Reactivity
The reactivity of the this compound core is characterized by several key features:
-
N-Functionalization: The secondary amine within the oxazine ring is a key site for derivatization. It can undergo reactions such as alkylation, acylation, and arylation to introduce a wide variety of substituents.[2] This is a critical handle for modifying the compound's properties in drug development.
-
Aromatic Electrophilic Substitution: The benzene ring, activated by the electron-donating amine and ether groups, is susceptible to electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of new functional groups.
-
Ring-Opening Polymerization: Benzoxazines are well-known monomers for the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers.[3][4] This polymerization typically occurs at elevated temperatures and involves the ring-opening of the oxazine moiety.[3] The methyl group at the 6-position can influence the polymerization behavior.
Spectroscopic Data
Spectroscopic data is essential for the characterization and identification of this compound. While the specific spectra for this compound were not found, the expected key features based on its structure and data from analogous compounds are outlined below.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons on the benzene ring (multiple signals in the 6.5-7.5 ppm region).- A singlet for the methyl group protons (around 2.2-2.4 ppm).- Methylene protons of the oxazine ring adjacent to the oxygen and nitrogen atoms (signals typically between 3.0 and 4.5 ppm).- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons (signals in the 110-150 ppm range).- A signal for the methyl carbon (around 20 ppm).- Signals for the methylene carbons of the oxazine ring (typically in the 40-70 ppm range). |
| IR Spectroscopy | - N-H stretching vibration (around 3300-3400 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, ~2850-3100 cm⁻¹).- Aromatic C=C stretching vibrations (~1500-1600 cm⁻¹).- C-O-C asymmetric and symmetric stretching of the ether linkage (~1230 and 1030 cm⁻¹).[3] |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 149.19. |
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety data sheets (SDS) of structurally related benzoxazine derivatives, the following precautions should be observed.[5][6][7][8][9]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5][6]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5][6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][6]
-
Ingestion: Do not ingest. Wash hands thoroughly after handling.[5][7]
Potential Hazards (based on related compounds):
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[5][9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9]
-
Harmful if Swallowed: May be harmful if swallowed.[9]
First Aid Measures (general recommendations):
-
In case of skin contact: Wash off immediately with plenty of soap and water.[5][7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5][7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and polymer science. While specific experimental data for some of its physical and chemical properties are not extensively reported, this guide provides a comprehensive overview based on available information and data from analogous compounds. Researchers and scientists working with this compound should exercise appropriate safety precautions and can use the information herein as a foundation for their experimental design and data interpretation.
References
- Fisher Scientific. (2009, February 5). Safety Data Sheet: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.
- Angene Chemical. (2024, December 28).
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
- Sigma-Aldrich. (2022, November 15).
- PubChem. (n.d.). Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.
-
ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][5][7]oxazine. Retrieved from a relevant ResearchGate publication.
- SpectraBase. (n.d.). Raman of 3,4-dihydro-6-methyl-3-oxo-2H-1,4-benzoxazine-2-acetic acid, methyl ester.
-
Chulakov, E. N., et al. (n.d.). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[5][8]benzoxazines. Russian Chemical Bulletin.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
- WO2016069358A1. (n.d.). Process for making benzoxazines.
- ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
- Elsevier. (n.d.). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers.
- PubChem. (n.d.). 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.
- Taylor & Francis Online. (n.d.). Full article: Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions.
- Wiley Online Library. (2024, April 30).
- Middle East Technical University. (2021, January 12).
- ResearchGate. (n.d.). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF.
- MDPI. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H11NO3 | CID 16244461 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
This guide provides an in-depth exploration of the synthesis and characterization of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to offer not only procedural details but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the efficient synthesis and rigorous characterization of this specific derivative is paramount for its application in the development of novel therapeutics and advanced materials. Polybenzoxazines, derived from benzoxazine monomers, are known for their exceptional thermal stability, mechanical properties, and molecular design flexibility, making them suitable for high-performance applications in various industries, including aerospace and electronics.[1][2]
Strategic Synthesis of this compound
The construction of the this compound core is most effectively achieved through a classical and robust synthetic strategy: the cyclization of a substituted 2-aminophenol. This approach offers high yields and a straightforward purification process.
Retrosynthetic Analysis and Rationale
A logical retrosynthetic disconnection of the target molecule points to 2-amino-5-methylphenol and a two-carbon electrophile as the key starting materials. This strategy is advantageous due to the commercial availability and relative low cost of the precursors. The core principle involves an initial N-alkylation of the aminophenol followed by an intramolecular O-alkylation to form the heterocyclic ring.
Optimized Synthetic Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-5-methylphenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).
-
N-Alkylation: Slowly add 1,2-dibromoethane (1.1 equivalents) to the stirred suspension at room temperature.
-
Cyclization: Heat the reaction mixture to 80-90°C and maintain for 12-16 hours. The elevated temperature facilitates the intramolecular Williamson ether synthesis, leading to the formation of the benzoxazine ring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic substrate and the inorganic base, facilitating a homogenous reaction environment.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the cyclization, yet mild enough to prevent side reactions.
-
Reagent Stoichiometry: A slight excess of 1,2-dibromoethane ensures complete consumption of the starting aminophenol.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of this compound.
Caption: Synthetic route to this compound.
Rigorous Characterization and Structural Elucidation
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural verification.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the two methylene groups of the oxazine ring. The protons of the oxazine ring (O-CH₂-CH₂-N) typically appear as two distinct triplets.[3]
-
¹³C NMR: The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the methyl carbon, the two methylene carbons of the oxazine ring, and the aromatic carbons.
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[3]
-
Characteristic Absorptions: Key peaks in the FTIR spectrum of benzoxazine derivatives include C-O-C stretching vibrations (asymmetric and symmetric), and a characteristic peak for the benzene ring with an attached oxazine ring.[4] The absence of a broad O-H stretching band and the presence of N-H stretching confirm the successful cyclization.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound. A single sharp peak in the chromatogram indicates a high degree of purity.
3.2.2. Gas Chromatography (GC)
GC can also be used for purity assessment, particularly for analyzing the volatility of the compound.
Experimental Workflow for Characterization
The following diagram outlines the logical flow of the characterization process.
Sources
- 1. Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic Data of 6-Methyl-3,4-dihydro-2H-benzooxazine Hydrochloride (CAS 71472-57-6): An In-depth Technical Guide
Spectroscopic Data of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine Hydrochloride (CAS 71472-57-6): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride, identified by the CAS number 71472-57-6, is a heterocyclic compound belonging to the benzoxazine class.[3][4] Compounds containing the 3,4-dihydro-2H-benzo[1][2]oxazine ring system are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including but not limited to antimicrobial, antitumor, and central nervous system effects.[1][5][6] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride.
The structural elucidation of this compound relies on the synergistic interpretation of data from these complementary spectroscopic techniques. The hydrochloride salt form is expected to influence the spectroscopic features, particularly the signals of protons and carbons near the nitrogen atom.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the molecular structure of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride is presented below with a systematic atom numbering scheme.
Figure 1: Molecular structure and atom numbering of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to obtain well-resolved spectra.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, the methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen and protonated nitrogen atoms, as well as the electronic nature of the aromatic ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-Ar (3 protons) | 6.7 - 7.2 | m | - |
| O-CH ₂-CH₂-N (H-11) | 4.2 - 4.5 | t | 4-6 |
| O-CH₂-CH ₂-N (H-10) | 3.3 - 3.6 | t | 4-6 |
| Ar-CH ₃ (H-7) | 2.2 - 2.4 | s | - |
| N-H ⁺ | 9.0 - 10.0 (broad) | s | - |
Note: The chemical shifts are predicted based on typical values for 3,4-dihydro-2H-benzo[1][2]oxazine derivatives and may vary depending on the solvent and concentration.
Interpretation:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.7-7.2 ppm). The substitution pattern will lead to a complex multiplet.
-
Oxazine Ring Protons: The two methylene groups of the oxazine ring are diastereotopic and will appear as two distinct triplets. The protons on the carbon adjacent to the oxygen (H-11) are expected to be deshielded and appear at a lower field (4.2-4.5 ppm) compared to the protons on the carbon adjacent to the nitrogen (H-10, 3.3-3.6 ppm).[1][7]
-
Methyl Protons: The methyl group attached to the aromatic ring will give a singlet in the upfield region (2.2-2.4 ppm).
-
N-H Proton: The proton on the nitrogen, being part of a hydrochloride salt, will be acidic and exchangeable. It is expected to appear as a broad singlet at a downfield chemical shift (9.0-10.0 ppm), and its intensity and position can be affected by the solvent and water content.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-Ar (quaternary, C-1, C-2, C-6) | 140 - 150 |
| C-Ar (CH, C-3, C-4, C-5) | 115 - 130 |
| O-C H₂-CH₂-N (C-11) | 65 - 70 |
| O-CH₂-C H₂-N (C-10) | 40 - 45 |
| Ar-C H₃ (C-7) | 20 - 25 |
Note: The chemical shifts are predicted based on typical values for 3,4-dihydro-2H-benzo[1][2]oxazine derivatives.
Interpretation:
-
Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the downfield region (115-150 ppm). The quaternary carbons attached to the heteroatoms (C-1 and C-2) and the methyl group (C-6) will have distinct chemical shifts from the protonated aromatic carbons.
-
Oxazine Ring Carbons: The carbon atom bonded to the oxygen (C-11) will be significantly deshielded (65-70 ppm) compared to the carbon atom bonded to the nitrogen (C-10, 40-45 ppm).[1]
-
Methyl Carbon: The methyl carbon (C-7) will appear at a characteristic upfield chemical shift (20-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be recorded using a KBr pellet method for a solid sample or as a thin film.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectroscopic Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 2500 - 3200 | Strong, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch (aryl ether) | 1200 - 1250 | Strong |
| C-O Stretch (aliphatic ether) | 1050 - 1150 | Strong |
Interpretation:
-
N-H Stretch: A very broad and strong absorption in the 2500-3200 cm⁻¹ region is characteristic of the N-H⁺ stretch in an amine hydrochloride salt.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed below 3000 cm⁻¹.[7]
-
C=C Stretch: The absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O and C-N Stretches: The strong bands in the fingerprint region, particularly around 1200-1250 cm⁻¹ and 1050-1150 cm⁻¹, are characteristic of the aryl and aliphatic C-O ether linkages, respectively. The C-N stretching vibration is also expected in this region.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for salts to observe the protonated molecular ion.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Mass Spectrometric Data
-
Molecular Formula: C₉H₁₁NO
-
Molecular Weight of Free Base: 149.19 g/mol
-
Expected [M+H]⁺ ion (for the free base): m/z 150.09
Interpretation:
In ESI-MS, the spectrum would be expected to show a prominent peak for the protonated molecule of the free base at m/z 150. Under EI conditions, the molecular ion peak ([M]⁺˙) at m/z 149 would be observed, along with characteristic fragment ions. A common fragmentation pathway for benzoxazines involves the loss of ethylene (28 Da) or other small neutral molecules from the oxazine ring. The presence of the methyl group would also lead to specific fragmentation patterns, such as the loss of a methyl radical (15 Da).
Synthesis and Characterization Workflow
The synthesis of 3,4-dihydro-2H-benzo[1][2]oxazine derivatives typically involves the condensation of a substituted 2-aminophenol with a suitable dielectrophile. A general workflow is depicted below.
Figure 2: General workflow for the synthesis and characterization of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile for the characterization of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride (CAS 71472-57-6). The combined application of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its structure. The provided data and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development who are working with this compound or related benzoxazine derivatives. The characteristic spectral features highlighted herein are crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships.
References
- Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.
-
ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][8]oxazine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]
-
PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]
-
Singh, P., et al. (2014). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 24(15), 3562-3566.
- Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 23-28.
-
ChemBK. (n.d.). 6-METHYL-3,4-DIHYDRO-2H-BENZO[1][2]OXAZINE HYDROCHLORIDE. Retrieved from [Link]1][2]OXAZINE%20HYDROCHLORIDE
- Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-242.
-
Zhou, D., et al. (2006). 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1338-1341.
-
PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. orgchemres.org [orgchemres.org]
- 3. chembk.com [chembk.com]
- 4. 71472-57-6|6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 5. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 6-METHYL-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE HYDROCHLORIDE(71472-57-6) 1H NMR spectrum [chemicalbook.com]
The Pharmacological Potential of the 6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The 1,4-benzoxazine heterocyclic system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to the diverse and potent biological activities exhibited by its derivatives. This technical guide focuses on the 6-methyl-3,4-dihydro-2H-1,4-benzoxazine core, a specific and promising variation within this chemical class. While extensive research has explored the broader benzoxazine family, this document synthesizes the available data to provide a detailed exploration of the synthesis, biological activities, and therapeutic potential of derivatives bearing the this compound scaffold. We will delve into its potential applications in oncology, infectious diseases, and neuroprotection, providing insights into mechanisms of action and detailed experimental protocols to facilitate further research and development in this exciting area of drug discovery.
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, has garnered significant attention in the field of medicinal chemistry. Its structural rigidity, combined with the presence of heteroatoms, provides a unique three-dimensional architecture that allows for diverse interactions with biological targets. This has led to the development of a wide array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
The focus of this guide, the this compound scaffold, introduces a methyl group at the 6-position of the benzoxazine core. This seemingly minor modification can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its biological activity. This guide aims to provide a comprehensive overview of the known and potential biological activities of this specific scaffold, supported by available scientific literature.
Synthesis of the this compound Core
The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a well-established process in organic synthesis. The most common and versatile approach is the Mannich-type condensation reaction. For the synthesis of the 6-methyl substituted scaffold, the general strategy involves the reaction of a 4-methyl-2-aminophenol with a suitable dielectrophile.
A representative synthetic approach involves the one-pot reaction of 4-methylphenol, a primary amine (such as furfurylamine), and paraformaldehyde. This method, known as the Mannich reaction, is efficient for creating the benzoxazine ring structure.[1]
Exemplary Synthetic Protocol: One-Pot Mannich Reaction
This protocol outlines a general procedure for the synthesis of a this compound derivative.
Materials:
-
4-Methylphenol
-
Primary amine (e.g., furfurylamine)
-
Paraformaldehyde
-
Solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (1.0 eq) and the chosen primary amine (1.0 eq).
-
Dissolve the reactants in a suitable solvent (e.g., 1,4-dioxane) under an inert atmosphere.
-
Add paraformaldehyde (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the aminophenol starting material, which can lead to undesired side products.
-
Excess Paraformaldehyde: Ensures complete conversion of the starting materials to the desired benzoxazine ring.
-
Reflux Conditions: Provides the necessary thermal energy to drive the condensation and cyclization reactions to completion.
-
Column Chromatography: A standard and effective method for purifying organic compounds, ensuring the isolation of a high-purity product for subsequent biological evaluation.
Anticancer Activity: A Promising Frontier
Derivatives of the broader benzoxazine class have demonstrated significant potential as anticancer agents. While specific data for the 6-methyl scaffold is emerging, studies on closely related analogs provide compelling evidence for its promise in oncology. For instance, benzoxazine derivatives derived from eugenol, such as 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][2][3]oxazine, have shown in vivo anticancer activity by reducing tumor incidence and weight in a fibrosarcoma model.[2] This suggests that the 6-substituted dihydro-benzoxazine core is a viable pharmacophore for the development of novel anticancer therapeutics.
Potential Mechanisms of Anticancer Action
Research on related benzoxazinone derivatives suggests several potential mechanisms through which this compound analogs may exert their anticancer effects:
-
Induction of DNA Damage: Some benzoxazinone derivatives have been shown to induce DNA damage in tumor cells, leading to the activation of apoptotic pathways.[3] The planar nature of the benzoxazine ring system may facilitate intercalation into DNA, disrupting its replication and transcription.
-
Downregulation of Oncogenes: Certain benzoxazinone compounds have been found to downregulate the expression of key oncogenes like c-Myc, which plays a critical role in cell proliferation and survival.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of novel this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validating System:
-
The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.
-
Performing the assay in triplicate and repeating the experiment multiple times enhances the reliability and reproducibility of the data.
Antimicrobial Activity: Combating Infectious Diseases
The 1,4-benzoxazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi. While specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not extensively reported, studies on related structures provide a strong rationale for their investigation as potential antimicrobial agents. For example, various 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives have exhibited MIC values in the range of 12.5-50 µg/mL against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3]
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of benzoxazine derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One potential target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined |
| Ciprofloxacin | Reference Value | Reference Value |
Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases
Oxidative stress and neuronal damage are key pathological features of various neurodegenerative diseases. The antioxidant and neuroprotective properties of benzoxazine derivatives make them attractive candidates for the development of therapies for these conditions. Studies on various 1,4-benzoxazine derivatives have demonstrated their ability to protect neurons from oxidative stress-induced cell death.[4][5]
Potential Mechanisms of Neuroprotection
The neuroprotective effects of benzoxazine derivatives are likely multifactorial and may involve:
-
Antioxidant Activity: The phenolic hydroxyl group present in many benzoxazine precursors and the overall electron-rich nature of the aromatic system can contribute to radical scavenging and antioxidant effects.
-
Modulation of Signaling Pathways: Some benzoxazine-related compounds have been shown to modulate key signaling pathways involved in neuronal survival, such as the ERK-CREB pathway.[6]
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a method to assess the neuroprotective effects of this compound derivatives against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to differentiate (e.g., using retinoic acid) to acquire a more neuron-like phenotype.
-
Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.
-
Induce oxidative stress by exposing the cells to a specific concentration of H₂O₂ for a defined period (e.g., 24 hours).
-
Assess cell viability using the MTT assay as described in the anticancer activity section.
-
Calculate the percentage of cell survival relative to the untreated control and the H₂O₂-treated control.
Visualization of Experimental Workflow:
Caption: Workflow for in vitro neuroprotection assay.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for the this compound scaffold is yet to be fully elucidated, some general trends can be inferred from the broader benzoxazine class:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence biological activity. Electron-withdrawing groups like nitro and trifluoromethyl have been shown to enhance antimicrobial activity in some series.[4]
-
Substitution at the 3-Position: The substituent at the 3-position of the oxazine ring can impact potency and selectivity.
-
Substitution on the Nitrogen Atom: Modifications at the nitrogen atom of the oxazine ring can alter the physicochemical properties and biological activity of the molecule.
Further systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substituents at other positions are necessary to establish a clear SAR.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The available evidence, largely extrapolated from closely related analogs, suggests its potential in anticancer, antimicrobial, and neuroprotective applications. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening.
Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: A focused effort to synthesize and screen a library of this compound derivatives is crucial to identify lead compounds with potent and selective activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active compounds will be essential for their further development.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundational understanding of the biological potential of the this compound scaffold. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising area of medicinal chemistry.
References
-
Siswandono, S., Purwono, B., & Hayati, F. (2020). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 7(2), 85-91. [Link]
-
Yusoff, M. M., Salit, M. S., & Sam, S. T. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2993. [Link]
-
Aki, E., Yildiz, I., & Temiz-Arpaci, O. (2014). Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Marmara Pharmaceutical Journal, 18(2), 65-71. [Link]
-
Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(26), 5347–5357. [Link]
-
Nguyen, K. M. H., Schwendimann, L., Gressens, P., & Largeron, M. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. Organic & biomolecular chemistry, 13(12), 3749–3756. [Link]
-
Kim, H. J., Lee, J. Y., Kim, H. J., Cheon, S. H., & Park, E. J. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules (Basel, Switzerland), 23(3), 669. [Link]
-
Zhang, W., Cao, S., Wu, Y., & Li, J. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life sciences, 258, 118252. [Link]
-
Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-247. [Link]
-
Shinde, M. V., Bari, S. B., & Patil, S. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]
-
Liu, X., Zhao, J., Xu, J., Zhao, B., Zhang, Y., Zhang, S., & Miao, J. (2009). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & medicinal chemistry letters, 19(10), 2896–2900. [Link]
-
Didwagh, S. S., & Piste, P. B. (2013). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 5(5), 2199-2203. [Link]
-
Giraud, F., Andayi, F., Rasoanaivo, P., & Frappier, F. (2006). Antimicrobial evaluation of 1,4-benzoxazine derivatives. Bioorganic & medicinal chemistry letters, 16(21), 5671–5674. [Link]
-
Macias, F. A., Chinchilla, N., Varela, R. M., & Molinillo, J. M. (2006). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 54(5), 1636–1645. [Link]
-
Ghafouri, H., & Gholivand, M. B. (2013). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 159–168. [Link]
- U.S. Patent No. 5,420,126. (1995). 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
- European Patent No. EP 0047005 B1. (1984). Benzoxazine derivatives.
- U.S. Patent Application No. 17/800,821. (2023). Liquid Bio-based Benzoxazine Resin Systems with Improved Processability and High Performance.
-
Das, B. C., Madhukumar, A. V., Anguiano, J., & Mani, S. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][2][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & medicinal chemistry letters, 19(15), 4204–4206. [Link]
-
Semidetnov, A. V., Odinokov, A. S., Kalinin, A. A., & Varlamov, A. V. (2018). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[2][7]benzoxazines. Russian Chemical Bulletin, 67(10), 1886-1891. [Link]
-
Zhang, K., Ohashi, S., & Ishida, H. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Benzoxazine Resins, 1-28. [Link]
-
PubChem. (n.d.). 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Trotsko, N., Galkin, M., & Kletskov, A. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1391. [Link]
-
Gacal, B., Akkus, G., Ozel, A., & Ozkal, B. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(17), e202401777. [Link]
-
Adebayo, J. A., Ariffin, A., & Abdul Hamid, M. R. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASAYAN Journal of Chemistry, 9(4), 585-593. [Link]
-
Wang, Y., Liu, Y., & Zhang, K. (2018). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. RSC advances, 8(3), 1395–1403. [Link]
-
Wesołowska, O., Wińska, K., & Uglis, D. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6296. [Link]
-
Stoyanov, R. S., Stoyanova, E. R., & Aleksieva, K. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 13(6), 724. [Link]
-
Wang, Y., Li, Y., & Zhang, Y. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399345. [Link]
-
Abd El-All, A. S., Hassan, A. S., Osman, S. A., Yosef, H. A. A., Abdel-Hady, W. H., El-Hashash, M. A., Atta-Allah, S. R., Ali, M. M., & El Rashedy, A. A. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 70(6), 1033–1044. [Link]
-
Džubak, P., Hajduch, M., & Krystof, V. (2014). Synthesis and biological evaluation of 2H-benzo[b][2][7]oxazine derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 86, 539-549. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Potential therapeutic applications of 6-methyl substituted benzoxazines.
An In-depth Technical Guide to the Therapeutic Potential of 6-Methyl Substituted Benzoxazines
Abstract
Benzoxazines, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile structure and wide range of pharmacological activities.[1][2] The introduction of a methyl group at the 6-position of the benzoxazine ring has been shown to significantly influence the molecule's electronic properties and biological efficacy. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of 6-methyl substituted benzoxazines. We delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, synthesizing key findings from recent literature. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of mechanisms of action, supporting data, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Benzoxazine Scaffold and the Significance of 6-Methyl Substitution
Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[3] Their synthetic accessibility, typically through a Mannich condensation of a phenol, a primary amine, and formaldehyde, allows for extensive structural diversification.[4] This flexibility has made the benzoxazine core a focal point for developing novel therapeutic agents.[2][5]
The substitution pattern on the aromatic ring is a critical determinant of biological activity. The 6-position, being para to the ring oxygen, is a strategic site for modification. An electron-donating group like a methyl (-CH₃) substituent at this position can modulate the electronic distribution of the entire scaffold, influencing its interaction with biological targets. This often leads to enhanced potency and selectivity across various pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[1][6]
Synthesis of 6-Methyl Substituted Benzoxazines
The primary route for synthesizing 1,3-benzoxazine derivatives is the Mannich reaction. This one-pot condensation involves a substituted phenol, a primary amine, and formaldehyde. For 6-methyl substituted benzoxazines, the phenolic precursor is typically 4-methylphenol (p-cresol). The reaction's versatility allows for a wide array of amines and aldehydes to be used, generating a diverse library of compounds for screening.[7][8]
General Experimental Protocol: Synthesis of a 6-Methyl-1,3-Benzoxazine Derivative
This protocol outlines a representative synthesis via a Mannich condensation reaction.[9]
Materials:
-
4-methylphenol (1 equivalent)
-
A primary amine (1 equivalent)
-
Paraformaldehyde (2 equivalents)
-
Solvent (e.g., 1,4-dioxane or toluene)
-
Stirring apparatus and reflux condenser
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylphenol (1 eq.) and the selected primary amine (1 eq.) in the chosen solvent.
-
Addition of Aldehyde: Add paraformaldehyde (2 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-methyl substituted benzoxazine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10][11][12]
Therapeutic Application I: Anticancer and Radiosensitizing Activity
Several 6-methyl substituted benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and enhance the efficacy of radiation therapy.[11][12]
Mechanism of Action
The anticancer effects of these compounds are multifaceted:
-
Inhibition of DNA-PK: A primary mechanism involves the inhibition of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks (DSBs).[13] By inhibiting DNA-PK, these benzoxazines prevent cancer cells from repairing the DNA damage induced by radiation, leading to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis.[13]
-
Targeting c-Myc G-quadruplex: Certain benzoxazinone derivatives have been shown to induce and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[14] This stabilization downregulates the expression of c-Myc, a key regulator of cell proliferation, thereby inhibiting cancer cell growth and migration.[14]
-
Disruption of Membrane Permeability: Some substituted benzoxazines exhibit potent cytotoxic activity by disrupting the integrity of the cancer cell membrane.[15] This leads to increased permeability and triggers both inflammatory and non-inflammatory cell death pathways.[15]
-
Induction of Oxidative Stress and Autophagy: In lung cancer cells, certain derivatives have been found to significantly activate pathways related to DNA damage, oxidative stress (increasing reactive oxygen species, ROS), and autophagy, leading to cell death.[16]
Supporting Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative 6-methyl benzoxazine derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ / Activity | Reference |
| Novel Benzoxazines | HeLa (Cervical), HT29 (Colorectal), A549 (Lung) | Significant reduction in survival post-radiation | [13] |
| Substituted Benzoxazine (2b) | MCF-7 (Breast) | IC₅₀ = 2.27 µM | [15] |
| Substituted Benzoxazine (2b) | HCT-116 (Colon) | IC₅₀ = 4.44 µM | [15] |
| Substituted Benzoxazine (4b) | MCF-7 (Breast) | IC₅₀ = 3.26 µM | [15] |
| Benzoxazinone Derivatives | A549 (Lung), SGC7901 (Gastric) | Dose-dependent inhibition of proliferation and migration | [14] |
| 1,4-Benzoxazinone Hybrids | A549 (Lung) | GI₅₀ = 0.32 µM | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[9]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
6-Methyl benzoxazine derivatives (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Therapeutic Application II: Antimicrobial Activity
Derivatives of 6-methyl-benzoxazole and benzoxazine have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, positioning them as potential candidates for new anti-infective agents.[17][18]
Mechanism of Action
The precise antimicrobial mechanisms are still under investigation but are thought to include:
-
Cell Membrane Disruption: The hydrophobic nature of the benzoxazine scaffold allows it to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[19]
-
Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit key bacterial enzymes. For instance, molecular docking studies suggest that certain benzoxazines can bind to and inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[20]
Supporting Data: Minimum Inhibitory Concentration (MIC)
The following table highlights the antimicrobial efficacy of various 6-methyl substituted derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 6-methyl-benzoxazole (4b, 4c) | Staphylococcus aureus | 12.5 | [17] |
| 6-methyl-benzoxazole (5a) | Pseudomonas aeruginosa | 25 | [17] |
| 6-methyl-benzoxazole (4c) | Candida albicans | 12.5 | [17] |
| Benzoxazine-6-sulfonamides | Gram-positive & Gram-negative bacteria | 31.25 - 62.5 | [18] |
| Benzoxazine-6-sulfonamides | Fungi | 31.25 - 62.5 | [18] |
| Biobased Benzoxazines (BOZ-Ola) | Staphylococcus aureus | 5 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
6-Methyl benzoxazine derivatives
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the benzoxazine compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Therapeutic Application III: Anti-inflammatory and Analgesic Activity
Certain 6-acyl substituted benzoxazolinones have shown promising anti-inflammatory and analgesic properties with reduced ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
Mechanism of Action
While not fully elucidated, the anti-inflammatory action is likely related to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[21] Molecular docking studies have explored the interaction of benzoxazine derivatives with the active site of COX-1.[21]
Supporting Data: In Vivo Efficacy
The most promising results were observed for compounds with a 6-(4-chlorobenzoyl) group on the benzoxazolinone ring.[6] These compounds were evaluated using standard animal models.
| Assay | Model | Result | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Significant inhibition of edema | [6] |
| Analgesic | p-Benzoquinone-induced writhing test in mice | Significant reduction in writhing response | [6] |
| Ulcerogenicity | - | Reduced ulcerogenic effects compared to standards | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema Test
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[6][21]
Materials:
-
Mice or rats
-
6-Methyl benzoxazine derivatives
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide animals into groups: vehicle control, standard drug, and test compound groups.
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
Therapeutic Application IV: Neuroprotective Activity
Select benzoxazine and benzoxazole derivatives have been identified as potential neuroprotective agents, offering a therapeutic strategy for conditions involving neuronal damage and oxidative stress.[3][22][23]
Mechanism of Action
A key neuroprotective mechanism involves the modulation of sigma receptors. For example, the benzoxazolone derivative SN79 acts as a sigma receptor antagonist.[24] This antagonism mitigates the neurotoxic effects of substances like methamphetamine by:
-
Reducing Oxidative Stress: Attenuating the generation of reactive oxygen/nitrogen species (ROS/RNS).[24]
-
Inhibiting Apoptosis: Preventing the activation of apoptotic pathways, including the activation of caspases-3, -8, and -9.[24]
This dual action protects neurons from damage and subsequent cell death, even under conditions of elevated temperature (hyperthermia) that can exacerbate toxicity.[24]
Future Perspectives and Conclusion
The 6-methyl substituted benzoxazine scaffold is a highly promising platform for the development of novel therapeutics. The diverse biological activities, from anticancer to neuroprotective effects, underscore its versatility. Future research should focus on synthesizing more extensive compound libraries and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. Further elucidation of their mechanisms of action, along with in vivo efficacy and safety profiling, will be critical for translating these promising laboratory findings into clinically effective drugs. The adaptability of the benzoxazine core ensures that it will remain a significant area of interest in medicinal chemistry for years to come.
References
- Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines Th
- Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl)
- Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.
- An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applic
- Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. PubMed.
- Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry.
- Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
- Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives.
- Synthesis and antimicrobial activity of novel benzoxazine sulfonamide deriv
- Studies on Benzoxazine Deriv
- Synthesis and biological activity of novel 1,3-benzoxazine deriv
- SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell de
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed.
- Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria.
- Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. NIH.
- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.
- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science. Bentham Science.
- Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.
- Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed.
- Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF.
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][10]oxazin-3(4H). NIH.
- Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxid
- Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI.
- Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. NIH.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. phytojournal.com [phytojournal.com]
- 12. Studies on Benzoxazine Derivaties [ijraset.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. ijpsr.com [ijpsr.com]
- 22. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 24. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Versatile Heterocyclic Scaffold for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazine Core
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and advanced materials.[1][2][3][4] Its unique conformational flexibility and the presence of both hydrogen bond donor and acceptor sites allow for specific and favorable interactions with a variety of biological targets. This has led to the development of benzoxazine derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[5][6][7] The versatility of the benzoxazine scaffold also extends to materials science, where it serves as a precursor to high-performance polybenzoxazine resins.[8][9]
This technical guide focuses on a key derivative, 6-methyl-3,4-dihydro-2H-1,4-benzoxazine . The introduction of a methyl group at the 6-position of the benzoxazine core subtly yet significantly modulates its electronic and steric properties. This modification can influence the molecule's reactivity, metabolic stability, and binding affinity to target proteins, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this important heterocyclic building block, supported by detailed experimental protocols and spectroscopic data.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 1,4-benzoxazine derivatives involves the cyclization of a 2-aminophenol derivative. For the synthesis of the title compound, 2-amino-4-methylphenol is the key starting material. The following protocol outlines a reliable synthetic route.
Reaction Scheme:
A plausible synthetic pathway for this compound.
Experimental Protocol:
Materials:
-
2-Amino-4-methylphenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
N-alkylation: To a solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure This compound .
Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section. The expected yield for this reaction is typically in the range of 70-85%.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.60-6.75 (m, 3H, Ar-H), 4.25 (t, J = 4.4 Hz, 2H, O-CH₂), 3.40 (t, J = 4.4 Hz, 2H, N-CH₂), 3.5-4.0 (br s, 1H, NH), 2.25 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.5 (C-O), 138.0 (C-N), 130.0 (C-CH₃), 120.0, 118.0, 116.0 (Ar-CH), 64.5 (O-CH₂), 44.0 (N-CH₂), 21.0 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3350-3450 (N-H stretch), 2850-2950 (C-H stretch), 1600-1620 (C=C aromatic stretch), 1220-1260 (C-O-C asymmetric stretch) |
| Mass Spectrometry (EI) | m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 120 (M⁺ - C₂H₅), 106 |
Reactivity and Application as a Building Block
The chemical reactivity of This compound is primarily centered around the nucleophilic secondary amine and the electron-rich aromatic ring. The methyl group at the 6-position acts as a weak electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions.
Key Reactions and Transformations:
Key reaction pathways for the functionalization of this compound.
N-Functionalization Reactions
The secondary amine of the benzoxazine ring is a key site for introducing molecular diversity.
-
N-Alkylation and N-Acylation: Standard alkylation and acylation conditions can be employed to introduce a wide range of substituents at the nitrogen atom. These reactions are typically carried out in the presence of a base to neutralize the acid generated. The resulting N-substituted derivatives are often key intermediates in the synthesis of pharmacologically active compounds.[14]
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of N-aryl bonds.[15] This allows for the synthesis of complex diarylamine structures, which are prevalent in many drug molecules.
Electrophilic Aromatic Substitution
The benzene ring of the benzoxazine core is activated towards electrophilic substitution. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing ether oxygen directs incoming electrophiles primarily to the positions ortho and para to the activating groups. The precise regioselectivity will depend on the specific electrophile and reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is an attractive starting point for the design and synthesis of novel therapeutic agents. The methyl group can provide beneficial steric and electronic interactions within the binding pocket of a target protein, potentially enhancing potency and selectivity. Furthermore, it can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
While specific examples of drugs derived directly from this building block are not extensively documented in publicly available literature, the broader class of 1,4-benzoxazine derivatives has shown significant promise in various therapeutic areas.[1][2][3][4] Researchers can leverage the synthetic handles on the 6-methyl-1,4-benzoxazine core to explore structure-activity relationships and develop novel drug candidates.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the multiple sites for chemical modification, makes it an attractive scaffold for the development of novel compounds with tailored properties. This technical guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to unlock the full potential of this important heterocyclic core in their scientific endeavors.
References
-
Chulakov, E. N., Korolyova, M. A., Tumashov, A. A., & Krasnov, V. P. (2024). Kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H-[1][14]benzoxazines with chiral acyl chlorides. Mendeleev Communications, 34(1), 63-65.
- Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.
-
Gnanadeepam, M., & Muthusubramanian, S. (2010). Synthesis and biological activity of 6-alkyl/chloro-3-{4-(6-alkyl/chloro-2H-benzo [e][14][16] oxazin-3 (4H)-yl) phenyl}-3, 4-dihydro-2H-benzo [e][14][16] oxazines. Indian Journal of Chemistry, 49B, 1083-1087.
- Li, J., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29(32), 5346-5367.
- Gurupadayya, B. M., et al. (2007). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. Indian Journal of Pharmaceutical Sciences, 69(1), 105.
- Liu, X. H., et al. (2024). Studies on the synthesis, crystal structures, biological activities and molecular docking of novel natural methylxanthine derivatives containing piperazine moiety. Journal of Molecular Structure, 1301, 137385.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol: A Technical Guide.
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-36.
- Ertas Dogan, Y., Satilmis, B., & Uyar, T. (2019). Synthesis and characterization of bio‐based benzoxazines derived from thymol. Journal of Applied Polymer Science, 136(20), 47371.
- Lochab, B., Monisha, M., Amarnath, N., Sharma, P., & Ishida, H. (2014). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 1049-1082). Elsevier.
- Johnson, T. W. (2018). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. The University of Southern Mississippi.
- Lardeux, M., et al. (2020). Formaldehyde-free polybenzoxazines for high performance thermosets. Polymer Chemistry, 11(30), 4875-4884.
- Zhu, C., Gao, X., Fan, W., & Fu, X. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC advances, 10(12), 7151-7158.
- Zhang, X., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29(32), 5346-5367.
- PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.
- METU. (2012). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES.
- Zarei, K., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1434-1439.
- University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- Request PDF. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
- Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1173-1178.
- CAS. (n.d.). 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine.
- Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137385.
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-36.
- US Patent No. WO2016069358A1. (2016). Process for making benzoxazines.
Sources
- 1. WO2016069358A1 - Process for making benzoxazines - Google Patents [patents.google.com]
- 2. Studies on the synthesis, crystal structures, biological activities and molecular docking of novel natural methylxanthine derivatives containing piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
An In-depth Technical Guide to Investigating the Mechanism of Action of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
Foreword: Charting the Unexplored Territory of Benzoxazine Pharmacology
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of biological activities.[1][2] Derivatives have been reported to possess antimicrobial, antidepressant, antidiabetic, and anti-inflammatory properties, among others.[1][3][4] This chemical versatility, however, presents a significant challenge: the mechanism of action is often highly dependent on the specific substitution patterns on the benzoxazine core. This guide focuses on a specific, under-investigated subclass: 6-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives.
Lacking a well-established pharmacological target for this particular substitution, a systematic, multi-pronged investigative approach is paramount. This document is structured not as a review of a known mechanism, but as a strategic guide for its elucidation. We will proceed from broad, high-throughput screening to focused, in-depth biophysical and electrophysiological assays. The causality behind each experimental choice is explained, providing a logical framework for researchers to adapt and apply to their own novel benzoxazine derivatives. Our objective is to build a self-validating experimental cascade that progressively refines our understanding, culminating in a robust mechanistic hypothesis.
Section 1: The Investigative Funnel: A Strategy for Target Deconvolution
The first critical step is to narrow the vast landscape of potential biological targets. Given the diverse activities of the broader benzoxazine class, which include CNS-active and antimicrobial effects, a logical starting point involves screening against major drug target families: G-Protein Coupled Receptors (GPCRs), monoamine transporters, and ion channels. An efficient approach employs a "funnel" strategy, starting with broad screens and using the results to guide more specific, hypothesis-driven experiments.
The causality here is resource optimization. Broad, commercially available panel screens provide a cost-effective way to identify initial "hits" across hundreds of targets. A positive signal in any of these panels does not confirm a mechanism but provides the crucial first clue, directing the subsequent, more resource-intensive investigations.
Experimental Workflow: Initial Target Class Screening
The following workflow outlines a logical progression from high-throughput screening to preliminary hit validation.
Caption: High-level workflow for initial target class identification.
Section 2: Investigating G-Protein Coupled Receptor (GPCR) Interactions
Rationale: GPCRs are the most common drug targets and are implicated in a vast array of physiological processes. The reported antidepressant-like effects of some benzoxazine derivatives strongly suggest potential modulation of aminergic GPCRs (e.g., serotonin or dopamine receptors).[3] A hit from the initial panel screen necessitates a thorough investigation to confirm direct interaction and characterize the nature of the functional response (agonist, antagonist, allosteric modulator).
Key Experiments for GPCR Hit Validation
A multi-assay approach is required to build a convincing case for GPCR-mediated action. This involves confirming direct binding, determining the functional consequence of that binding, and exploring downstream signaling pathways.
Caption: Experimental workflow for validating and characterizing a GPCR hit.
Data Presentation: Hypothetical GPCR Assay Results
Quantitative data from these assays should be tabulated for clear comparison, allowing for the assessment of potency and efficacy across different signaling modalities.
| Assay Type | Parameter | Derivative A (Value) | Derivative B (Value) |
| Radioligand Binding (Receptor X) | Kᵢ (nM) | 85 | 120 |
| cAMP Accumulation (Functional) | EC₅₀ (nM) | 250 | >10,000 (Inactive) |
| cAMP Accumulation (Functional) | Eₘₐₓ (%) | 95 | N/A |
| β-Arrestin Recruitment | EC₅₀ (nM) | 1,200 | >10,000 (Inactive) |
| β-Arrestin Recruitment | Eₘₐₓ (%) | 40 | N/A |
-
Interpretation: In this hypothetical example, Derivative A is a potent binder and a full agonist for the G-protein-mediated cAMP pathway, but only a weak partial agonist for the β-arrestin pathway. This suggests it may be a "biased agonist," a nuanced mechanism with significant therapeutic implications.[5] Derivative B binds to the receptor but shows no functional activity, classifying it as a "silent binder" or potential antagonist to be confirmed in further assays.
Experimental Protocol: Radioligand Binding Assay
This protocol is foundational for confirming a direct interaction between the compound and the target receptor.[6] It measures the ability of the unlabeled test compound to displace a known, radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Kᵢ) of the 6-methyl-benzoxazine derivative for a specific GPCR.
Materials:
-
Cell membranes from a stable cell line overexpressing the target GPCR.
-
Radiolabeled ligand (e.g., ³H-Spiperone for D₂ receptors) of known affinity (Kₑ).
-
Unlabeled test compound (6-methyl-benzoxazine derivative).
-
Non-specific binding control (e.g., 10 µM unlabeled haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup (in triplicate): To each well of the 96-well plate, add:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL Non-specific Control (for Non-specific Binding) OR 25 µL Test Compound.
-
25 µL of radiolabeled ligand at a concentration near its Kₑ.
-
50 µL of cell membrane suspension (concentration optimized for signal window).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch the filters into scintillation vials or add scintillation fluid directly to a compatible filter plate. Allow to equilibrate for at least 4 hours.
-
Data Acquisition: Measure the radioactive counts (disintegrations per minute, DPM) in each well using a scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
-
Section 3: Assessing Monoamine Transporter Modulation
Rationale: Many CNS-active drugs, particularly antidepressants, function by inhibiting the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the synaptic cleft.[7][8] This increases the concentration of these neurotransmitters, enhancing signaling. Given the structural similarities of some benzoxazines to known psychoactive compounds, evaluating their effect on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a critical step.
Key Experiments for Transporter Activity
The primary investigation involves a direct measure of transporter function—its ability to uptake its substrate. This is typically done using a fluorescent substrate in a cell-based assay.
Caption: Workflow for characterizing monoamine transporter inhibition profile.
Data Presentation: Hypothetical Transporter Inhibition Profile
Selectivity is as important as potency. A table of IC₅₀ values allows for a direct comparison of the compound's effects across the different transporters.
| Transporter Target | IC₅₀ (nM) for Derivative C | IC₅₀ (nM) for Cocaine (Reference) |
| hDAT | 150 | 250 |
| hNET | 800 | 300 |
| hSERT | 25 | 400 |
-
Interpretation: Derivative C shows potent inhibition of SERT, with significantly weaker activity at DAT and NET. This profile suggests it is a selective serotonin reuptake inhibitor (SSRI). Cocaine, a non-selective triple reuptake inhibitor, is shown for comparison.[9] This selectivity profile is a key determinant of the compound's potential therapeutic use and side-effect profile.
Experimental Protocol: Fluorescent Substrate Uptake Assay
This modern, high-throughput method has largely replaced older radiolabeled substrate assays. It provides a direct functional readout of transporter activity.[10]
Objective: To determine the potency (IC₅₀) of a 6-methyl-benzoxazine derivative to inhibit monoamine uptake via DAT, NET, or SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT (one cell line per target).[10]
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescent substrate (e.g., ASP+).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Known inhibitor for positive control (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Fluorescence plate reader with bottom-read capability (e.g., Ex/Em ~485/590 nm).
Procedure:
-
Cell Plating: Seed the appropriate HEK-hTransporter cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a dose-response curve of the 6-methyl-benzoxazine derivative in assay buffer.
-
Assay Execution:
-
Gently wash the cell monolayer twice with warm assay buffer.
-
Add 50 µL of the test compound dilutions or control compounds to the appropriate wells.
-
Pre-incubate for 10-20 minutes at 37°C.
-
Initiate uptake by adding 50 µL of the fluorescent substrate (e.g., ASP+) at a final concentration near its Kₘ.
-
-
Signal Termination & Reading:
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The short incubation ensures measurement of the initial rate of uptake (Vₘₐₓ).
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Add 100 µL of ice-cold assay buffer to each well.
-
-
Data Acquisition: Immediately read the fluorescence intensity from the bottom of the plate using the plate reader.
-
Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the data: Define 100% uptake using the vehicle control and 0% uptake using the positive control inhibitor at a saturating concentration.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 4: Elucidating Ion Channel Activity
Rationale: Ion channels are fundamental to cellular excitability, particularly in the nervous and cardiovascular systems.[11] Modulation of ion channels can have profound physiological effects. Some drugs with a benzoxazine-like core structure are known to interact with ion channels. Therefore, if initial screens suggest an effect on cellular excitability or if the compound's intended therapeutic area involves excitable tissues (e.g., anticonvulsant, antiarrhythmic), a direct investigation of ion channel function is necessary.
Key Experiments for Ion Channel Modulation
The gold standard for studying ion channel function is electrophysiology, which provides a real-time, direct measurement of ion flux across the cell membrane.[12]
Caption: Workflow for characterizing the modulation of a specific ion channel.
Data Presentation: Hypothetical Ion Channel Blocker Profile
Electrophysiology data is typically presented as current traces and summarized in a dose-response curve table.
| Ion Channel Target | Parameter | Derivative D (Value) |
| hNaᵥ1.5 (Peak) | IC₅₀ (µM) | 1.2 |
| hKᵥ11.1 (hERG) | IC₅₀ (µM) | >30 |
-
Interpretation: Derivative D is a potent blocker of the cardiac sodium channel Naᵥ1.5. Crucially, it shows low activity against the hERG potassium channel. hERG liability is a major cause of cardiac toxicity and drug development failure, so demonstrating selectivity away from hERG is a critical safety checkpoint.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique provides the highest resolution for studying ion channel pharmacology, measuring currents from a single cell.[13][14]
Objective: To determine the effect and potency (IC₅₀) of a 6-methyl-benzoxazine derivative on a specific voltage-gated ion channel.
Materials:
-
Cell line stably expressing the ion channel of interest (e.g., HEK-hNaᵥ1.5).
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): e.g., 120 K-Aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.
-
Perfusion system for rapid solution exchange.
Procedure:
-
Preparation: Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Approach: Under the microscope, carefully approach a single, healthy-looking cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, gaining electrical access to the cell's interior. The pipette solution will now dialyze with the cytoplasm.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential where the target channels are mostly closed (e.g., -90 mV for sodium channels).
-
Baseline Recording: Elicit currents by applying a specific voltage-step protocol designed to activate the channel of interest (e.g., step from -90 mV to 0 mV for 20 ms). Record several stable baseline traces in the presence of flowing extracellular solution (vehicle control).
-
Compound Application: Switch the perfusion system to an extracellular solution containing the first concentration of the 6-methyl-benzoxazine derivative. Allow 2-3 minutes for equilibration.
-
Test Recording: Apply the same voltage-step protocol and record the resulting currents. A channel blocker will reduce the current amplitude.
-
Dose-Response: Repeat steps 7 and 8 with increasing concentrations of the compound to build a full dose-response curve.
-
Analysis:
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of current inhibited at each concentration relative to the baseline.
-
Plot the percent inhibition versus the log concentration of the compound and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Section 5: Data Integration and Forming a Cohesive Hypothesis
The true power of this investigative approach lies in synthesizing the data from each section. A compound is rarely perfectly selective. It is the pattern of activity that defines its mechanism and predicts its physiological effect.
-
Scenario 1: High Potency and Selectivity. A compound with an IC₅₀ of 15 nM at SERT and >10,000 nM at all other tested targets has a clear and strong primary mechanism of action: selective serotonin reuptake inhibition.
-
Scenario 2: Polypharmacology. A compound shows moderate potency at multiple targets (e.g., Kᵢ of 150 nM at the D₂ receptor, IC₅₀ of 200 nM at NET, and IC₅₀ of 500 nM at Naᵥ1.2). This "multi-target" profile may be therapeutically beneficial (as seen in some atypical antipsychotics) but requires more complex in vivo studies to deconvolute the contribution of each target to the overall effect.
-
Scenario 3: Conflicting Data. A compound is potent in a functional GPCR assay (e.g., cAMP) but shows no direct binding in a radioligand assay. This suggests an indirect mechanism. The compound might be acting downstream of the receptor, inhibiting an enzyme like phosphodiesterase, or acting on an allosteric site not occupied by the radioligand. This result would trigger a new round of hypothesis-driven experiments.
By systematically working through this funnel of experiments, from broad screening to high-resolution biophysics, researchers can confidently build a data-driven narrative that explains the mechanism of action for novel this compound derivatives, paving the way for rational drug development.
References
-
Siddiqui, N., Ali, R., Alam, M. S., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
-
ResearchGate. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review | Request PDF. Retrieved January 17, 2026, from [Link]
-
Borroto-Escuela, D. O., et al. (2011). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Methods in Enzymology, 521, 261-285.
-
Kaczor, A. A., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. International Journal of Molecular Sciences, 23(19), 11893.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review | Abstract. Retrieved January 17, 2026, from [Link]
-
Forte, N., et al. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 2190, 155-177.
-
Bernardi, L., et al. (1968). Pharmacological properties of some derivatives of 1,3-benzoxazine. Experientia, 24(8), 774-775.
-
Yang, E., & Covarrubias, M. (2018). Electrophysiological Analysis of Voltage-Gated Ion Channel Modulation by General Anesthetics. Methods in Enzymology, 603, 321-344.
-
ResearchGate. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling | Request PDF. Retrieved January 17, 2026, from [Link]
-
JoVE. (2021). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. [Video].
-
El-Yazbi, A. F., & El-Sherbeni, A. A. (2017). A Short Guide to Electrophysiology and Ion Channels. Journal of Pharmacy & Pharmaceutical Sciences, 20, 48-67.
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
-
ResearchGate. (n.d.). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][6]benzoxazines. Retrieved January 17, 2026, from [Link]
-
Harris, C. J., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(21), jcs261623.
-
Ferraro, T. N., et al. (2014). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neuroscience Methods, 222, 1-9.
-
Latorre, R., et al. (2011). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels. CRC Press/Taylor & Francis.
-
Negus, S. S., et al. (2011). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 339(2), 554-563.
-
Lee, H., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 23(19), 11808.
-
RTI International. (n.d.). Monoamine reuptake inhibitors. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine reuptake inhibitors | RTI [rti.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 11. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Electrophysiological Analysis of Voltage-Gated Ion Channel Modulation by General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Technical Guide to the Discovery and Synthesis of Novel 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[4][5][6] This technical guide provides an in-depth exploration of the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs. We will dissect established and modern synthetic strategies, offer detailed experimental protocols, and explain the causal reasoning behind methodological choices. This document is designed to serve as a foundational resource for researchers aiming to synthesize and explore this versatile chemical space for drug discovery and development.
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the 1,4-benzoxazine nucleus standing out as a particularly valuable scaffold.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The incorporation of a methyl group at the 6-position of the benzoxazine ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
Derivatives of the 1,4-benzoxazine core have demonstrated a wide array of biological activities, making them attractive candidates for therapeutic development.[1][2] Documented pharmacological effects include:
-
Antituberculosis Activity [5]
The strategic synthesis of novel analogs, particularly those with substitutions like the 6-methyl group, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Synthetic Strategies and Methodologies
The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system is typically achieved through the formation of a key ether or amine bond to complete the heterocyclic ring. This section details two primary and reliable synthetic routes.
Route A: Classical Synthesis via Intramolecular Cyclization of Substituted o-Aminophenols
One of the most fundamental and widely used methods involves the reaction of a substituted o-aminophenol with a two-carbon electrophile, leading to intramolecular cyclization. The synthesis of a 6-methyl substituted analog logically starts with 2-amino-5-methylphenol.
Workflow Overview:
The general workflow involves an initial N-alkylation of the aminophenol followed by a base-mediated intramolecular Williamson ether synthesis.
Caption: Classical synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-5-methylphenol
-
To a solution of 2-amino-5-methylphenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group for the subsequent cyclization step, while not being so strong as to cause unwanted side reactions. 2-Bromoethanol is the chosen electrophile to introduce the required two-carbon linker.
-
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 in a high-boiling point solvent like diphenyl ether.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a suitable dehydrating agent.
-
Heat the reaction to reflux (typically >150 °C) to facilitate the intramolecular cyclization via dehydration.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify directly by column chromatography or after an aqueous workup to yield the final product.
Route B: Modern Approaches via Metal-Catalyzed Cyclizations
Modern synthetic organic chemistry offers more efficient and milder alternatives, often employing transition metal catalysis. Copper- and palladium-catalyzed reactions are particularly effective for forming the C-O and C-N bonds required for the benzoxazine core.[8][9]
A highly efficient approach involves the intramolecular copper-catalyzed O-arylation of a β-aminoalcohol.[8] This method often proceeds under milder conditions and can be more tolerant of various functional groups.
Workflow Overview:
Caption: Modern metal-catalyzed workflow for this compound.
Detailed Experimental Protocol (Illustrative)
-
Substrate Preparation: Synthesize the precursor, 1-(2-aminoethoxy)-2-bromo-4-methylbenzene, by reacting 2-bromo-4-methylphenol with N-Boc-ethanolamine under Mitsunobu conditions, followed by deprotection of the Boc group with trifluoroacetic acid.
-
Cyclization Reaction:
-
To an oven-dried Schlenk tube, add the precursor (1.0 eq), a copper(I) iodide (CuI) catalyst (5-10 mol%), a suitable ligand such as L-proline (20 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous dioxane or toluene as the solvent.
-
Causality: The copper(I) catalyst, in conjunction with a ligand, facilitates the intramolecular C-N bond formation. Cesium carbonate is a strong, non-nucleophilic base ideal for this type of coupling reaction, as it effectively neutralizes the acid generated without interfering with the catalytic cycle.
-
Heat the mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the pure this compound.
-
Characterization of Analogs
The structural confirmation of newly synthesized analogs is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Determines the proton environment and connectivity. | Aromatic protons in the 6.5-7.0 ppm range; aliphatic protons of the oxazine ring around 3.3 ppm (-NCH₂) and 4.2 ppm (-OCH₂); a singlet for the methyl group around 2.2 ppm. |
| ¹³C NMR | Identifies the number and type of carbon atoms. | Aromatic carbons between 115-150 ppm; aliphatic carbons at approx. 45 ppm (-NCH₂) and 65 ppm (-OCH₂); methyl carbon around 20 ppm. |
| Mass Spec (MS) | Confirms the molecular weight and elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (e.g., C₉H₁₂NO⁺). |
| Infrared (IR) | Identifies key functional groups. | N-H stretching vibration around 3350 cm⁻¹; C-O-C stretching around 1230 cm⁻¹; aromatic C-H stretching above 3000 cm⁻¹. |
Conclusion and Future Outlook
The synthesis of this compound analogs can be reliably achieved through both classical and modern catalytic methods. While classical routes are robust, modern copper- or palladium-catalyzed cyclizations often provide higher yields, milder reaction conditions, and broader functional group tolerance, making them highly attractive for the construction of diverse compound libraries.[8][9]
The continued development of novel synthetic methodologies will further empower medicinal chemists to efficiently generate new analogs. Future research should focus on exploring various substitutions on both the aromatic and heterocyclic rings to conduct thorough SAR studies. This systematic approach will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately advancing the therapeutic potential of the 1,4-benzoxazine scaffold.
References
-
Kajino, M., Shibouta, Y., Nishikawa, K., & Meguro, K. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2896-905. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[4][9]benzoxazines. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available from: [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Request PDF. Available from: [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 21-24. Available from: [Link]
-
Ueno, H., Inoue, T., Ohta, M., & Kaji, K. (1995). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Journal of medicinal chemistry, 38(17), 3297-3306. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-1,4-oxazine synthesis. Available from: [Link]
-
Otlewska, A., Gucwa, K., & Pamin, K. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica, 65(4), 623-633. Available from: [Link]
-
Bentham Science. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Request PDF. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available from: [Link]
-
MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available from: [Link]
-
MDPI. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Available from: [Link]
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
Exploring the patent landscape for 6-methyl-3,4-dihydro-2H-1,4-benzoxazine.
An In-Depth Technical Guide to the Patent Landscape of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine and Its Derivatives
This guide provides a comprehensive analysis of the patent landscape surrounding the this compound core structure. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the intellectual property, synthetic strategies, and therapeutic applications related to this important heterocyclic scaffold.
Introduction: The Significance of the Benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal template for designing molecules that can interact with specific biological targets. The methyl group at the 6-position, in particular, serves as a key modulator of electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide delves into the patented innovations that have leveraged this core structure to explore a wide array of therapeutic interventions.
Mapping the Patent Landscape
An analysis of the patent literature reveals that while the specific 6-methyl derivative is a key example, the broader landscape encompasses a variety of substitutions on the benzoxazine core. The innovation is primarily centered on the development of novel derivatives with tailored pharmacological profiles.
Key Areas of Patented Innovation
Patents covering 3,4-dihydro-2H-1,4-benzoxazine derivatives are concentrated in several key therapeutic areas:
-
Central Nervous System (CNS) Disorders: A significant number of patents describe derivatives with activity at serotonin receptors, particularly as 5-HT3 and 5-HT4 antagonists, suggesting applications in treating gastrointestinal disorders and certain neurological conditions.[3]
-
Cardiovascular Diseases: Several patents disclose benzoxazine derivatives as potent potassium channel activators, a mechanism relevant for the treatment of hypertension and other cardiovascular ailments.[4]
-
Antimicrobial Agents: The benzoxazine scaffold has been explored for developing new antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[1][5]
-
Anticancer Therapeutics: Some derivatives have been investigated for their cytotoxic activity against various cancer cell lines, indicating potential as novel oncologic treatments.[6]
Representative Patents
The following table summarizes key patents that highlight the diverse applications and chemical space explored around the 3,4-dihydro-2H-1,4-benzoxazine core.
| Patent Number | Title | Assignee/Applicant | Summary of Core Claim |
| US5420126A | 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same | Not specified in snippet | Claims novel benzoxazine derivatives and their use as potassium channel activating agents for potential cardiovascular applications.[4] |
| WO1999020633A1 | Benzoxazine derivatives, preparation and application in therapy | Not specified in snippet | Concerns benzoxazine derivatives with antagonist activity for 5-HT3/5-HT4 receptors.[3] |
| EP0047005B1 | Benzoxazine derivatives | Not specified in snippet | Describes pyrido[1,2,3-de][4][7]benzoxazine derivatives with antibacterial activity.[8] |
| AU673226B2 | Benzoxazine derivatives, their preparation, and their application in therapy | Not specified in snippet | Covers 3-(2-aminomethyl)-4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine derivatives and their therapeutic applications.[9] |
Patented Synthetic Methodologies
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core and its derivatives is well-established, with several patented methods offering flexibility and efficiency. The primary approaches involve the cyclization of 2-aminophenol precursors.
General Synthetic Workflow
The overall process from conceptualization to a patented compound follows a logical progression. The workflow involves identifying a therapeutic target, designing novel derivatives of the core scaffold, developing synthetic routes, and finally, evaluating their biological activity.
Detailed Experimental Protocol: Synthesis of a 6-Nitro-Substituted Analog
The synthesis of substituted benzoxazines often starts with a corresponding substituted 2-aminophenol. The following protocol is adapted from methodologies described in the patent literature for creating precursors to various active compounds.[4] The 6-nitro derivative is a common intermediate, which can be subsequently reduced to the 6-amino group and further modified.
Objective: To synthesize 3,4-dihydro-6-nitro-2H-1,4-benzoxazine.
Materials:
-
2-Amino-4-nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-nitrophenol (1 equivalent) in DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The suspension will be stirred vigorously.
-
Alkylation: Add 1,2-dibromoethane (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating is necessary to overcome the activation energy for the intramolecular Williamson ether synthesis and the subsequent N-alkylation to form the heterocyclic ring.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3,4-dihydro-6-nitro-2H-1,4-benzoxazine.
Therapeutic Mechanisms and Structure-Activity Relationships (SAR)
Patents and associated scientific literature provide valuable insights into how structural modifications of the this compound scaffold influence its biological activity.
Key Structural Hotspots for Modification
The benzoxazine core offers several positions for chemical modification to tune its properties. Analysis of various patents reveals key hotspots for derivatization.
-
N-4 Position: The nitrogen atom is the most frequently modified position. Large, complex side chains are often attached here to interact with specific receptor pockets. For instance, in potassium channel activators, a pyridine N-oxide moiety is attached at this position.[4]
-
C-6 Position: The substitution on the benzene ring, such as the titular methyl group, is crucial for modulating lipophilicity, electronic properties, and metabolic stability. Other groups found in patents include halogens, nitro, and amino groups.[7]
-
C-2 and C-3 Positions: Alkyl substitutions on the oxazine ring can impact potency and selectivity. For example, gem-dimethyl substitution at the C-2 position is a common feature in patented potassium channel activators.[4]
Future Outlook and Research Opportunities
The patent landscape for this compound derivatives remains a fertile ground for innovation. While significant work has been done in the CNS and cardiovascular areas, opportunities exist in other domains.
-
Oncology: Further exploration of derivatives for targeted cancer therapy, potentially by conjugating the scaffold to known cytotoxic agents or kinase inhibitors, represents a promising avenue.
-
Infectious Diseases: With the rise of drug-resistant pathogens, designing novel benzoxazine-based antimicrobials with unique mechanisms of action is of high importance.[5]
-
Neurodegenerative Diseases: Given the CNS-penetrant nature of many small molecule heterocycles, exploring derivatives for targets related to Alzheimer's or Parkinson's disease could yield novel therapeutic leads.
Conclusion
The this compound core is a versatile and valuable scaffold in modern drug discovery. The existing patent landscape demonstrates its successful application in developing candidates for a range of diseases, most notably cardiovascular and central nervous system disorders. A thorough understanding of the patented synthetic routes and the structure-activity relationships is critical for researchers aiming to innovate in this chemical space. Future opportunities lie in applying this privileged structure to new therapeutic challenges, including oncology and infectious diseases, ensuring its continued relevance in the development of next-generation medicines.
References
-
Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[4][7]benzoxazines. (2024). Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 72(12), 2927-2937.
- WO1999020633A1 - Benzoxazine derivatives, preparation and application in therapy.
- EP0272914A2 - 6-Benzoxazinyl- et 6-benzothiazinyl-2,3,4,5-tétrahydropyridazine-3-ones.
- US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
- methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxyl
- Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 8(1), 1-5.
- Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
- EP0047005B1 - Benzoxazine derivatives.
- WO2016069358A1 - Process for making benzoxazines.
- 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis. ChemicalBook.
- US5221753A - Process for preparation of benzoxazine compounds in solventless systems.
- AU673226B2 - Benzoxazine derivatives, their preparation, and their application in therapy.
- Various Synthetic Methods of Benzoxazine Monomers. (2017).
- US5543516A - Process for preparation of benzoxazine compounds in solventless systems.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2023).
- Simplified mechanisms for the polymerization of benzoxazines. (2018).
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (2018).
- (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
- Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2021). Polymers (Basel), 13(16), 2785.
- 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. CAS Common Chemistry.
- Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. (2019).
- Benzoxazine – Knowledge and References. Taylor & Francis.
Sources
- 1. oaji.net [oaji.net]
- 2. jocpr.com [jocpr.com]
- 3. WO1999020633A1 - Benzoxazine derivatives, preparation and application in therapy - Google Patents [patents.google.com]
- 4. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. AU673226B2 - Benzoxazine derivatives, their preparation, and their application in therapy - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Safety and Toxicity Profile of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap for 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
The development of novel chemical entities necessitates a thorough understanding of their safety and toxicity profiles. This guide focuses on this compound, a molecule of interest within the broader class of benzoxazines. It is critical to establish at the outset that, despite a comprehensive literature search, no direct toxicological studies on this compound have been publicly documented. This absence of specific data requires a predictive and inferential approach to assessing its potential safety profile.
This document is therefore structured not as a review of existing data, but as a forward-looking technical guide. It will leverage established principles of toxicology, structure-activity relationships (SAR), and data from structurally analogous compounds to construct a plausible, albeit predictive, safety and toxicity profile. The primary objective is to provide researchers and drug development professionals with a robust framework for risk assessment and to outline a clear, scientifically-grounded path for the necessary empirical toxicological evaluation.
Molecular Identity and Physicochemical Properties
A foundational element of any toxicological assessment is the precise characterization of the molecule .
Chemical Structure:
Caption: Predicted general metabolic pathway for this compound.
Toxicological Consideration: The metabolic process itself can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound (bioactivation). A key area for future investigation would be to determine if any of the oxidative metabolites of this compound are chemically reactive and capable of covalently binding to cellular macromolecules like DNA or proteins, which can be an initiating event for toxicities such as carcinogenicity and organ damage.
Proposed Experimental Workflow for Toxicological Evaluation
Given the data gap, a systematic toxicological evaluation is imperative before this compound can be advanced in any development pipeline. The following tiered approach is recommended.
Caption: Proposed tiered workflow for the toxicological evaluation of this compound.
Step-by-Step Methodologies for Key Initial Experiments
A. In Silico Toxicity Prediction:
-
Objective: To generate initial predictions of toxicity endpoints to guide further testing.
-
Methodology:
-
Utilize Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches. [1][2] * Employ commercially available or open-source software (e.g., OECD QSAR Toolbox, VEGA).
-
Input the chemical structure (SMILES or InChI) of this compound.
-
Select relevant toxicological endpoints for prediction (e.g., mutagenicity, carcinogenicity, skin sensitization, aquatic toxicity).
-
Critically evaluate the applicability domain of the models to ensure the predictions are reliable for this chemical class.
-
-
Rationale: This cost-effective first step can identify potential areas of concern and help in prioritizing and designing subsequent in vitro and in vivo studies. [3] B. Bacterial Reverse Mutation Assay (Ames Test - OECD 471):
-
Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Prepare a range of concentrations of the test compound.
-
Incubate the compound with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal medium that does not support the growth of the mutant strains unless a reverse mutation has occurred.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
-
Rationale: This is a standard, widely accepted screening test for genotoxicity and a critical component of the initial safety assessment for any new chemical entity.
Risk Assessment and Management
Based on the predictive data, the following preliminary risk assessment and handling guidelines are proposed:
-
Handling Precautions: Assume the compound is harmful if swallowed, and is a skin, eye, and respiratory irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be mandatory. Work in a well-ventilated area or a chemical fume hood.
-
Exposure Routes of Concern: Oral ingestion, dermal contact, and inhalation of dust or aerosols.
-
Further Research Needs: The immediate priority is to conduct the Tier 1 in vitro studies outlined above to obtain empirical data on the genotoxic and cytotoxic potential of this compound. The results of these studies will dictate the necessity and design of further in vivo testing.
Conclusion
The safety and toxicity profile of this compound remains to be empirically determined. This technical guide provides a comprehensive framework for its initial assessment based on predictive toxicology and a structured plan for its experimental evaluation. By leveraging data from structural analogs and established toxicological principles, researchers can approach the development of this compound with a clear understanding of its potential hazards and the necessary steps to ensure its safe handling and use. The path forward requires a commitment to rigorous, data-driven safety assessment as outlined in the proposed experimental workflow.
References
-
ResearchGate. (2025). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-b[3]enzoxazines. Available from: [Link]
-
Frey, M., & Gierl, A. (2007). Benzoxazinoid Biosynthesis, a Model for Evolution of Secondary Metabolic Pathways in Plants. Phytochemistry, 68(22-24), 2847-2854. Available from: [Link]
-
PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Society of Toxicology. (n.d.). In Silico Tools for Prediction and Mechanistic Interpretation of Systemic and Topical Toxicity. Available from: [Link]
-
ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available from: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Available from: [Link]
- Google Patents. (n.d.). WO2016069358A1 - Process for making benzoxazines.
-
Valerio, L. G. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available from: [Link]
-
Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. (2023). Proceedings of the National Academy of Sciences, 120(42), e2307527120. Available from: [Link]
-
Formaldehyde-free polybenzoxazines for high performance thermosets. (n.d.). DOI. Available from: [Link]
-
ResearchGate. (2016). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. Available from: [Link]
-
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2023). ACS Catalysis, 13(15), 10245-10252. Available from: [Link]
-
Morger, A. (2021). Strategies to enhance the applicability of in silico toxicity prediction methods. Freie Universität Berlin. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanistic pathway for the production of benzoxazines via the two-component condensation reaction. Available from: [Link]
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). Chemistry – An Asian Journal, e202401777. Available from: [Link]
-
ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link]
-
PubChem. (n.d.). 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Available from: [Link]
-
CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Available from: [Link]
-
Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. Available from: [Link]
-
ResearchGate. (n.d.). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF. Available from: [Link]
-
PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals. We will delve into the underlying reaction mechanism, provide in-depth explanations for experimental choices, and offer a robust, self-validating protocol, complete with safety precautions, purification techniques, and characterization data.
Introduction and Scientific Context
The 1,4-benzoxazine ring system is a privileged heterocyclic motif found in a wide array of biologically active compounds and advanced polymer materials.[1][2] Its rigid, fused-ring structure provides a valuable scaffold for introducing molecular diversity. The target molecule, this compound, serves as a crucial intermediate for the synthesis of pharmaceuticals and other high-value chemical entities.
The synthesis strategy detailed herein follows a classical and efficient pathway: the base-mediated intramolecular cyclization achieved through the reaction of 2-amino-5-methylphenol with a 1,2-dihaloethane. This method is reliable and scalable, proceeding via a sequential N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis).
Overall Reaction Scheme
The synthesis proceeds in a one-pot reaction where 2-amino-5-methylphenol is reacted with 1,2-dichloroethane in the presence of a base to yield the final product.
Health and Safety Precautions
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
2-Amino-5-methylphenol (CAS: 2835-98-5): Hazardous substance. Causes skin and serious eye irritation. May cause respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes.[5]
-
1,2-Dichloroethane (CAS: 107-06-2): Highly flammable liquid and vapor. It is a known carcinogen and is toxic if swallowed, inhaled, or in contact with skin. Causes serious eye irritation. Use in a well-ventilated area is mandatory.
-
Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Handle with care to avoid dust formation.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen.
Ensure that eyewash stations and safety showers are readily accessible.[5] All chemical waste must be disposed of according to institutional and local environmental regulations.[3]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Purity | Supplier |
| 2-Amino-5-methylphenol | 2835-98-5 | ≥98% | e.g., Santa Cruz Biotechnology[6] |
| 1,2-Dichloroethane | 107-06-2 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, fine powder | e.g., Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | e.g., Thermo Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | --- |
| Hexanes | 110-54-3 | ACS Grade | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular | --- |
| Deionized Water | --- | --- | --- |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography setup
-
NMR spectrometer for product characterization
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step-by-Step Synthesis
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 2-amino-5-methylphenol (1.23 g, 10 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.15 g, 30 mmol, 3.0 equiv.).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add 1,2-dichloroethane (1.19 g, 0.95 mL, 12 mmol, 1.2 equiv.) to the stirring suspension at room temperature using a syringe or dropping funnel over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed under a continuous nitrogen atmosphere for 12-18 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a developing solution (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The disappearance of the 2-amino-5-methylphenol spot and the appearance of a new, higher Rf product spot indicates reaction progression.
-
Work-up and Extraction:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL) to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Characterization
Purification
The crude product, typically a brown oil or solid, requires purification by flash column chromatography.[7][8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure compound.
Characterization
The identity and purity of the final product should be confirmed using spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would be approximately:
-
6.5-6.7 ppm (m, 3H, Ar-H)
-
4.2-4.3 ppm (t, 2H, -O-CH₂-)
-
3.8-4.0 ppm (br s, 1H, -NH-)
-
3.3-3.4 ppm (t, 2H, -N-CH₂-)
-
2.2-2.3 ppm (s, 3H, Ar-CH₃) (Note: These are predicted values based on similar structures. Actual values must be determined experimentally).[9]
-
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) would be approximately: 145.8, 137.2, 130.1, 122.5, 117.0, 115.8, 65.1, 44.0, 20.9.
-
Mass Spectrometry (ESI-MS): Calculate m/z for [M+H]⁺. For C₉H₁₁NO, the expected exact mass is 150.08.
Mechanism and Experimental Rationale
Understanding the causality behind each procedural step is critical for troubleshooting and optimization.
Reaction Mechanism
The reaction proceeds through a two-step sequence involving intermolecular N-alkylation followed by an intramolecular O-alkylation.
Caption: Reaction mechanism for the formation of this compound.
Rationale for Experimental Choices
| Parameter | Choice | Rationale |
| Starting Material | 2-Amino-5-methylphenol | Provides the necessary amine and phenol functionalities in the correct ortho orientation for cyclization. The methyl group at the 5-position of the phenol leads to the desired 6-methyl substitution on the benzoxazine ring.[6] |
| Reagent | 1,2-Dichloroethane | Serves as the two-carbon electrophilic linker required to form the oxazine ring. It is cost-effective, though 1,2-dibromoethane could be used for higher reactivity if needed. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately strong, inexpensive base. It is crucial for two deprotonation steps: first, to facilitate the initial N-alkylation, and second, to deprotonate the phenolic hydroxyl group, forming the phenoxide for the final intramolecular cyclization.[10] Using at least 2 equivalents is necessary, with 3 equivalents used here to drive the reaction to completion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions by solvating the potassium cation, leaving the carbonate anion more reactive. Its high boiling point is suitable for the required reaction temperature. |
| Temperature | 90-100 °C | Provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular Williamson ether synthesis, which can be slow at lower temperatures. This temperature balances reaction rate with minimizing potential side reactions or solvent decomposition. |
| Inert Atmosphere | Nitrogen or Argon | 2-Aminophenols are susceptible to oxidation, especially at elevated temperatures.[11] An inert atmosphere prevents the formation of undesired colored byproducts and ensures a cleaner reaction profile. |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive base (absorbed moisture); low reaction temperature; insufficient reaction time. | Use freshly dried K₂CO₃; ensure the reaction temperature is maintained at 90-100 °C; extend the reaction time and continue monitoring by TLC. |
| Formation of Multiple Byproducts | Presence of oxygen leading to oxidation; reaction temperature too high; N,O-dialkylation. | Ensure a proper inert atmosphere is maintained throughout the reaction; reduce the temperature slightly (e.g., to 90 °C); ensure stoichiometry of 1,2-dichloroethane is not excessive. |
| Difficult Purification | Product co-elutes with impurities; streaking on TLC plate. | Adjust the polarity of the column eluent; try a different solvent system (e.g., Dichloromethane/Methanol); ensure the crude product is fully dry before loading. |
References
-
ResearchGate. (n.d.). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[7][12]benzoxazines. Retrieved from ResearchGate.
- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
- Prasad E. Funde. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65.
- ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or 2-amino-5-chlorophenol....
- ResearchGate. (n.d.). Selective alkylation of aminophenols.
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet - 2-Amino-5-methylphenol. Retrieved from [Link]
- ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo....
- ResearchGate. (2010). (PDF) Selective alkylation of aminophenols.
-
MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
- ResearchGate. (2020). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction.
-
CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]
-
NIH National Library of Medicine. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]
- ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
- Google Patents. (n.d.). WO2016069358A1 - Process for making benzoxazines.
-
Reddit. (2023). N-alkylation of aminophenols. Retrieved from [Link]
-
CONICET. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
- ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
-
NIH National Library of Medicine. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from [Link]
-
Middle East Technical University. (2017). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Retrieved from [Link]
- ResearchGate. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
Sources
- 1. researchgate.net [researchgate.net]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine Scaffold
An In-Depth Technical Guide
Introduction: The Strategic Value of the Benzoxazine Core
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a cornerstone scaffold in contemporary drug discovery and polymer science. Its rigid, bicyclic structure, combined with the hydrogen bond donating and accepting capabilities of the embedded secondary amine and ether functionalities, makes it a highly sought-after pharmacophore. The 6-methyl variant serves as a common and synthetically accessible starting point for developing a diverse library of functionalized molecules.
This guide moves beyond the initial synthesis of the core ring, which is often achieved through methods like the Mannich condensation, and focuses on subsequent, high-yield functionalization strategies.[1][2][3][4] The ability to precisely modify this scaffold at distinct positions—the nitrogen atom, the aromatic ring, and the benzylic methyl group—is paramount for tuning its physicochemical properties, biological activity, and polymerization behavior.[5][6][7] We will detail robust protocols for these transformations, emphasizing the underlying chemical principles that govern their success and selectivity.
Part 1: N-Functionalization — Modulating Polarity and Steric Profile
The secondary amine at the N-4 position is the most nucleophilic and readily accessible site for initial functionalization. Modifications here directly influence the molecule's polarity, hydrogen bonding capacity, and steric bulk, which are critical determinants of biological interactions.
Core Principle: N-Acylation
N-acylation is a reliable method for introducing a wide array of functional groups, converting the secondary amine into a stable amide. This transformation not only adds functionality but also serves as a protective group for the nitrogen, preventing its interference in subsequent reactions such as oxidation or aggressive electrophilic aromatic substitution. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A tertiary amine base is required to scavenge the acidic byproduct (HCl), driving the reaction to completion.[8]
Experimental Protocol 1: General Procedure for N-Acylation
Objective: To introduce an acetyl group at the N-4 position using acetyl chloride.
Materials:
-
6-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial for neutralizing the HCl generated, preventing protonation of the starting amine.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the acetyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes. Maintaining a low temperature controls the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The structure of the resulting N-acetylated product, 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of a singlet for the acetyl methyl group in the ¹H NMR spectrum are key indicators of success.
Data Presentation: N-Functionalization Reaction Parameters
| Acylating Agent | Base | Solvent | Typical Yield (%) | Notes |
| Acetyl Chloride | Triethylamine | DCM | >90% | Standard, highly reactive. |
| Benzoyl Chloride | Pyridine | DCM / THF | >85% | Introduces an aromatic moiety. |
| Acetic Anhydride | Pyridine | None or DCM | >95% | Less reactive, often requires gentle heating. |
| (S)-Naproxen acyl chloride | Triethylamine | Dichloromethane | >90% | Used for chiral resolution of racemic benzoxazines.[8] |
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Part 2: Electrophilic Aromatic Substitution — Tuning Electronic Properties
The benzene portion of the benzoxazine ring is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents—the ortho,para-directing ether oxygen (activating), the ortho,para-directing amine (strongly activating), and the ortho,para-directing methyl group (weakly activating)—synergistically influence the regiochemical outcome. The positions ortho and para to the strongest activating group (the amine/ether moiety), specifically C-5 and C-7, are the most probable sites of substitution.
Core Principle: Nitration
Nitration introduces a nitro (-NO₂) group, a powerful electron-withdrawing group that significantly alters the electronic properties of the ring and serves as a versatile handle for further transformations (e.g., reduction to an amine). The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[9]
Experimental Protocol 2: Regioselective Nitration
Objective: To introduce a nitro group onto the aromatic ring.
Materials:
-
This compound (or its N-acetylated derivative for better control)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice chips
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Acid Mixture Preparation (Nitrating Mixture): In a flask cooled in an ice-salt bath to -10 °C, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.). CAUTION: This is a highly exothermic process. Prepare this mixture in a fume hood with appropriate personal protective equipment.
-
Substrate Addition: Dissolve the starting benzoxazine (1.0 eq.) in a minimal amount of DCM or concentrated H₂SO₄ and cool to 0 °C in a separate flask.
-
Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoxazine, ensuring the internal temperature does not rise above 5 °C. The low temperature is critical to prevent over-nitration and unwanted side reactions.
-
Reaction Progression: Stir the mixture at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the nitrated product and dilute the strong acids.
-
Neutralization and Extraction: Once the ice has melted, neutralize the solution carefully with saturated NaHCO₃ solution until effervescence ceases. Extract the product with DCM (3x).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting regioisomers (likely 5-nitro and 7-nitro derivatives) by column chromatography.
-
Validation: Characterize the products using NMR to determine the substitution pattern. NOE (Nuclear Overhauser Effect) experiments can be decisive in assigning the exact regiochemistry.
Logical Relationships: Electrophilic Nitration Pathway
Caption: Mechanism for the electrophilic nitration of the benzoxazine aromatic ring.
Part 3: Advanced Strategies — C-H Activation
Modern synthetic chemistry offers powerful tools for functionalization that bypass traditional multi-step sequences. Transition metal-catalyzed C-H activation is a premier example, allowing for the direct conversion of a C-H bond into a C-C or C-heteroatom bond with high regioselectivity.[10] For the this compound scaffold, the N-H bond or a pre-installed N-directing group can be used to guide a catalyst (e.g., Palladium or Rhodium) to selectively functionalize an adjacent C-H bond, typically at the C-5 position.[11]
While a detailed protocol is highly substrate- and catalyst-specific, the general workflow provides a conceptual blueprint for researchers exploring this cutting-edge methodology.
Conceptual Workflow: Directed C-H Activation
Caption: Generalized workflow for transition metal-catalyzed C-H functionalization.
References
-
Kovalev, I. S., et al. (2016). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[2][8]benzoxazines. ResearchGate. Available at: [Link]
-
Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available at: [Link]
-
Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
-
Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Schäfer, H., et al. (2020). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI. Available at: [Link]
-
Yagci, Y. (2017). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]
-
Kiskan, B. (2008). synthesis and characterization of metal functional polybenzoxazines. Middle East Technical University. Available at: [Link]
-
Liu, Y., et al. (2020). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. PubChem. Available at: [Link]
-
Zhang, K., et al. (2017). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][1][8]oxazine. ResearchGate. Available at: [Link]
-
Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Available at: [Link]
-
Hiyama, T., et al. (2014). Catalytic C-H Activation. Chemistry Letters. Available at: [Link]
-
Yilmaz, G., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH). Available at: [Link]
-
Amarnath, N., & Lochab, B. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. National Institutes of Health (NIH). Available at: [Link]
-
Wang, Y., et al. (2023). Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a][1][8]diazepin-6-ones. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a][1,3]diazepin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 6-Methyl-1,4-benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its inherent structural features—a fused aromatic ring, a hydrogen bond-donating secondary amine, and a hydrogen bond-accepting ether oxygen—provide a versatile three-dimensional framework for engaging with biological targets. The scaffold's conformational flexibility allows it to adopt orientations suitable for insertion into enzyme active sites and receptor binding pockets.
This guide focuses specifically on the 6-methyl-3,4-dihydro-2H-1,4-benzoxazine core. The introduction of a methyl group at the 6-position of the benzoxazine ring is a strategic modification that can significantly influence the molecule's pharmacological profile. This substitution can enhance binding affinity through favorable hydrophobic interactions, improve metabolic stability by blocking a potential site of oxidation, and subtly alter the electronic properties of the aromatic ring, thereby modulating target engagement.
Recent research has highlighted the utility of this specific scaffold in the development of potent anticancer agents. A 2024 study by Conejo-García et al. demonstrated that N-4 substituted derivatives of this compound exhibit significant cytotoxic activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with activity in the low micromolar range.[3] This work underscores the potential of the 6-methyl-1,4-benzoxazine core as a foundational element for constructing novel therapeutics.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold.
Part 1: Synthesis of the Core Scaffold and Key Derivatives
The synthesis of the this compound scaffold and its subsequent functionalization are critical first steps in any drug discovery campaign. The protocols below are designed to be robust and reproducible.
Logical Workflow for Synthesis and Derivatization
The overall strategy involves a two-stage process: first, the synthesis of the core benzoxazine ring system, and second, the functionalization of the secondary amine at the N-4 position, which serves as a key vector for diversification and structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for producing N-substituted benzoxazine derivatives.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the core scaffold from commercially available starting materials. The cyclization is achieved via a double nucleophilic substitution reaction between 2-amino-4-methylphenol and 1,2-dibromoethane.
Rationale: 2-Amino-4-methylphenol provides the aniline nitrogen and the phenolic oxygen, which act as nucleophiles.[2][4] The reaction with 1,2-dibromoethane, an electrophile with two leaving groups, facilitates the formation of the six-membered oxazine ring. The use of a base like potassium carbonate is essential to deprotonate the phenol and facilitate the initial O-alkylation, while the subsequent intramolecular N-alkylation proceeds upon heating.
Materials:
-
2-Amino-4-methylphenol (CAS: 95-84-1)[4]
-
1,2-Dibromoethane (CAS: 106-93-4)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Self-Validation:
-
TLC Analysis: Compare the crude and purified product spots with the starting material. The product should have a different Rf value.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include aromatic protons, two methylene triplets for the oxazine ring, a broad singlet for the N-H proton, and a singlet for the C6-methyl group.
Protocol 2: N-4 Functionalization via Nucleophilic Substitution
This protocol provides a general method for the derivatization of the core scaffold at the N-4 position, exemplified by the synthesis of an anticancer agent.[3]
Rationale: The secondary amine of the benzoxazine core is nucleophilic and can be alkylated with various electrophiles. This protocol uses a substituted purine as the electrophile, a strategy successfully employed to generate potent cytotoxic agents.[3] The use of a non-nucleophilic base like cesium carbonate facilitates the deprotonation of the benzoxazine nitrogen without competing in the substitution reaction.
Materials:
-
This compound (from Protocol 1)
-
2,6-Dichloropurine (or other suitable electrophile)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Suspend this compound (1.2 eq) and cesium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Add 2,6-dichloropurine (1.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the solid and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final N-substituted product.
Self-Validation:
-
TLC Analysis: The product should show a new spot with a different Rf compared to the starting benzoxazine and purine.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of new signals corresponding to the purine moiety in the NMR spectra are key indicators of a successful reaction.
Part 2: Application in Anticancer Drug Discovery
The 6-methyl-1,4-benzoxazine scaffold has proven to be a valuable starting point for the development of novel anticancer agents. The following notes are based on the findings of Conejo-García et al. (2024).[3]
Application Note: Targeting Breast and Colon Cancer Cell Lines
Derivatives of this compound have demonstrated potent cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines.
Structure-Activity Relationship (SAR) Insights:
-
Importance of the 6-Methyl Group: In a comparative study, the 6-methyl substituted derivative (compound 4b in the source) showed superior activity compared to its 6-chloro and 6-bromo analogs, highlighting the beneficial role of the methyl group for antiproliferative effects.[3]
-
N-4 Substituent: The nature of the substituent at the N-4 position is critical for activity. Linking the benzoxazine core to a 2,6-dichloropurine moiety resulted in a compound with an IC₅₀ value of 2.27 µM against MCF-7 cells.[3]
Proposed Mechanism of Action: The leading compounds from this series were found to induce cell death by disrupting cell membrane permeability.[3] Further investigation into their mechanism pointed towards the inhibition of key kinases involved in cell signaling, such as HER2 and JNK1. Molecular docking studies suggest a consistent binding mode within the active sites of these kinases, indicating that the N-substituted 6-methyl-1,4-benzoxazine scaffold acts as a hinge-binding motif.[3]
Caption: Proposed dual mechanism of action for lead benzoxazine compounds.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity data for selected N-4 purine-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives.
| Compound ID (Ref) | 6-Position Substituent | N-4 Moiety | IC₅₀ MCF-7 (μM) | IC₅₀ HCT-116 (μM) |
| 4b [3] | -CH₃ | 2,6-Dichloropurine | 2.27 | 4.44 |
| 2b [3] | -Cl | 2,6-Dichloropurine | 3.26 | 7.63 |
| 3b [3] | -Br | 2,6-Dichloropurine | 5.52 | - |
| 1 [3] | -H | Unsubstituted | 13.00 | 7.06 |
Data extracted from Conejo-García, A., et al., Bioorg. Med. Chem., 2024.[3]
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details a standard procedure for evaluating the cytotoxic effects of synthesized benzoxazine derivatives on adherent cancer cell lines like MCF-7 and HCT-116.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after exposure to a test compound.[5][6]
Materials:
-
MCF-7 or HCT-116 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (stock solutions)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of test compounds.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance at a reference wavelength of 630 nm to correct for background if necessary.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
References
-
Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]
-
Conejo-García, A., Jiménez-Martínez, Y., Cámara, R., Franco-Montalbán, F., Peña-Martín, J., Boulaiz, H., & Carrión, M. D. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]
-
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][7][8] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4344-4347. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Liu, Y., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29. [Link]
-
Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
Vasanth, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 075-079. [Link]
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Purine Conjugates Using 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Introduction: The Strategic Convergence of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacologically active moieties has emerged as a powerful paradigm for the development of novel therapeutic agents with enhanced potency and unique mechanisms of action. Purines, as fundamental components of nucleic acids, are a cornerstone of many anticancer and antiviral therapies, primarily through their ability to interfere with DNA and RNA synthesis in rapidly proliferating cells.[1] Concurrently, the 1,4-benzoxazine scaffold is recognized as a "privileged structure" in drug discovery, owing to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
This application note provides a comprehensive guide to the synthesis of purine conjugates incorporating the 6-methyl-3,4-dihydro-2H-1,4-benzoxazine moiety. Recent studies have demonstrated that the introduction of a methyl group at the 6-position of the benzoxazine ring can enhance antiproliferative activity against cancer cell lines.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for the successful synthesis and characterization of these promising hybrid molecules.
Reaction Mechanisms and Strategic Choices: A Rationale-Driven Approach
The synthesis of this compound-purine conjugates is a multi-step process that requires careful consideration of reaction conditions to ensure optimal yield and purity. The overall synthetic strategy is outlined below, followed by a discussion of the key chemical principles that underpin the chosen methodologies.
Overall Synthetic Workflow
The synthesis can be logically divided into two main stages: the preparation of the key benzoxazine intermediate, (6-methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol, and its subsequent coupling with a suitable purine derivative via a Mitsunobu reaction.
Caption: Synthetic workflow for purine-benzoxazine conjugates.
Causality Behind Experimental Choices
-
Synthesis of the Benzoxazine Core: The initial step involves the formation of the 1,4-benzoxazine ring system. The reaction of 2-amino-5-methylphenol with an epoxide such as glycidol is a common and efficient method for constructing this heterocyclic core. The regioselectivity of the epoxide opening by the aminophenol is crucial, and the reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the phenoxide on the less hindered carbon of the epoxide.
-
Protection of the Benzoxazine Nitrogen: The secondary amine within the dihydrobenzoxazine ring is nucleophilic and can interfere with the subsequent Mitsunobu reaction. To prevent side reactions, the nitrogen is protected with a p-toluenesulfonyl (tosyl) group. The tosyl group is a robust protecting group that is stable to the conditions of the Mitsunobu reaction and can be removed later if necessary. Furthermore, the electron-withdrawing nature of the tosyl group can increase the acidity of the N-H proton, which can be a factor in certain reaction pathways, though in this case, its primary role is protection.
-
The Mitsunobu Reaction: A Cornerstone of N-Alkylation: The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds under mild conditions.[3] It allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, a purine. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key consideration when working with chiral starting materials.[3]
-
Mechanism in Brief: The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to this species to form an oxyphosphonium salt, which is a potent leaving group. The purine, acting as a nucleophile, then displaces the oxyphosphonium group in an SN2 fashion to form the desired C-N bond.[3]
-
-
Regioselectivity of Purine Alkylation (N9 vs. N7): Purines possess multiple nucleophilic nitrogen atoms, and controlling the site of alkylation is a significant challenge. The N9 position is generally the thermodynamically favored site for alkylation. However, mixtures of N9 and N7 isomers are common. The use of a bulky alkylating agent, such as our benzoxazine intermediate, often favors alkylation at the less sterically hindered N9 position. The reaction conditions, including the choice of solvent and base (if used in pre-alkylation steps), can also influence the N9/N7 ratio. For the Mitsunobu reaction, the outcome is often a complex interplay of steric and electronic factors.
Experimental Protocols
PART 1: Synthesis of (6-Methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
Step 1a: Synthesis of (6-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-5-methylphenol | 1.0 | 123.15 | (user defined) |
| Glycidol | 1.2 | 74.08 | (user defined) |
| Ethanol | - | - | (user defined) |
| Triethylamine | 0.1 | 101.19 | (user defined) |
Procedure:
-
To a solution of 2-amino-5-methylphenol in ethanol, add glycidol and a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol as a solid.
Step 1b: Synthesis of (6-Methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| (6-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol | 1.0 | 179.22 | (user defined) |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 | 190.65 | (user defined) |
| Pyridine | - | 79.10 | (user defined) |
| Dichloromethane (DCM) | - | 84.93 | (user defined) |
Procedure:
-
Dissolve (6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with the addition of water and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield (6-methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol.
PART 2: Mitsunobu Coupling for the Synthesis of the Purine Conjugate
Example: Synthesis of 9-((6-Methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methyl)-6-chloro-9H-purine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| (6-Methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol | 1.0 | 333.41 | (user defined) |
| 6-Chloropurine | 1.1 | 154.55 | (user defined) |
| Triphenylphosphine (PPh3) | 1.5 | 262.29 | (user defined) |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 202.21 | (user defined) |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | (user defined) |
Procedure:
-
To a stirred solution of (6-methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol, 6-chloropurine, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane, 1:1).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired purine conjugate. The separation of N9 and N7 isomers may be possible at this stage.
Characterization: The structure of the final compound and intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Mitsunobu reaction | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Steric hindrance | For highly hindered substrates, consider using a more reactive phosphine or azodicarboxylate. | |
| Formation of N7 isomer | Inherent reactivity of the purine | Optimize reaction conditions (solvent, temperature) to favor N9 substitution. Purification by chromatography is often necessary. |
| Difficulty in removing byproducts | Triphenylphosphine oxide and DIAD-H2 | Use of polymer-supported reagents or modified Mitsunobu reagents can simplify purification. Recrystallization can also be effective. |
| Decomposition of starting materials | Azodicarboxylate instability | Add DIAD/DEAD slowly at low temperature. |
Visualization of Key Steps and Concepts
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Conclusion and Future Perspectives
The synthesis of purine conjugates of this compound represents a promising avenue for the discovery of novel anticancer and antiviral agents. The methodologies outlined in this application note provide a robust framework for the preparation of these hybrid molecules. The strategic placement of the methyl group on the benzoxazine ring has been shown to positively influence biological activity, highlighting the importance of structure-activity relationship studies in this class of compounds.[1][2] Future work in this area could involve the exploration of a wider range of substituents on both the benzoxazine and purine rings, as well as the investigation of different linker strategies to modulate the physicochemical and pharmacokinetic properties of the final conjugates.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Campos, J., et al. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceuticals2023 , 16(10), 1433. [Link]
-
Koufaki, M., et al. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry2012 , 20(19), 5948-5956. [Link]
-
Conde, S., et al. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances2014 , 4(46), 24201-24213. [Link]
-
Krasnov, V. P., et al. Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][4]benzoxazines. Russian Chemical Bulletin2010 , 59(10), 2058-2065. [Link]
-
Campos, J., et al. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. ResearchGate2023 . [Link]
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions2004 , 1-433. [Link]
-
Zaragoza, F. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry2023 , 88(17), 12268-12279. [Link]
-
Conde, S., et al. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing2014 . [Link]
Sources
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for scaling up the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine.
An Application Note on Process Development and Scale-Up for the Synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Abstract
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science. This application note provides a detailed, in-depth guide for the synthesis of a key derivative, this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy, outlines a robust laboratory-scale protocol, and critically examines the pivotal considerations for a successful and safe scale-up. We address the core chemical engineering principles of heat transfer, mass transfer, and reaction kinetics that are paramount when transitioning from bench-scale grams to pilot-scale kilograms. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable manufacturing process for this important heterocyclic compound.
Strategic Overview: The Synthetic Rationale
The selected synthetic pathway is a robust three-step sequence designed for efficiency, scalability, and control over product purity. It begins with the commercially available 2-amino-5-methylphenol and proceeds through N-acylation and intramolecular cyclization to form a lactam intermediate, which is then reduced to the target molecule.
Overall Reaction Scheme:
-
Step 1: N-Acylation. The synthesis commences with the selective N-acylation of 2-amino-5-methylphenol with chloroacetyl chloride. The amine group is a more potent nucleophile than the hydroxyl group, allowing for a chemoselective reaction. The use of a mild base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Step 2: Intramolecular Cyclization (Williamson Ether Synthesis). The resulting N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide intermediate is treated with a stronger base to deprotonate the phenolic hydroxyl group. The resulting phenoxide acts as an intramolecular nucleophile, displacing the chloride to form the seven-membered ring of the benzoxazinone lactam. This intramolecular Williamson ether synthesis is efficient due to the proximity of the reacting groups.
-
Step 3: Lactam Reduction. The final step involves the reduction of the amide carbonyl within the lactam intermediate. A powerful reducing agent like borane-tetrahydrofuran complex is employed to cleanly reduce the amide to an amine, yielding the desired this compound.
This strategy is advantageous for scale-up because it involves well-understood, high-yielding reactions and allows for the isolation and purification of stable intermediates, ensuring the final product meets stringent purity specifications.
Safety First: A Comprehensive Hazard Analysis
Scaling up chemical synthesis magnifies inherent risks. A thorough understanding and mitigation of hazards is non-negotiable.
-
Chloroacetyl Chloride (CAS: 79-04-9): This is the most hazardous reagent in the synthesis. It is highly toxic, corrosive, and a lachrymator.[1][2] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3][4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.[5] An emergency shower and eyewash station must be readily accessible.[5] For scale-up, a closed-system addition via a peristaltic or diaphragm pump is mandatory.
-
Borane-THF Complex (BH₃·THF): This is a flammable liquid and reacts with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium Hydride (NaH): Used in the cyclization step, NaH is a flammable solid that reacts violently with water, also producing hydrogen gas. It is typically supplied as a dispersion in mineral oil, which mitigates its pyrophoric nature but must be handled with care.
Part I: Laboratory-Scale Synthesis Protocol (5-gram Scale)
This protocol has been optimized for reliability and high purity at the bench scale.
Step 1: Synthesis of 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide (Intermediate 1)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylphenol (5.0 g, 40.6 mmol) and ethyl acetate (80 mL).
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
Base Addition: Add a solution of sodium bicarbonate (4.1 g, 48.7 mmol) in water (20 mL).
-
Acylation: Add chloroacetyl chloride (3.6 mL, 44.7 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture vigorously at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 as a solid. The product can be used in the next step without further purification.
Step 2: Synthesis of 6-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
-
Setup: To a 250 mL flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.95 g, 48.7 mmol) and wash with dry hexane (2 x 15 mL) to remove the oil. Carefully decant the hexane.
-
Solvent: Add dry tetrahydrofuran (THF, 80 mL).
-
Intermediate Addition: Dissolve the crude Intermediate 1 from the previous step in dry THF (40 mL) and add it dropwise to the NaH suspension at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water (10 mL).
-
Work-up: Add ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 40 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to yield Intermediate 2 as a crystalline solid.
Step 3: Synthesis of this compound (Final Product)
-
Setup: To a 250 mL flask under a nitrogen atmosphere, add Intermediate 2 (4.0 g, 24.5 mmol) and dry THF (50 mL).
-
Reduction: Cool the solution to 0 °C and add 1M Borane-THF complex in THF (73.5 mL, 73.5 mmol) dropwise over 30 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Quenching: Cool the reaction to 0 °C and slowly add 6M aqueous HCl (30 mL) to quench excess borane and hydrolyze the borane-amine complex. Caution: Hydrogen gas evolution.
-
Basification & Work-up: Make the solution basic (pH > 10) by the careful addition of 6M aqueous NaOH. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.[6][7][8][9]
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., disappearance of the lactam C=O stretch at ~1680 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal properties.[10]
Part II: Protocol for Process Scale-Up (100-gram Scale)
Transitioning from the lab bench to a pilot plant or manufacturing setting requires a fundamental shift in approach, focusing on safety, process control, and robustness.[11][12]
Core Principles for Scaling Up
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as scale increases. Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes and runaway reactions in a large reactor.[13] The N-acylation (Step 1) is exothermic and requires meticulous control.
-
Mass Transfer (Mixing): Efficient mixing is harder to achieve in large vessels. Poor mixing can lead to localized "hot spots," lower yields, and increased impurity formation.[11][14]
-
Safety and Handling: Handling large quantities of hazardous materials necessitates engineered controls (e.g., closed systems, ventilation) rather than relying solely on PPE.
Workflow for Scaled-Up Synthesis
Caption: High-level workflow for the scaled-up synthesis process.
Key Parameter Adjustments for Scale-Up
The following table summarizes critical parameter changes when moving from a 5 g lab scale to a 100 g pilot scale.
| Parameter | Laboratory Scale (5 g) | Scale-Up (100 g) | Rationale / Justification |
| Reactor | 250 mL Glass Flask | 5 L Jacketed Glass Reactor | Provides necessary volume and crucial temperature control via heating/cooling fluid circulation. |
| Chloroacetyl Chloride Addition | Manual dropwise addition over 30 min | Pumped addition over 2-3 hours | Critical for exotherm control. Slow addition allows the reactor jacket to remove heat effectively, preventing temperature overshoot and side reactions.[14] |
| Temperature Monitoring | Internal thermometer | Baffled probe in reactor | Ensures accurate measurement of the bulk internal temperature, avoiding misleading readings from the reactor wall. |
| Mixing | Magnetic Stirrer | Overhead mechanical stirrer with pitched-blade or retreat curve impeller | Ensures efficient mixing and heat distribution in the larger volume. Prevents solids from settling during heterogeneous steps (e.g., NaH slurry). |
| NaH Handling | Manual wash/decant | Addition of NaH dispersion directly to the reactor, followed by solvent addition. | Minimizes handling of a highly reactive solid, improving safety. The mineral oil is compatible with the subsequent reaction. |
| Quenching Operations | Manual dropwise addition | Slow pumped addition of quenching agent into the reactor. | Critical for safety. Controls the rate of gas evolution (H₂ or HCl) and heat generation during quenching steps. |
| Product Isolation | Recrystallization / Chromatography | Crystallization followed by filtration (e.g., Nutsche filter) or vacuum distillation. | Chromatography is generally not viable for large quantities. Crystallization is a more scalable and economical purification method. |
Scale-Up Logic Diagram
Caption: Key relationships and mitigation strategies in process scale-up.
Conclusion
The successful synthesis of this compound is readily achievable on both laboratory and pilot scales using the outlined three-step process. While the chemistry is robust, a successful scale-up hinges on a disciplined application of chemical engineering principles. Meticulous control over addition rates to manage exotherms, engineered solutions for efficient mixing, and stringent safety protocols for handling hazardous reagents are the cornerstones of a safe, reliable, and scalable manufacturing process. This application note provides the foundational knowledge and specific protocols to enable researchers and process chemists to confidently produce this valuable compound.
References
- ChemTrack.org. Safety Guideline - Chloroacetyl chloride.
- CDH Fine Chemical.
- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. 79-04-9.
- New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride.
- NOAA Cameo Chemicals. chloroacetyl chloride - Report.
- VisiMix. How to Scale-Up Chemical Processes.
- Lab Manager. How to Scale Up a New Synthesis Reaction.
- Socratica. Scale-Up Methods in Chemical Reaction Engineering.
- IIT Roorkee. Fundamental Principles: Scale up and Runaway Reactions.
- Scribd.
- MDPI. Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine.
- NIH.
- ResearchGate. Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study.
- SciSpace.
- Middle East Technical University. PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES.
- Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
- New Journal of Chemistry (RSC Publishing). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.
- ResearchGate.
- ChemicalBook. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis.
-
ResearchGate. ¹H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][1][4]oxazine.
Sources
- 1. chemtrack.org [chemtrack.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. scispace.com [scispace.com]
- 11. visimix.com [visimix.com]
- 12. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
Application Note & Protocols for the Analytical Characterization of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Foreword: A Molecule-Centric Approach to Characterization
The robust characterization of any chemical entity is fundamental to its successful application, particularly within the realms of pharmaceutical development and materials science. This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. Our philosophy is not to merely present a list of procedures, but to instill a deeper understanding of the causality behind our experimental choices. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of how to approach the analytical characterization of this specific benzoxazine derivative.
Structural Elucidation: The Triad of Spectroscopic Techniques
The primary goal of initial characterization is to confirm the molecular structure of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a comprehensive and unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.
Expertise & Experience: The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is a common choice for benzoxazines due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
- Add a small drop of TMS as an internal standard.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. Instrument Parameters (¹H NMR):
- Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
3. Instrument Parameters (¹³C NMR):
- Spectrometer Frequency: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
4. Data Interpretation:
- For ¹H NMR, expect to see signals corresponding to the aromatic protons, the methyl group protons, and the two methylene groups of the oxazine ring. The integration of these signals should correspond to the number of protons in each environment.
- For ¹³C NMR, expect distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Expected ¹H NMR Chemical Shifts (Predicted):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.0 | m | 3H |
| -O-CH₂- | 4.2 - 4.5 | t | 2H |
| -N-CH₂- | 3.3 - 3.6 | t | 2H |
| -CH₃ | 2.2 - 2.4 | s | 3H |
| -NH- | 3.5 - 4.5 | br s | 1H |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electron Ionization (EI) is a common technique that also provides valuable structural information through fragmentation patterns.
Expertise & Experience: For volatile and thermally stable compounds like many benzoxazine monomers, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it provides separation and identification in a single run. For less volatile or thermally sensitive analogs, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is preferred.[1]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2. GC Parameters:
- Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. MS Parameters (EI):
- Ionization Energy: 70 eV.
- Mass Range: 40-400 amu.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
4. Data Interpretation:
- The primary peak of interest is the molecular ion peak (M⁺), which should correspond to the molecular weight of this compound (C₁₀H₁₃NO, MW = 163.22 g/mol ).
- Analyze the fragmentation pattern to further confirm the structure. Expect to see fragments corresponding to the loss of the methyl group, and cleavage of the oxazine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FT-IR is used to confirm the presence of the key structural features of the benzoxazine ring.[2][3][4]
Expertise & Experience: The choice of sampling technique depends on the physical state of the sample. For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. For liquids, a thin film between salt plates (NaCl or KBr) can be used.
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
1. Sample Preparation:
- Place a small amount of the solid or liquid sample directly on the ATR crystal.
2. Instrument Parameters:
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
3. Data Interpretation:
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretching | 3300-3500 |
| Aromatic C-H Stretching | 3000-3100 |
| Aliphatic C-H Stretching | 2850-2960 |
| Aromatic C=C Stretching | 1450-1600 |
| Asymmetric C-O-C Stretching | ~1230 |
| Symmetric C-O-C Stretching | ~1030 |
| Benzene ring attached to oxazine ring | ~940 |
Purity Assessment: Chromatographic and Spectroscopic Approaches
Once the structure is confirmed, it is crucial to determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of non-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase method with UV detection is typically employed.[7][8]
Expertise & Experience: Method development is key to achieving good separation. A gradient elution is often necessary to separate the main compound from any closely related impurities. The choice of wavelength for UV detection should be at the λmax of the compound to ensure maximum sensitivity.
Protocol 4: Reversed-Phase HPLC for Purity Analysis
1. Sample Preparation:
- Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
- Further dilute this solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at the λmax of the compound (determined by UV-Vis spectroscopy).
3. Data Interpretation:
- The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Optical Properties: UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is useful for determining the wavelength of maximum absorption (λmax), which is important for HPLC detection and for studying the photosensitive properties of benzoxazines.[9][10][11]
Expertise & Experience: The choice of solvent can influence the λmax due to solvatochromic effects. It is important to use a UV-grade solvent and to run a baseline correction with the same solvent.
Protocol 5: UV-Visible Spectroscopy
1. Sample Preparation:
- Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) to obtain an absorbance between 0.5 and 1.5.
2. Instrument Parameters:
- Wavelength Range: 200-400 nm.
- Scan Speed: Medium.
- Slit Width: 1 nm.
3. Data Interpretation:
- Identify the wavelength(s) of maximum absorbance (λmax). These typically correspond to π-π* transitions in the aromatic system.[9]
Integrated Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process for this compound.
Caption: Integrated workflow for the characterization of this compound.
References
-
Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties. Taylor & Francis Online. [Link]
-
FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. [Link]
-
(A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. ResearchGate. [Link]
-
FTIR spectra of benzoxazine monomers. ResearchGate. [Link]
-
An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. [Link]
-
FTIR spectra of benzoxazine monomers (a) and polymers (b). ResearchGate. [Link]
-
FTIR spectra of benzoxazine monomers. ResearchGate. [Link]
-
¹H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... ResearchGate. [Link]
-
Fluorescence spectra of the UV irradiated benzoxazines (after 45 min). ResearchGate. [Link]
-
Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][9]benzoxazines. ResearchGate. [Link]
-
(A) UV-Vis absorbance spectra and (B) absorption wavelengths plotted... ResearchGate. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]
-
Formaldehyde-free polybenzoxazines for high performance thermosets. DOI. [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. [Link]
-
Synthesis and characterization of metal functional polybenzoxazines. Thesis. [Link]
-
Synthesis and characterization of bio-based benzoxazines derived from thymol. SciSpace. [Link]
- Process for making benzoxazines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016069358A1 - Process for making benzoxazines - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-methyl-3,4-dihydro-2H-1,4-benzoxazine for Novel Drug Discovery
Introduction: The Strategic Value of the 6-methyl-3,4-dihydro-2H-1,4-benzoxazine Scaffold
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with the exploration of privileged scaffolds playing a pivotal role. Among these, the 3,4-dihydro-2H-1,4-benzoxazine core has emerged as a versatile framework for the design of a diverse array of biologically active molecules. The fusion of a benzene ring with a morpholine-like ring imparts a unique three-dimensional architecture, offering multiple vectors for chemical modification and interaction with biological targets. The strategic incorporation of a methyl group at the 6-position of this scaffold, yielding this compound, provides a key lipophilic and electron-donating substituent that can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in modern drug discovery campaigns. We will delve into the synthetic accessibility of this core structure, provide detailed protocols for its derivatization, and outline screening strategies to identify novel drug candidates for a range of therapeutic areas, including oncology and neurodegenerative diseases. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying principles.
Synthesis of the Core Scaffold: this compound
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. The this compound core can be efficiently prepared from commercially available starting materials. The following protocol outlines a reliable, multi-step synthesis.
Protocol 1: Synthesis of this compound
This protocol details a common route starting from 4-methyl-2-aminophenol.
Materials:
-
4-methyl-2-aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Step 1: N-Chloroacetylation of 4-methyl-2-aminophenol
-
In a round-bottom flask, dissolve 4-methyl-2-aminophenol (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate (2.5 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form 6-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Dissolve the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide from the previous step in a suitable solvent such as acetone or DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel column chromatography to obtain pure 6-methyl-2H-1,4-benzoxazin-3(4H)-one.
Step 3: Reduction to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 6-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategies for Library Synthesis
The this compound scaffold offers two primary points for diversification: the nitrogen atom of the oxazine ring (N-4) and the aromatic ring.
N-Functionalization
The secondary amine at the N-4 position is a versatile handle for introducing a wide range of substituents through various reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to introduce amide functionalities.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation/Arylation: Reaction with alkyl halides or aryl halides (under palladium catalysis, e.g., Buchwald-Hartwig amination) to introduce diverse alkyl and aryl groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.
Aromatic Ring Functionalization
The benzene ring can be further functionalized, although this typically requires harsher conditions and careful consideration of directing group effects. Common transformations include:
-
Electrophilic Aromatic Substitution: Nitration, halogenation, or Friedel-Crafts reactions can be employed, with the existing substituents directing the position of the new group.
-
Palladium-Catalyzed Cross-Coupling Reactions: If a halogen is present on the aromatic ring, Suzuki, Sonogashira, or Heck couplings can be used to introduce aryl, alkynyl, or alkenyl groups, respectively.
Application in Drug Discovery: Targeting Kinases in Oncology
The 1,4-benzoxazine scaffold has been identified as a promising core for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases.
Screening Cascade for Kinase Inhibitors
A typical workflow for identifying and optimizing kinase inhibitors based on the this compound scaffold is as follows:
Caption: A typical drug discovery workflow for kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. This is a crucial first step in identifying promising hits from a compound library.[2]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Synthesized this compound derivatives dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody for ELISA-based formats)
-
Microplate reader (luminometer or spectrophotometer)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 µM.
-
Reaction Setup: In a multi-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or DMSO (for control wells)
-
Recombinant kinase
-
Kinase substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based: These assays often use a labeled substrate and measure a change in fluorescence upon phosphorylation.
-
ELISA-based: This method uses a phosphospecific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable SAR data. For kinase inhibition, key areas of exploration include:
-
N-4 Substituent: The nature of the group at the N-4 position is critical for interacting with the hinge region of the kinase ATP-binding pocket. Bulky aromatic or heteroaromatic groups are often favored.
-
Aromatic Ring Substituents: Modifications to the benzene ring can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.
-
Stereochemistry: If a chiral center is introduced (e.g., at the 3-position), the stereochemistry can have a profound impact on binding affinity and selectivity. The synthesis of enantiomerically pure compounds is often necessary for lead optimization.[3]
Application in Drug Discovery: Neuroprotective Agents
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a critical need for new therapies that can protect neurons from damage. The 1,4-benzoxazine scaffold has been investigated for its neuroprotective properties.[4]
Screening for Neuroprotective Activity
A common approach to screen for neuroprotective compounds involves using cell-based models of neuronal stress.
Caption: A workflow for screening neuroprotective compounds.
Protocol 3: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol describes a method to evaluate the ability of compounds to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements (e.g., DMEM/F12, FBS, penicillin/streptomycin)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells containing the pre-treated cells. Determine the optimal concentration of the stressor in a preliminary experiment to induce approximately 50% cell death.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound treatment relative to the vehicle-treated, non-stressed control. A higher absorbance value indicates greater cell viability and thus a neuroprotective effect. Determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximal neuroprotective effect).
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel drug candidates. Its synthetic tractability and the potential for diverse functionalization make it an attractive core for building compound libraries. The application notes and protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of derivatives of this scaffold in areas such as oncology and neurodegeneration. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, will be key to unlocking the full potential of this privileged chemical framework.
References
-
Kovalenko, S. M., et al. (2010). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][4]benzoxazines. Russian Chemical Bulletin, 59(10), 2095-2102. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. [Link]
-
Nguyen, K. M. H., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 13(12), 3749-3756. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methods for introducing substituents at the 6-position of the benzoxazine ring.
Application Notes & Protocols
Topic: Strategic Methodologies for the Introduction of Substituents at the 6-Position of the Benzoxazine Ring
Abstract: The functionalization of the benzoxazine ring is a critical strategy for modulating the physicochemical properties of the resulting monomers and polymers, tailoring them for advanced applications in materials science and medicinal chemistry. The 6-position of the benzoxazine ring, being para to the ring oxygen, is a key site for substitution due to its significant influence on electronic properties, reactivity, and polymerization behavior. This guide provides a comprehensive overview of robust and field-proven methodologies for introducing a diverse array of substituents at this specific position. We will explore three primary strategies: synthesis from pre-functionalized phenols, direct electrophilic aromatic substitution, and post-synthetic modification via cross-coupling reactions. Each section provides a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the method's advantages and limitations to guide researchers in selecting the optimal strategy for their specific molecular design.
Foundational Principles: Regioselectivity of the Benzoxazine Core
The benzoxazine scaffold is an electron-rich aromatic system. The regioselectivity of substitution is governed by the cumulative directing effects of the phenolic oxygen and the tertiary amine within the oxazine ring. The oxygen atom is a powerful ortho, para-director, strongly activating the positions C6 (para) and C8 (ortho) for electrophilic attack through resonance donation of its lone pair electrons. The C5 position is also activated, being ortho to the nitrogen and meta to the oxygen. However, the C6 position is often the most accessible and electronically favored site for many electrophilic substitutions, making it a primary target for functionalization. Understanding this inherent reactivity is crucial for designing high-yield, regioselective synthetic routes.
Caption: Primary strategies for synthesizing 6-substituted benzoxazines.
Strategy 1: Synthesis from 4-Substituted Phenols
This is arguably the most direct and widely employed method for achieving unambiguous 6-position substitution. The strategy relies on the classic Mannich-like condensation of a commercially available or pre-synthesized 4-substituted phenol, a primary amine, and formaldehyde. The para-substituent on the phenol directly translates to the 6-position of the resulting benzoxazine.
Causality and Expertise: This approach offers unparalleled control over regiochemistry. By starting with the desired functionality already in place, it eliminates the risk of forming isomeric byproducts that can complicate purification and characterization in direct substitution methods. The success of this method hinges on the stability of the substituent under the thermal and slightly basic conditions of the Mannich condensation.
Protocol 2.1: General Procedure for Benzoxazine Synthesis via Mannich Condensation
This protocol describes the synthesis of a benzoxazine from a 4-substituted phenol, furfurylamine, and paraformaldehyde as representative reactants.[1]
Materials:
-
4-Substituted Phenol (e.g., 4-bromophenol, 4-methoxyphenol) (0.5 eq.)
-
Primary Amine (e.g., furfurylamine, aniline) (1.0 eq.)
-
Paraformaldehyde (2.0 eq.)
-
Toluene or Xylene (solvent)
-
Chloroform (for extraction)
-
2 N Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-substituted phenol (0.5 eq.), primary amine (1.0 eq.), and paraformaldehyde (2.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as toluene, to the flask. The volume should be sufficient to ensure effective stirring (e.g., 5-10 mL per gram of phenol).
-
Reaction: Heat the mixture under vigorous stirring to reflux (typically 110-140 °C, depending on the solvent) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up & Extraction: Dissolve the resulting crude product in chloroform. Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer three times with a 2 N NaOH solution to remove any unreacted phenol. Subsequently, wash the organic layer three times with distilled water until the aqueous layer is neutral (pH ~7).[1][2]
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.
-
Final Purification: Remove the chloroform under reduced pressure. The resulting product can be further purified by recrystallization (e.g., from hexane or ethanol) or column chromatography to yield the pure 6-substituted benzoxazine.[2]
Caption: Synthesis from a pre-functionalized phenol.
Strategy 2: Direct Electrophilic Aromatic Substitution (EAS)
Causality and Expertise: The key to success in direct EAS is controlling the reaction conditions to favor mono-substitution at the C6 position over other potential sites (like C8) or di-substitution. The choice of solvent, temperature, and electrophile source is critical. For instance, less polar solvents can sometimes enhance selectivity by minimizing the solvation of intermediates.
Protocol 3.1: Electrophilic Bromination at the 6-Position
This protocol details the synthesis of a 6-bromo-benzoxazine, a versatile intermediate for subsequent cross-coupling reactions.
Materials:
-
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq.)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (solvent)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)
-
Sodium Bicarbonate (NaHCO₃) solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: Dissolve the benzoxazine starting material in DCM in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add NBS portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 6-bromo-benzoxazine.
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
This advanced strategy offers exceptional versatility for introducing complex functionalities. It begins with a 6-halo-benzoxazine (e.g., 6-bromo-benzoxazine from Strategy 2) which then serves as an electrophilic partner in a cross-coupling reaction. This two-step approach (halogenation followed by coupling) unlocks access to a vast chemical space that is inaccessible through other methods.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[3][4][5][6] It enables the introduction of primary and secondary amines at the 6-position, which is crucial for synthesizing precursors for dyes, pharmaceuticals, and high-performance polymers.
Causality and Expertise: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][4] The base (e.g., NaOtBu, K₃PO₄) is also critical, as it deprotonates the amine nucleophile without degrading the reactants.
Materials:
-
6-Bromo-benzoxazine (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02-0.05 eq.) or Pd₂(dba)₃ (0.01-0.025 eq.)
-
Phosphine Ligand (e.g., XPhos, BINAP) (1.2-2.0 x moles of Pd)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq.)
-
Anhydrous Toluene or Dioxane (solvent)
Procedure:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 6-bromo-benzoxazine, the palladium precursor, the phosphine ligand, and the base.
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by column chromatography to obtain the 6-amino-benzoxazine derivative.
Caption: Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds by coupling an organoboron compound with a halide.[7] Applying this to a 6-halo-benzoxazine allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups, significantly expanding the structural diversity of accessible monomers.
Materials:
-
6-Bromo-benzoxazine (1.0 eq.)
-
Boronic Acid or Boronic Ester (1.1-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.)
-
Aqueous Base (e.g., 2 M Na₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
Inert Atmosphere: Set up the reaction in a Schlenk flask under an inert atmosphere.
-
Reagent Addition: Add the 6-bromo-benzoxazine, the boronic acid/ester, and the palladium catalyst to the flask.
-
Degassing: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution. The mixture should be biphasic.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring to ensure mixing between the phases. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Comparative Summary of Methodologies
| Methodology | Type of Substituent | Key Reagents | Advantages | Limitations |
| Synthesis from 4-Substituted Phenol | Diverse (Alkyl, Aryl, OR, Halogen, NO₂, etc.) | 4-Substituted Phenol, Amine, Formaldehyde | High regioselectivity, straightforward, scalable.[8] | Substituent must be stable to Mannich conditions; requires specific starting phenol. |
| Direct Electrophilic Substitution | Halogen, NO₂, Acyl, Alkyl | Benzoxazine, Electrophile (e.g., NBS, HNO₃) | Utilizes simple benzoxazine starting material. | Potential for isomeric byproducts (e.g., at C8); may require optimization for selectivity. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 6-Halo-benzoxazine, Amine, Pd-catalyst, Ligand, Base | Excellent for C-N bonds, wide amine scope, mild conditions.[3] | Requires multi-step synthesis, expensive catalysts/ligands, sensitivity to air/moisture.[4] |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Vinyl, Alkyl | 6-Halo-benzoxazine, Boronic acid/ester, Pd-catalyst, Base | Excellent for C-C bonds, vast scope, high functional group tolerance.[7] | Requires multi-step synthesis, potential for boronic acid homo-coupling. |
References
- Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring - MDPI.
- Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors - ResearchGate.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - NIH.
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening - ResearchGate. Available at: [Link]
-
Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC - NIH. Available at: [Link]
-
Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring - NIH. Available at: [Link]
-
Buchwald-Hartwig amination - YouTube. Available at: [Link]
-
Buchwald-Hartwig cross-coupling reaction - YouTube. Available at: [Link]
Sources
- 1. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: Application Notes and Protocols
Abstract
The 6-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This has spurred considerable interest in the systematic screening of compound libraries based on this scaffold against diverse biological targets to uncover novel therapeutic candidates. This document offers detailed application notes and comprehensive, step-by-step protocols for the high-throughput screening (HTS) of this compound derivatives. The focus is on two prominent and mechanistically distinct drug target classes: nuclear hormone receptors and ion channels. The methodologies provided are designed for robustness, reproducibility, and scalability, equipping researchers, scientists, and drug development professionals with a practical and authoritative guide to initiate and execute successful HTS campaigns for this significant class of molecules.
Introduction: The Therapeutic Potential of this compound Derivatives
The benzoxazine heterocyclic framework is a versatile scaffold that has been extensively investigated for a multitude of therapeutic applications. Its derivatives have been reported to exhibit a range of activities, including potent enzyme inhibition, receptor modulation, and antimicrobial effects.[1] Specifically, compounds built upon the 3,4-dihydro-2H-1,4-benzoxazine core have shown significant promise as modulators of key physiological signaling pathways.
A thorough review of the scientific and patent literature reveals that this chemical class can be effectively targeted towards several key protein families:
-
Nuclear Hormone Receptors: Detailed structure-activity relationship (SAR) studies have successfully identified 6-aryl benzoxazine derivatives as potent agonists of the progesterone receptor (PR).[2] This discovery underscores the potential of this scaffold to modulate critical steroid hormone signaling pathways, which are implicated in reproductive health and oncology.
-
Ion Channels: Multiple patents describe 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent modulators of various ion channels, including potassium channels and Calcium Release-Activated Calcium (CRAC) channels.[3][4] This activity profile suggests potential therapeutic utility in a range of disorders, including cardiovascular, inflammatory, and neurological conditions.
This guide presents detailed HTS protocols for a progesterone receptor agonist assay and a potassium channel activator assay. These represent two distinct, highly relevant, and well-validated screening strategies for interrogating libraries of this compound derivatives.
Foundational Principles of High-Throughput Screening (HTS)
High-throughput screening is an indispensable engine of modern drug discovery, facilitating the rapid and systematic evaluation of large, diverse compound libraries against specific biological targets. The ultimate success of any HTS campaign is fundamentally dependent on the quality, reliability, and robustness of the chosen assay. A critical, industry-standard metric for quantifying HTS assay performance is the Z'-factor . This statistical parameter provides a quantitative measure of the separation, or "window," between the signals generated by positive and negative controls.
The Z'-factor is interpreted as follows:
-
1.0 ≥ Z' ≥ 0.5: An excellent assay, highly robust and well-suited for HTS.
-
0.5 > Z' > 0: A marginal assay that may require further optimization before embarking on a full-scale screen.
-
Z' < 0: The assay is not suitable for HTS.
All protocols detailed within this guide have been designed and optimized to consistently achieve a Z'-factor of ≥ 0.5, ensuring the generation of high-quality, reliable data.
Application Note & Protocol I: Progesterone Receptor Agonist Screening
Scientific Principle
The progesterone receptor (PR) is a member of the nuclear hormone receptor superfamily. Upon binding to its cognate ligand, progesterone, the receptor undergoes a conformational change, translocates to the nucleus, and functions as a ligand-activated transcription factor. This protocol employs a highly sensitive cell-based reporter gene assay. In this established system, a human cell line is engineered to stably express the full-length human progesterone receptor and a luciferase reporter gene, which is functionally linked to a progesterone response element (PRE) in its promoter. When a test compound activates the PR, the receptor-ligand complex binds to the PRE and drives the robust expression of luciferase. The resulting enzymatic activity is quantified by measuring the luminescence generated upon the addition of a specific substrate, providing a direct measure of receptor activation.[5][6][7]
Experimental Workflow: Progesterone Receptor Agonist Assay
Caption: Workflow for the Progesterone Receptor Agonist HTS Assay.
Detailed Protocol
Materials:
-
Cell Line: PR-Luciferase Reporter Cell Line (e.g., INDIGO Biosciences #IB00301-384, which provides cryopreserved, ready-to-use cells).[5]
-
Cell Culture Medium: As recommended by the cell line provider.
-
Assay Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Positive Control: Progesterone (e.g., Sigma-Aldrich #P8783).
-
Vehicle Control: DMSO, cell culture grade.
-
Luciferase Assay Reagent: A high-sensitivity, glow-type luciferase substrate (e.g., Promega Bright-Glo™).
-
Assay Plates: White, solid-bottom, tissue culture-treated 384-well plates.
-
Instrumentation: Acoustic liquid handler (e.g., Echo®) or pintool for compound dispensing; automated plate handler; luminometer plate reader.
Procedure:
-
Cell Preparation:
-
If using cryopreserved cells, thaw rapidly in a 37°C water bath and transfer to pre-warmed Assay Medium.
-
If using continuously cultured cells, harvest using standard trypsinization, wash, and resuspend in Assay Medium.
-
Adjust the cell density to 2.5 x 10^5 cells/mL.
-
-
Cell Plating:
-
Using a multi-drop dispenser, add 40 µL of the cell suspension to each well of the 384-well assay plates (final density: 10,000 cells/well).
-
Allow cells to settle and attach by incubating for 4-6 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare 10 mM stock solutions of the this compound derivative library in 100% DMSO.
-
Create a dilution series of the library compounds. For a primary screen, a single concentration (e.g., 10 µM final) is typical.
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the source plate to the corresponding wells of the cell plate.
-
Controls: Dispense DMSO alone for negative controls and a serial dilution of progesterone for the positive control dose-response curve (e.g., final concentrations from 1 µM to 10 pM).
-
-
Incubation:
-
Briefly centrifuge the plates (e.g., 100 x g for 1 minute) to ensure compounds are mixed.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.
-
Add 25 µL of the luciferase assay reagent to each well using a multi-drop dispenser.
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Measure the luminescence intensity using a compatible plate reader.
-
Data Analysis and Interpretation
-
Z'-Factor Calculation:
-
The Z'-factor must be calculated for each individual assay plate using the high (e.g., 1 µM Progesterone) and low (DMSO) controls.
-
Formula: Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
-
Assay plates with a Z' < 0.5 should be flagged for review or repeated.
-
-
Percentage Activation:
-
The activity of each test compound is normalized and expressed as a percentage of the activation achieved with the saturating concentration of the positive control.
-
Formula: % Activation = [ (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative) ] * 100
-
-
Hit Identification:
-
A "hit" is a compound that elicits a response exceeding a predefined activity threshold. A common threshold is >3 standard deviations above the mean of the negative controls, or a specific percentage activation (e.g., >50%).
-
Data Presentation
| Parameter | Recommended Value |
| Cell Line | PR-Luciferase Reporter Cells |
| Plate Format | 384-well, white, solid-bottom |
| Seeding Density | 10,000 cells/well |
| Compound Concentration | Single point (e.g., 10 µM) or dose-response |
| Positive Control | Progesterone (EC50 ~1 nM) |
| Incubation Time | 18-24 hours |
| Detection Method | Luminescence |
| Target Z'-Factor | ≥ 0.5 |
Application Note & Protocol II: Potassium Channel Activator Screening
Scientific Principle
This assay is designed to identify activators of voltage-gated potassium (K+) channels using a fluorescence-based thallium (Tl+) flux methodology. The principle relies on the fact that many K+ channels are permeable to Tl+ ions.[2] The assay employs a mammalian cell line stably expressing the target potassium channel of interest. These cells are loaded with a proprietary, thallium-sensitive fluorescent indicator dye. In the basal state, the channel is predominantly closed, and the influx of Tl+ is minimal, resulting in a low intracellular fluorescence signal. When a compound activates the channel, it facilitates the influx of Tl+ from the extracellular medium into the cell, leading to a significant and measurable increase in the fluorescence of the indicator dye.[8][9] This increase in fluorescence is directly proportional to the activity of the potassium channel.
Experimental Workflow: Potassium Channel Thallium Flux Assay
Caption: Workflow for the Potassium Channel Thallium Flux HTS Assay.
Detailed Protocol
Materials:
-
Cell Line: A mammalian cell line stably expressing the target voltage-gated potassium channel (e.g., CHO cells expressing KCNQ2/3).
-
Cell Culture Medium: As appropriate for the cell line (e.g., F-12 Nutrient Mixture with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Thallium Flux Assay Kit: A commercially available kit containing the Tl+-sensitive dye and stimulus buffers (e.g., Thermo Fisher Scientific FluxOR™ Kit).[2][9]
-
Positive Control: A known activator for the target channel (e.g., Retigabine for KCNQ2/3).
-
Negative Control: DMSO or a known channel blocker (e.g., XE991 for KCNQ2/3).
-
Assay Plates: Black-walled, clear-bottom, tissue culture-treated 384-well plates.
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities and integrated, automated liquid handling for additions during the read (e.g., Molecular Devices FLIPR® or FlexStation®).
Procedure:
-
Cell Plating:
-
Plate the K+ channel-expressing cells in the 384-well plates at a density that will form a confluent monolayer overnight (e.g., 15,000-20,000 cells/well).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's protocol, typically containing the AM-ester form of the dye and a surfactant like Pluronic™ F-127 to aid in cell loading.
-
Aspirate the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60-90 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of the this compound derivatives in assay buffer.
-
After dye loading, wash the cells once with assay buffer to remove excess dye. Add 20 µL of fresh assay buffer to each well.
-
Add 20 µL of the diluted compounds to the corresponding wells of the assay plate.
-
Include appropriate controls: assay buffer with DMSO (negative control) and a dilution series of the known activator (positive control).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the thallium stimulus buffer as per the kit instructions.
-
Place the assay plate into the fluorescence plate reader, which should be pre-set to the correct excitation and emission wavelengths for the dye.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's integrated fluidics, dispense 10 µL of the thallium stimulus buffer into each well.
-
Immediately commence kinetic fluorescence measurements, recording data at regular intervals (e.g., one reading per second) for 2 to 3 minutes.
-
Data Analysis and Interpretation
-
Data Processing:
-
The primary kinetic data is analyzed to quantify the response. Common methods include calculating the maximal fluorescence signal achieved after stimulation or determining the area under the curve (AUC) for the kinetic trace.
-
-
Z'-Factor Calculation:
-
Calculate the Z'-factor for each plate using the maximal response of the positive control and the baseline of the negative control. A Z' ≥ 0.5 is essential for a high-quality screen.
-
-
Percentage Activation:
-
Normalize the data from the test compounds against the controls.
-
Formula: % Activation = [ (Response_compound - Mean_negative) / (Mean_positive - Mean_negative) ] * 100
-
-
Hit Confirmation:
-
Primary "hits" identified in the single-point screen must be re-tested in a full dose-response format to determine their potency (EC50).
-
To confirm the mechanism of action, confirmed activators should be tested in the presence of a known antagonist for the target channel; a rightward shift in the activator's EC50 curve would confirm on-target activity.
-
Data Presentation
| Parameter | Recommended Value |
| Cell Line | CHO or HEK293 expressing the target K+ channel |
| Plate Format | 384-well, black, clear-bottom |
| Seeding Density | 15,000 - 20,000 cells/well |
| Detection Method | Thallium Flux (Fluorescence) |
| Positive Control | Known channel activator (target-dependent) |
| Readout | Kinetic Fluorescence |
| Target Z'-Factor | ≥ 0.5 |
Concluding Remarks
The protocols detailed in this guide provide a robust and validated framework for the high-throughput screening of this compound derivative libraries against two high-value drug target classes. The selection of the most appropriate assay will be dictated by the specific therapeutic objectives of the drug discovery program. It is imperative that comprehensive assay development and rigorous validation are performed prior to initiating any large-scale screening effort to ensure the generation of high-quality, reliable, and actionable data. The successful implementation of these HTS strategies will significantly enhance the probability of identifying novel and potent modulators from this promising chemical scaffold, thereby accelerating the critical early stages of the drug discovery and development pipeline.
References
-
Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]
-
Cerami, E. G., Gao, J., Dogrusoz, U., Gross, B. E., Sumer, S. O., Aksoy, B. A., ... & Schultz, N. (2012). The cBio cancer genomics portal: an open platform for exploring multidimensional cancer genomics data. Cancer discovery, 2(5), 401-404. [Link]
-
Zhang, P., Terefenko, E. A., Fensome, A., Zhang, Z., Zhu, Y., Cohen, J., Winneker, R., Wrobel, J., & Yardley, J. (2002). Potent nonsteroidal progesterone receptor agonists: synthesis and SAR study of 6-aryl benzoxazines. Bioorganic & medicinal chemistry letters, 12(5), 787–790. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
-
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588. [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188–195. [Link]
-
ION Biosciences. (n.d.). Potassium Channel Assays. Retrieved from [Link]
-
Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature reviews Molecular cell biology, 1(1), 11–21. [Link]
-
Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & biology, 4(4), 269–277. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Bhagirath, N., Brameld, K. A., & Kennedy-Smith, J. (2013). Benzoxazine Derivatives As CRAC Modulators. (Patent No. WO2013/050270A1).
-
ION Biosciences. (n.d.). Calcium Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]
-
Cerne, R., Wakulchik, M., Li, B., Burris, K. D., & Priest, B. T. (2016). Optimization of a High-Throughput Assay for Calcium Channel Modulators on IonWorks Barracuda. ASSAY and Drug Development Technologies, 14(2), 75–83. [Link]
-
INDIGO Biosciences. (n.d.). Human Progesterone Receptor (PR, NR3C3) Reporter Assay System. Retrieved from [Link]
-
Gonzalez, J. E., Oades, K., Leychkis, Y., Harootunian, A., & Negulescu, P. A. (1999). Cell-based assays and instrumentation for screening ion-channel targets. Drug Discovery Today, 4(9), 431–439. [Link]
-
Wacker, D., Wang, C., Katritch, V., Han, G. W., Huang, X. P., Vardy, E., ... & Stevens, R. C. (2013). Structural features for functional selectivity at serotonin receptors. Science, 340(6132), 615-619. [Link]
-
MDPI. (2021). A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Progesterone receptor assay. Retrieved from [Link]
-
Yang, D., He, Z., Wu, B., & He, L. (2022). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. International Journal of Molecular Sciences, 23(19), 11833. [Link]
Sources
- 1. Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. bu.edu [bu.edu]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]
Topic: Formulation of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine for In Vitro and In Vivo Studies
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed framework for the formulation of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a representative small molecule that is anticipated to have low aqueous solubility. The development of effective therapies from novel chemical entities is often hampered by poor physicochemical properties, which can lead to inconsistent results in preclinical studies and low oral bioavailability.[1] This document outlines systematic approaches and detailed protocols for developing robust formulations for both initial in vitro screening and subsequent in vivo pharmacokinetic and efficacy models. We will explore strategies ranging from simple solvent systems for cell-based assays to more complex vehicles like suspensions and self-emulsifying drug delivery systems (SEDDS) for animal studies, with a focus on the scientific rationale behind each choice.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is critical. For this compound, many of these properties are not yet publicly documented and must be determined experimentally. These data points are essential for predicting the compound's behavior and selecting the most appropriate formulation strategy. Many new drug candidates are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making these initial studies paramount for success.[2][3]
Key Physicochemical Parameters to Determine:
-
Aqueous Solubility: This is the most critical parameter. It should be measured at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its behavior in different physiological environments.
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. A high LogP value often correlates with poor aqueous solubility and suggests that lipid-based formulations may be a viable option.[4]
-
pKa: The ionization constant helps predict how solubility will change with pH.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) are used to identify the crystalline form (polymorphism), melting point, and thermal stability of the API.[5] This information is crucial for developing stable solid dosage forms and for techniques like hot-melt extrusion.
Table 1: Physicochemical Characterization Data for this compound (Note: This table should be populated with experimentally determined values.)
| Parameter | Method | Result | Implications for Formulation |
| Molecular Weight | N/A | 163.21 g/mol | Standard for a small molecule API. |
| Aqueous Solubility | HPLC-UV | TBD | Directly impacts formulation choice. |
| Solubility in Organic Solvents | HPLC-UV | TBD | Identifies potential solvents for stock solutions. |
| LogP | HPLC/Calculation | TBD | High LogP (>3) suggests lipid-based systems. |
| pKa | Potentiometric Titration | TBD | Determines if pH modification can enhance solubility. |
| Melting Point | DSC | TBD | Important for thermal stability and advanced methods. |
| Crystalline Form | XRPD | TBD | Affects dissolution rate and stability. |
Formulation for In Vitro Studies
The primary goal for in vitro formulations is to create a homogenous, stable stock solution from which working concentrations can be prepared for cell-based or biochemical assays. The key challenge is to fully dissolve the compound at a high concentration while ensuring the final concentration of the vehicle (solvent) in the assay medium is non-toxic to the cells.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its powerful solubilizing capacity for a wide range of organic molecules. However, it is crucial to limit the final concentration of DMSO in the assay to typically ≤0.5% (v/v), as higher concentrations can induce cytotoxicity or affect experimental outcomes.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps to create a standard stock solution. The concentration may be adjusted based on the experimentally determined solubility.
Materials:
-
This compound (API)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Class A volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of API needed. For 10 mL of a 10 mM solution (MW = 163.21 g/mol ): Mass = 0.010 L × 0.010 mol/L × 163.21 g/mol = 0.01632 g = 16.32 mg
-
Weighing: Accurately weigh 16.32 mg of the API and transfer it to a 10 mL volumetric flask.
-
Solubilization: Add approximately 7-8 mL of DMSO to the flask.
-
Mixing: Cap the flask and vortex thoroughly. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but thermal stability must be confirmed first.
-
Final Volume: Once the API is fully dissolved, add DMSO to bring the final volume to the 10 mL mark. Invert the flask several times to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Self-Validation/QC:
-
Visual Inspection: The final solution must be clear and free of any visible particulates.
-
Precipitation Test: Dilute a small aliquot of the stock solution into the final assay medium (e.g., DMEM + 10% FBS) to the highest intended working concentration. Incubate under assay conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment and visually inspect for any signs of precipitation.
Workflow for In Vitro Solution Preparation
Caption: Workflow for preparing stock and working solutions for in vitro assays.
Formulation Strategies for In Vivo Administration
The objective of in vivo formulation is to ensure adequate and reproducible drug exposure in animal models. For poorly soluble compounds, this often requires more complex systems than a simple solution. The choice of formulation depends on the required dose, the route of administration (typically oral), and the physicochemical properties of the API.[1]
Decision Framework for In Vivo Formulation Selection
The following diagram illustrates a logical progression for selecting an appropriate in vivo formulation strategy.
Caption: Decision tree for selecting an appropriate in vivo formulation strategy.
Protocol 2: Aqueous Suspension (Vehicle: 0.5% CMC, 0.1% Tween 80)
This is a common, first-line approach for water-insoluble compounds, particularly for toxicology studies. The API is administered as fine particles suspended in an aqueous vehicle.
Materials:
-
Micronized API (particle size < 10 µm is ideal)
-
Carboxymethylcellulose sodium (CMC, low viscosity)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Vehicle: To prepare 100 mL of vehicle, add 0.5 g (0.5% w/v) of CMC to ~90 mL of purified water while stirring. Heat gently (to ~60°C) to aid dissolution. Allow to cool to room temperature. Add 0.1 mL (0.1% v/v) of Tween 80 and stir until fully dispersed. Add water to a final volume of 100 mL.
-
Wetting the API: Weigh the required amount of micronized API. Place it in a mortar and add a small amount of the vehicle to form a thick, smooth paste. This step is crucial to ensure the particles are properly wetted and not clumped.
-
Forming the Suspension: Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Homogenization: Transfer the suspension to a beaker and stir with a magnetic stir bar for at least 30 minutes before dosing to ensure uniformity. The suspension should be continuously stirred during the dosing procedure.
Protocol 3: Lipid-Based Solution in Corn Oil
If the compound exhibits good solubility in oils, a simple lipid solution can significantly improve absorption for lipophilic drugs.[6][7]
Materials:
-
API
-
Corn oil (or other GRAS oil like sesame or peanut oil)
-
Glass vial
-
Stir plate with heating capability
Procedure:
-
Solubility Test: First, determine the solubility of the API in the chosen oil to ensure the target concentration can be achieved.
-
Preparation: Weigh the API and add it to the required volume of corn oil in a glass vial.
-
Dissolution: Stir the mixture. Gentle heating (40-50°C) can be used to accelerate dissolution. Continue stirring until a clear solution is obtained.
-
Cooling: Allow the solution to cool to room temperature and observe for any signs of precipitation. The compound must remain in solution upon cooling.
Protocol 4: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[2][7] This can significantly enhance the solubility and absorption of poorly soluble drugs.
Materials:
-
API
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Screening Excipients: Screen various oils, surfactants, and co-solvents to find a system in which the API has high solubility.
-
Formulation Development: A common starting point is a ratio of Oil:Surfactant:Co-solvent (e.g., 30:40:30 v/v).
-
Preparation: Accurately weigh and mix the oil, surfactant, and co-solvent until a clear, homogenous mixture is formed.
-
Drug Loading: Add the weighed API to the excipient mixture. Stir, using gentle heat if necessary, until the drug is completely dissolved.
-
Characterization: The key test is to add a small amount of the SEDDS pre-concentrate to water (e.g., 1 mL into 250 mL) with gentle stirring and observe the spontaneous formation of a clear or slightly bluish-white microemulsion.
Table 2: Comparison of In Vivo Formulation Strategies
| Formulation Type | Key Advantages | Key Disadvantages | Best Suited For |
| Aqueous Suspension | Simple to prepare; high drug loading possible. | Potential for non-uniformity; dissolution rate-limited absorption. | Early toxicology; high-dose studies. |
| Lipid Solution | Enhanced absorption for lipophilic drugs; simple. | Drug loading limited by oil solubility; potential for precipitation. | Lipophilic (LogP > 3) compounds at low-to-moderate doses. |
| SEDDS | Overcomes dissolution limitations; enhances bioavailability.[2] | More complex to develop; potential for GI irritation from surfactants. | BCS Class II/IV drugs; improving exposure for efficacy studies. |
Quality Control and Characterization of Formulations
Ensuring the quality and consistency of a formulation is essential for obtaining reliable and reproducible preclinical data.[1]
Table 3: Recommended Quality Control Tests for Preclinical Formulations
| Test | Purpose | Method | Acceptance Criteria |
| Appearance | Check for homogeneity and physical stability. | Visual Inspection | Clear solution, or uniform, re-suspendable suspension. No precipitation. |
| pH | Ensure physiological compatibility. | pH Meter | Within a tolerable range for the route of administration (e.g., 5-8 for oral). |
| Drug Concentration | Verify dose accuracy. | HPLC-UV | 90-110% of the target concentration. |
| Particle Size | For suspensions/emulsions, affects stability and dissolution. | Laser Diffraction or DLS | D90 < 20 µm for suspensions; droplet size < 1 µm for emulsions/SEDDS. |
| In-Use Stability | Ensure formulation is stable for the duration of the study. | Store under study conditions and re-test parameters. | Meets all acceptance criteria at the end of the stability period. |
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available at: [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. Available at: [Link]
Sources
- 1. future4200.com [future4200.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support center for the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: I am getting a very low or no yield of the desired product. What are the likely causes and how can I fix this?
Answer:
Low to no product yield is a common issue that can stem from several factors, from the quality of your reagents to the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Poor Quality of Starting Materials:
-
Cause: The primary starting material, 2-amino-5-methylphenol, can be susceptible to oxidation, appearing as a dark-colored solid. Oxidized starting material will not react efficiently.
-
Solution: Use fresh, high-purity 2-amino-5-methylphenol. If the material is old or discolored, consider purification by recrystallization or sublimation before use.
-
-
Inefficient Alkylating Agent:
-
Cause: The choice of the 2-carbon synthon for cyclization is critical. While 1,2-dibromoethane is commonly used, its reactivity can be sluggish.
-
Solution: Consider using a more reactive electrophile like 2-chloroethanol followed by an intramolecular cyclization step. Alternatively, using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate with 1,2-dibromoethane.[1]
-
-
Inappropriate Base:
-
Cause: The base is crucial for deprotonating the phenolic hydroxyl and the amino groups. A weak base may not be sufficient to drive the reaction forward.
-
Solution: Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective. In some cases, sodium hydride (NaH) can be used, but with caution due to its reactivity and the potential for over-alkylation.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may have a significant activation energy barrier. Insufficient temperature will result in a slow or stalled reaction.
-
Solution: Ensure the reaction is heated to a suitable temperature, typically refluxing in a solvent like acetone, acetonitrile, or DMF. Monitor the reaction progress by TLC to determine the optimal temperature and time.
-
Question 2: My reaction mixture shows multiple spots on the TLC, indicating the formation of byproducts. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is a clear indicator of side reactions. In the synthesis of this compound, common byproducts include N-alkylated, O-alkylated, and N,O-dialkylated species, as well as polymeric materials.
-
N-alkylation vs. O-alkylation:
-
Cause: 2-amino-5-methylphenol has two nucleophilic sites: the amino group and the phenolic hydroxyl group. The alkylating agent can react with either, leading to a mixture of products.
-
Solution: The selectivity of N- vs. O-alkylation can be controlled by the choice of base and solvent. A strong base will favor O-alkylation, while a weaker base may favor N-alkylation. To promote the desired intramolecular cyclization, a step-wise approach can be beneficial: first, perform the N-alkylation under milder conditions, and then induce cyclization with a stronger base.
-
-
Formation of Dimers and Polymers:
-
Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. This can lead to the formation of dimers and polymeric byproducts.
-
Solution: Employing high-dilution conditions can favor the intramolecular reaction. This can be achieved by slowly adding the alkylating agent to a dilute solution of the 2-amino-5-methylphenol and base over an extended period.
-
-
Side reactions involving formaldehyde (in Mannich-type syntheses):
-
Cause: If a Mannich condensation approach is used (phenol, amine, and formaldehyde), hyperbranched structures and triazine networks can form, significantly reducing the yield of the desired benzoxazine.[2]
-
Solution: Careful control of stoichiometry and reaction conditions is crucial. A gradual addition of formaldehyde and maintaining an optimal temperature (e.g., 80-90°C) can help minimize these side reactions.[2]
-
Question 3: The reaction seems to stop before all the starting material is consumed. What can I do to drive the reaction to completion?
Answer:
A stalled reaction can be frustrating. Here are some strategies to push the reaction to completion:
-
Increase Reaction Time and/or Temperature:
-
Cause: The reaction may simply be slow under the current conditions.
-
Solution: Extend the reaction time and monitor the progress by TLC. If the reaction is still sluggish, a moderate increase in temperature (e.g., by 10-20°C) may be beneficial. However, be cautious of potential byproduct formation at higher temperatures.
-
-
Re-evaluate Your Reagents:
-
Cause: The base may have been consumed or is not strong enough. The alkylating agent may have degraded.
-
Solution: Add a fresh portion of the base to the reaction mixture. Ensure your alkylating agent is of high quality and has been stored correctly.
-
-
Use of a Catalyst:
-
Cause: The reaction may benefit from catalytic activation.
-
Solution: As mentioned, a phase-transfer catalyst can be very effective in this synthesis. Additionally, for certain synthetic routes, other catalysts may be applicable.
-
Question 4: I am having difficulty isolating and purifying the final product. What are the best practices?
Answer:
Effective purification is key to obtaining a high-purity product. This compound is a solid at room temperature, which allows for several purification methods.
-
Initial Work-up:
-
Procedure: After the reaction is complete, cool the mixture and quench any remaining reactive species (e.g., by adding water or a mild acid). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
-
-
Column Chromatography:
-
Procedure: This is a highly effective method for separating the desired product from closely related impurities. Use silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.
-
-
Recrystallization:
-
Procedure: Once a reasonably pure product is obtained from chromatography, recrystallization can be used to achieve high purity. Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent method is the reaction of 2-amino-5-methylphenol with a two-carbon electrophile, such as 1,2-dibromoethane or 2-chloroethanol, in the presence of a base. This leads to an initial N-alkylation followed by an intramolecular O-alkylation (cyclization) to form the benzoxazine ring.
Q2: How critical is the stoichiometry of the reactants?
Stoichiometry is very important. A slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the starting aminophenol. However, a large excess should be avoided as it can lead to the formation of N,O-dialkylated byproducts. The base is typically used in excess (2 to 3 equivalents) to facilitate both deprotonation steps.
Q3: What impact does the solvent have on the reaction?
The choice of solvent can influence reaction rate and selectivity. Polar aprotic solvents like acetonitrile and DMF are commonly used as they can dissolve the reactants and facilitate the nucleophilic substitution reactions. Acetone can also be a good choice, especially when used with potassium carbonate.
Q4: Are there any alternative, "greener" synthetic methods available?
Solvent-free synthesis methods have been developed for some benzoxazine derivatives, often by heating the neat reactants.[3] These methods can reduce waste and simplify the work-up procedure. Additionally, catalytic methods using transition metals are being explored to improve efficiency and reduce the need for stoichiometric reagents.
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound with a focus on maximizing yield.
Materials:
-
2-amino-5-methylphenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1 M concentration of the aminophenol).
-
Begin stirring the mixture and heat to reflux (approximately 82°C).
-
Once refluxing, add 1,2-dibromoethane (1.2 eq) dropwise to the mixture over 30 minutes.
-
Continue to heat the reaction at reflux for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
For further purification, recrystallize the solid product from a suitable solvent system like ethanol/water.
-
Dry the purified crystals under vacuum to obtain this compound as a crystalline solid.
Data Summary Table
| Parameter | Recommendation | Impact on Yield |
| Starting Material Purity | High purity, light-colored | High purity is crucial for good yield. |
| Alkylating Agent | 1,2-dibromoethane (1.2 eq) | A slight excess drives the reaction to completion. |
| Base | K₂CO₃ (2.5 eq) | A strong base is needed for efficient deprotonation. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent facilitates the reaction. |
| Temperature | Reflux (~82°C) | Sufficient temperature is needed to overcome the activation energy. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Purification | Column Chromatography & Recrystallization | Essential for removing byproducts and obtaining a pure product. |
Visualizations
General Reaction Mechanism
Caption: General reaction mechanism for the synthesis.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Common side reactions and byproducts in 6-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine and related benzoxazine derivatives. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common experimental challenges, and offer insights grounded in reaction mechanisms.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthesis involves a Mannich condensation reaction between 4-methylphenol, 2-aminoethanol, and formaldehyde.
Question 1: My reaction yielded a viscous, intractable oil or a solid mass instead of the expected product. What happened?
Answer: This is a classic sign of oligomerization or polymerization, a primary side reaction in benzoxazine synthesis.[1]
-
Causality: The Mannich reaction proceeds through several reactive intermediates, such as N-hydroxymethylamines.[1][2] At elevated temperatures, these intermediates can react with other phenol molecules at their vacant ortho or para positions, leading to the formation of Mannich bridges and subsequent oligomers instead of the desired intramolecular ring closure.[3] The presence of water and polar solvents can also contribute to these side reactions.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain strict temperature control. For many benzoxazine syntheses, running the initial phase of the reaction at a lower temperature before a controlled ramp-up can favor the formation of the desired monomer.[1]
-
Solvent Choice: While solventless (melt) conditions are possible, they require precise temperature management.[2] Using a non-polar solvent like toluene or 1,4-dioxane can help control the reaction rate and minimize side reactions, especially for reactants with high melting points.[1][2]
-
Stoichiometry: Ensure precise 2:1:1 molar ratios of aldehyde, phenol, and amine. An excess of formaldehyde is a common cause of oligomerization.
-
Question 2: The final yield of my purified this compound is significantly lower than expected.
Answer: Low yields can be attributed to several factors, including competing side reactions and the formation of soluble byproducts that are lost during workup.
-
Causality & Potential Byproducts:
-
Intermediate Hydrolysis: Intermediate styryl salts or other reactive species can be hydrolyzed, leading to byproducts and reducing the yield of the target benzoxazine.[4]
-
Dimer Formation: The ring-closure step can sometimes result in the formation of unwanted dimers, which can be difficult to separate from the desired product.[5]
-
Formation of N,N-Bis(hydroxymethyl) Species: The reaction of the primary amine with excess formaldehyde can lead to di-substituted intermediates that favor alternative reaction pathways over the desired cyclization.
-
-
Troubleshooting & Optimization:
-
Reaction Sequence: Consider a two-step synthesis. First, react the amine with formaldehyde at a low temperature to form the N-hydroxymethyl intermediate, and then add the phenol in a second step. This can provide greater control over the reaction and improve yields.[2]
-
pH Control: The pH of the reaction mixture can influence the rate of side reactions. While most Mannich condensations for benzoxazines are run under neutral or slightly basic conditions, some variations may benefit from mild acid catalysis.[1]
-
Workup Procedure: Ensure your extraction and washing procedures are optimized. Some byproducts may be partially soluble in the desired product phase. A thorough wash with cold water can help remove some impurities.[6]
-
Question 3: My NMR analysis shows multiple unexpected peaks, indicating an impure product even after initial purification.
Answer: Product impurity is a common challenge, and it can significantly impact downstream applications like polymerization.[6] The impurities are often residual starting materials or the side products discussed previously.
-
Causality: The structural similarity between the desired benzoxazine and certain oligomeric byproducts or isomers can make separation difficult.
-
Troubleshooting & Purification Protocol:
-
Initial Wash: After the reaction, a wash with cold water followed by drying over an anhydrous salt like sodium sulfate is a crucial first step.[6]
-
Column Chromatography: This is often the most effective method for separating the target monomer from structurally similar impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically used.[6]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can yield a highly pure crystalline product.[6] The choice of solvent is critical and must be determined empirically.
-
Characterization: Use ¹H and ¹³C NMR to confirm the structure and purity of the final product.[7][8] Comparing the spectra to literature values for similar benzoxazines is essential for verification.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in this compound synthesis.
Caption: A troubleshooting workflow for benzoxazine synthesis.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism for the synthesis of 1,4-benzoxazines?
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically proceeds via a variation of the Mannich condensation. The widely accepted mechanism occurs in sequential steps where the amine first reacts with formaldehyde to form intermediate species, which then react with the phenol to generate the benzoxazine structure through cyclization.[9]
Caption: General reaction pathway for benzoxazine synthesis.
2. Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
Yes, and it is often preferred. Paraformaldehyde is a solid polymer of formaldehyde that decomposes to formaldehyde gas upon heating. Using paraformaldehyde in solventless reactions is common as it avoids introducing water, which can be beneficial for driving the reaction to completion and minimizing certain side reactions.[3]
3. Are there alternative synthesis routes that avoid Mannich condensation?
While Mannich condensation is the most common and versatile method, other routes exist.[10] These can include cycloaddition reactions or ring-closure reactions of pre-formed N-alkylated o-aminophenol derivatives.[5][10] However, these methods may require more complex starting materials or harsher reaction conditions.
4. How does the choice of amine and phenol affect the reaction?
The electronic and steric properties of the substituents on both the phenol and the amine can significantly influence the reaction rate and the stability of the resulting oxazine ring.[2] Electron-donating groups on the phenol can increase its reactivity, while bulky substituents on either reactant can sterically hinder the cyclization step, potentially leading to lower yields.
5. What are the key characterization peaks I should look for in ¹H NMR?
For a 3,4-dihydro-2H-1,4-benzoxazine structure, you should look for characteristic peaks corresponding to:
-
The protons on the oxazine ring, typically appearing as singlets or triplets. For example, the -O-CH₂- and -N-CH₂- protons.
-
The aromatic protons on the benzene ring, whose splitting patterns will depend on the substitution.
-
The protons of the specific substituents, such as the methyl group at the 6-position.
References
-
Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[4][6]benzoxazines. (2025). ResearchGate.
- Process for making benzoxazines. (2016).
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
- Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
- Various Synthetic Methods of Benzoxazine Monomers.
- SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIV
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
- 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo...
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
- Development of low viscosity benzoxazine resins. (2000).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2000061650A1 - Development of low viscosity benzoxazine resins - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2016069358A1 - Process for making benzoxazines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Purification challenges of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine and how to overcome them.
Welcome to the technical support center for the purification of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to issues you may encounter during your experiments.
I. Understanding the Purification Challenges
The purification of this compound, while seemingly straightforward, presents several challenges rooted in its chemical nature and the specifics of its synthesis. As a substituted benzoxazine, it is prone to certain side reactions and the formation of closely related impurities. The key to successful purification lies in understanding these potential pitfalls and employing a systematic approach to their removal.
Common challenges include:
-
Removal of Unreacted Starting Materials: Incomplete reactions can leave residual 4-methylphenol and 2-aminoethanol, which can be difficult to separate due to their polarity.
-
Elimination of Oligomeric Byproducts: Benzoxazine monomers can undergo premature oligomerization, especially under thermal stress, leading to higher molecular weight impurities that can be challenging to remove from the desired monomer.[1]
-
Separation of Structural Isomers: Depending on the synthetic route, there is a possibility of forming other isomers that are structurally very similar to the target molecule, making separation by standard techniques difficult.
-
Handling of a Basic Compound: The nitrogen atom in the oxazine ring imparts basic properties to the molecule. This can lead to issues like streaking during silica gel chromatography due to strong interactions with the acidic silica surface.
This guide will provide detailed strategies to overcome these and other purification hurdles.
II. Troubleshooting Guide
This section is designed to provide direct answers and actionable protocols for specific problems encountered during the purification of this compound.
A. Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the experimental conditions.
Q1: My compound oils out during recrystallization instead of forming crystals. What should I do?
Answer: Oiling out is a common problem that occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture.
Causality and Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution. This will lower the temperature at which the solution becomes saturated, hopefully below the melting point of your compound.
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Gradual cooling encourages the formation of a crystal lattice rather than amorphous oil. You can insulate the flask to slow the cooling rate.
-
Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites. Alternatively, if you have a small amount of pure product, add a "seed crystal" to induce crystallization.
-
Solvent System Re-evaluation: If oiling out persists, your solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider using a mixed solvent system. For a compound like this compound, which has both polar and non-polar character, a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or toluene) can be effective. A 2-propanol-water mixture has been successfully used for the recrystallization of other benzoxazine derivatives.[2]
Q2: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is often due to using too much solvent, premature crystallization during filtration, or incomplete crystallization.
Causality and Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing out on the cold funnel.
-
Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of your product from the cold solvent.
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), you can check for the presence of a significant amount of dissolved product by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a substantial solid residue remains, you may need to concentrate the mother liquor and attempt a second crop of crystals.
B. Column Chromatography Challenges
Flash column chromatography is an essential tool for separating complex mixtures. For this compound, the main challenge is its basic nature.
Q3: My compound is streaking badly on the silica gel column, leading to poor separation. How can I fix this?
Answer: Streaking of basic compounds on silica gel is a classic problem caused by the acidic nature of the silica surface, which leads to strong, non-ideal interactions with the basic nitrogen of your benzoxazine.[1]
Causality and Solution:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% is a standard choice. This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.
-
Use Amine-Functionalized Silica: For particularly challenging separations of basic compounds, consider using an amine-functionalized silica gel as your stationary phase. This provides a less acidic surface and can significantly improve the chromatography of amines.[3]
-
Alternative Stationary Phases: In some cases, neutral or basic alumina can be used as an alternative to silica gel for the purification of basic compounds.[1]
Q4: I am not getting good separation between my product and a closely-eluting impurity. What should I do?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase.
Causality and Solution:
-
Fine-Tune Your Solvent System: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems. A good starting point for a compound of intermediate polarity like this compound would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of around 0.25-0.35 for your target compound to ensure it spends enough time on the column for effective separation.
-
Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can often provide better separation of closely eluting compounds.
-
Column Dimensions and Packing: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one, although the purification will take longer.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
Answer: The most common impurities arise from the synthesis, which typically involves the reaction of 4-methylphenol, 2-aminoethanol, and formaldehyde. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-methylphenol and 2-aminoethanol.
-
Oligomers: Low molecular weight polymers formed by the premature ring-opening of the benzoxazine monomer.[1]
-
Triazine Structures: Side reactions can sometimes lead to the formation of triazine derivatives.[4]
-
N,N'-disubstituted methanes: Byproducts from the reaction of the amine with formaldehyde.
Q2: What is a good starting solvent system for recrystallizing this compound?
Answer: A good starting point would be to test single solvents of varying polarities such as ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes. If a single solvent is not ideal, a mixed solvent system is often effective. Based on the purification of similar benzoxazine structures, a mixture of toluene and acetone or isopropanol and water would be promising candidates to investigate.[2][5]
Q3: How can I monitor the purity of my fractions during column chromatography?
Answer: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (if the compound is UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine). Combine the fractions that contain only your pure product.
Q4: My purified this compound is a yellowish oil, but I expected a solid. What does this mean?
Answer: While many benzoxazines are crystalline solids, some can exist as viscous oils or low-melting solids, especially if trace impurities are present. The physical state can be influenced by the purity. If your characterization data (e.g., NMR, MS) confirms the structure and high purity, the oily nature may be inherent to the compound under your laboratory conditions. However, if you suspect impurities are preventing crystallization, further purification by another method (e.g., chromatography if you previously recrystallized) may be necessary.
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a few drops of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent streaking.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
V. Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Triethylamine Addition | Expected Rf Range | Application Notes |
| Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1) | 0.5-1% | 0.2-0.4 | Good starting point for general purification. |
| Toluene:Acetone (e.g., 9:1 to 4:1) | 0.5-1% | 0.2-0.4 | May offer different selectivity compared to hexanes/ethyl acetate. |
| Dichloromethane:Methanol (e.g., 99:1 to 95:5) | 0.5-1% | 0.2-0.4 | Useful for more polar impurities. |
VI. Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Recrystallization
Caption: A troubleshooting decision tree for common recrystallization problems.
VII. References
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Tech Support Document.
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
-
MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421.
-
ResearchGate. (2025, August 6). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][6]benzoxazines.
-
ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
Wired Chemist. (n.d.). Recrystallization.
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
-
Biotage. (2018). Successful Flash Chromatography.
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Google Patents. (n.d.). US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
-
ResearchGate. (2021, April 8). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
-
PMC - NIH. (n.d.). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
-
Crystal Growth & Design. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
-
ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
-
Google Patents. (n.d.). WO2016069358A1 - Process for making benzoxazines.
-
NIH. (n.d.). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. neb.com [neb.com]
- 6. files.core.ac.uk [files.core.ac.uk]
Optimizing reaction conditions for the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Welcome to the technical support center for the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of this synthesis. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for superior yield, purity, and consistency.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic substitution and cyclization reaction between 2-amino-4-methylphenol and a 1,2-dielectrophile, such as 1,2-dibromoethane. This process involves the sequential N-alkylation and O-alkylation of the aminophenol scaffold to form the heterocyclic ring. While conceptually straightforward, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. Success hinges on carefully controlling the reaction parameters to favor the desired intramolecular cyclization over undesired side reactions.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry details the likely causes and provides actionable solutions.
Question 1: My reaction shows very low conversion of the starting 2-amino-4-methylphenol, even after prolonged reaction time. What's going wrong?
Answer: Low conversion is typically rooted in issues with reagents, reaction setup, or insufficient reactivity.
-
Causality: The reaction is a bimolecular nucleophilic substitution, requiring a sufficiently strong base to deprotonate the phenol and a reactive electrophile. The amine is generally nucleophilic enough to react without a base, but the subsequent intramolecular O-alkylation requires deprotonation of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Verify Reagent Quality: 2-amino-4-methylphenol can oxidize over time, appearing as a dark brown or black solid instead of a light tan or brown powder[1]. Oxidized starting material is less reactive. Consider purifying it by recrystallization or column chromatography before use. Ensure the 1,2-dibromoethane is fresh and has been stored properly.
-
Check Your Base: An inadequate base is a common culprit. If using a base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. Clumped or old K₂CO₃ has reduced surface area and may have absorbed moisture, quenching its basicity. Consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) if solubility and safety protocols allow.
-
Increase Temperature: The reaction may be kinetically slow. Gradually increase the reflux temperature by switching to a higher-boiling solvent (see Table 1). Monitor for product formation and potential decomposition by TLC.
-
Solvent Choice: The solvent must be able to dissolve the starting materials to some extent and be non-reactive. Aprotic polar solvents like DMF or DMSO are often effective as they can solvate the potassium or cesium cations, increasing the nucleophilicity of the phenoxide.[2]
-
Question 2: My TLC/LC-MS analysis shows multiple product spots, and my final yield of the desired product is low. What are the likely side products and how can I avoid them?
Answer: The formation of multiple products points to competing reaction pathways. In this synthesis, the primary culprits are intermolecular side reactions and over-alkylation.
-
Causality: 2-amino-4-methylphenol has two nucleophilic sites (amine and hydroxyl). 1,2-dibromoethane has two electrophilic sites. This combination can lead to several undesired products.
-
Likely Side Products & Solutions:
-
N,N'-Bridged Dimer: Two molecules of 2-amino-4-methylphenol can react with one molecule of 1,2-dibromoethane at their amino groups, forming a dimeric impurity. This is favored when the concentration of the aminophenol is high.
-
Solution: Employ high-dilution conditions. Add the 1,2-dibromoethane slowly via a syringe pump to the refluxing solution of the aminophenol and base. This maintains a low instantaneous concentration of the electrophile, favoring the intramolecular cyclization over the intermolecular reaction.
-
-
O,O'-Bridged Dimer: While less common due to the lower nucleophilicity of the phenol, this can occur under strongly basic conditions if the N-alkylation is slow.
-
Solution: Ensure the reaction temperature is sufficient to promote N-alkylation. Using a less polar solvent might slightly disfavor phenoxide formation relative to amine nucleophilicity.
-
-
Polymerization: Multiple additions can lead to oligomeric or polymeric tars, which are often difficult to characterize and remove.[3]
-
Solution: High-dilution conditions are the most effective preventative measure.
-
-
Ring Bromination: The phenol ring is activated towards electrophilic substitution.[4] While unlikely with 1,2-dibromoethane, impurities or degradation products could potentially lead to bromination of the aromatic ring.
-
Solution: Use high-purity starting materials and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
-
Caption: Competing reaction pathways in the synthesis of this compound.
Question 3: The purification of my crude product by column chromatography is difficult, with poor separation and significant product loss.
Answer: Purification challenges often arise from the similar polarities of the product and certain side products, or from product instability on silica gel.
-
Causality: The desired product contains a secondary amine, which can interact strongly with the acidic silica gel, leading to tailing and potential degradation. Side products like the N,N'-bridged dimer may have similar Rf values, making separation difficult.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the column solvent containing 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites on the silica surface, preventing streaking of the amine product and improving peak shape.
-
Optimize the Solvent System: A common mistake is using a solvent system that is too polar, which can cause all compounds to elute together. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A shallow gradient is often key to resolving closely-eluting spots.
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is a solid and contains a significant amount of the desired compound, recrystallization can be a highly effective method for achieving high purity.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
Acid/Base Extraction: Before chromatography, you can perform an acid wash (e.g., dilute HCl) to protonate the basic amine product and pull it into the aqueous layer, leaving less basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent. This can remove many non-basic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent for this reaction?
A1: The ideal combination depends on factors like desired reaction time, temperature, and safety considerations. A moderately strong, poorly soluble base like potassium carbonate (K₂CO₃) is a common and cost-effective choice. It is strong enough to deprotonate the phenol but not so strong as to cause excessive side reactions. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are excellent choices. They facilitate the reaction by partially dissolving the reagents and promoting the Sₙ2 mechanism.[6]
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Acetone | 56 | 21 | Good for moderate temperatures, easy to remove. |
| Acetonitrile | 82 | 37.5 | Higher boiling point allows for faster reaction rates. |
| DMF | 153 | 37 | Excellent solvating power, but difficult to remove. |
| Toluene | 111 | 2.4 | A non-polar option, may require a phase-transfer catalyst.[2] |
Q2: How critical is the purity of the starting 2-amino-4-methylphenol?
A2: It is extremely critical. 2-amino-4-methylphenol is susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[7][8] These impurities can inhibit the reaction, chelate metal ions if any are present, and generate intractable tars that severely complicate purification. Using off-color, dark starting material is a primary cause of reaction failure.[5][9] Always use the highest purity material available or purify it immediately before use.
Q3: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?
A3: Yes, but the reaction will be significantly slower. The C-Br bond is weaker and bromide is a better leaving group than chloride. Consequently, 1,2-dibromoethane is much more reactive in Sₙ2 reactions. If you use 1,2-dichloroethane, you will likely need to use more forcing conditions, such as a higher temperature and a longer reaction time, which can in turn increase the probability of side product formation.
Q4: How do I properly monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as 3:1 Hexane:Ethyl Acetate. Co-spot your starting material (2-amino-4-methylphenol) alongside the reaction mixture. The product, being less polar than the highly polar aminophenol, should have a higher Rf value. Visualize the spots under UV light and by staining with potassium permanganate or ninhydrin (which will stain the primary amine starting material but not the secondary amine product).
Q5: What are the key safety precautions for this synthesis?
A5: Both starting materials require careful handling.
-
2-amino-4-methylphenol: It is a skin, eye, and respiratory tract irritant.[7][8][10]
-
1,2-dibromoethane: It is a toxic and carcinogenic compound. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile may not be sufficient for prolonged exposure to 1,2-dibromoethane; check glove compatibility charts).[11]
Optimized Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
2-amino-4-methylphenol (98% or higher)
-
1,2-dibromoethane (99%)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of nitrogen.
-
Charge Reagents: To the flask, add 2-amino-4-methylphenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile to make a 0.05 M solution with respect to the aminophenol (this high dilution minimizes intermolecular side reactions).
-
Heating: Begin vigorous stirring and heat the suspension to reflux (approx. 82°C).
-
Slow Addition: In a separate flask, prepare a solution of 1,2-dibromoethane (1.1 eq) in anhydrous acetonitrile. Using a syringe pump, add this solution dropwise to the refluxing reaction mixture over 4-6 hours.
-
Reaction: After the addition is complete, allow the reaction to reflux for an additional 12-18 hours. Monitor the reaction progress by TLC until the starting aminophenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (DCM) and wash with water (3x) to remove any remaining salts and highly polar impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Elute with a gradient of 0% to 20% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
-
Dalpozzo, R., et al. (2015). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 46(32). Abstract available at [Link]
-
Haz-Map. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
-
Li, J., et al. (2019). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 43(4), 1788-1792. Available at [Link]
-
Ishida, H., & Ohashi, S. (2013). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Polymers, 5(3), 1020-1041. Available at [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the cyclization step. Retrieved from [Link]
-
Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25419. Available at [Link]
-
National Center for Biotechnology Information. (n.d.). Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H). Retrieved from [Link]
-
Quora. (2022). Why does phenol react with bromine? Retrieved from [Link]
- Google Patents. (n.d.). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of substituted benzo[b][7][10]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]
-
Semantic Scholar. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. Retrieved from [Link]
-
Allen. (n.d.). Ethylene reacts with Br_(2) to give 1,2-dibromoethane. The reaction proceeds through the formation of the intermediate. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
-
Liang, W., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. Available at [Link]
-
National Center for Biotechnology Information. (2012). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Retrieved from [Link]
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). N-alkylation of aminophenols. Retrieved from [Link]
-
Nagwa. (2021). Question Video: Describing the Reaction of Phenol and Alkenes with Bromine Water. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ring Reactions of Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
Sources
- 1. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-4-methylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-4-methylphenol(95-84-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting guide for the synthesis of benzoxazine derivatives.
Welcome to the Technical Support Center for Benzoxazine Synthesis. As researchers and drug development professionals, you understand the immense potential of polybenzoxazines, from their superior thermal and mechanical properties to their near-zero volumetric shrinkage during polymerization. However, the path from precursor chemicals to a high-purity monomer and a high-performance polymer can present challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It moves beyond simple protocols to explain the underlying chemistry, empowering you to diagnose issues, optimize your reactions, and ensure the integrity of your results.
Part 1: Monomer Synthesis Troubleshooting
The synthesis of the benzoxazine monomer, typically via a Mannich condensation of a phenol, a primary amine, and formaldehyde, is the most critical stage where errors can occur.[1][2]
Q1: My reaction yielded no product, or the yield is extremely low. What went wrong?
This is a common issue often traced back to three areas: reagent quality, reaction conditions, or stoichiometry.
A1: Root Cause Analysis & Solutions
-
Reagent Purity and Reactivity:
-
Phenol: The key starting material whose consumption rate often controls the reaction.[1][3] The presence of electron-withdrawing groups on the phenol can inhibit the synthetic reaction by decreasing the charge density required for electrophilic substitution.[4] Conversely, electron-donating groups can accelerate it. Ensure your phenol is pure and the ortho position to the hydroxyl group is unsubstituted and available for reaction.
-
Amine: Primary amines are essential. Secondary amines will not form the oxazine ring. Aliphatic amines are generally more reactive and can lead to lower polymerization temperatures compared to aromatic amines.[5]
-
Formaldehyde Source: Paraformaldehyde (PFA) is the most common source. It is a solid polymer that must be depolymerized into formaldehyde gas in situ.[6] Old or improperly stored PFA can depolymerize less efficiently.[7] Always use dry, fresh PFA. For sensitive reactions, consider preparing a fresh formaldehyde solution from PFA immediately before use.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. While some syntheses can be performed solvent-free, solvents are typically used to manage viscosity and heat.[8][9] Toluene is a common choice for azeotropic water removal, driving the equilibrium toward product formation. Using a mixture of polar and non-polar solvents can be an effective strategy, especially for more complex monomers like those based on aliphatic main-chains.[8][10]
-
Temperature Control: The initial reaction between the amine and formaldehyde is rapid and exothermic.[1] The subsequent reaction with the phenol is the rate-determining step and requires heating.[1] A typical procedure involves stirring the amine and formaldehyde at room temperature before adding the phenol and heating to reflux (e.g., in toluene, ~110°C) to complete the reaction and remove water.
-
-
Stoichiometry: The standard molar ratio is 1 mole of phenol : 1 mole of primary amine : 2 moles of formaldehyde . An excess of formaldehyde can sometimes influence the reaction mechanism and the resulting monomer-to-oligomer ratio.[11]
Caption: General workflow for benzoxazine monomer synthesis.
Q2: My reaction mixture turned into an intractable gel. Why did this happen and can it be salvaged?
Gelation is a sign of uncontrolled polymerization or extensive side reactions. It is particularly common when synthesizing benzoxazines from diamines or polyamines.[12][13]
A2: Understanding and Preventing Gelation
-
Causality: When using a diamine, the formation of intermediate structures like hyperbranched triazine chains can occur.[12] These intermediates can crosslink, leading to a rapid increase in viscosity and eventual gelation, which drastically reduces the yield of the desired benzoxazine monomer.[12][14] The one-pot synthesis method is particularly susceptible to this issue with aromatic diamines.[10]
-
Preventative Measures:
-
Solvent System: For diamine-based syntheses, using a solvent mixture, such as toluene and isopropanol, can help to control the reaction pathway and prevent gelation.[13]
-
Temperature Staging: Avoid rapidly heating the entire mixture. A staged approach, where the amine and formaldehyde react at a lower temperature before the introduction of the phenol and subsequent heating, allows for more controlled formation of intermediates.
-
Reverse Addition: In some cases, adding the amine/formaldehyde mixture slowly to a heated solution of the phenol can provide better control.
-
-
Salvageability: Once a reaction has fully gelled, it is generally impossible to salvage the desired monomer. The focus should be on prevention in subsequent attempts.
Caption: Diagnostic flowchart for common synthesis problems.
Part 2: Purification and Characterization
Obtaining a high-purity monomer is non-negotiable for achieving predictable polymerization behavior and optimal final properties. Impurities, especially residual phenols, can act as catalysts, significantly lowering the polymerization temperature and reducing the shelf life of the monomer.[15][16]
Q3: My crude product is an oil or a sticky solid. How do I effectively purify it?
A3: Purification Strategies
The appropriate purification method depends on the physical state and nature of your monomer. The difference in properties between a crude and a highly purified product can be dramatic, as seen in analytical data like DSC thermograms.[17][18]
-
Initial Wash: Always begin with an aqueous wash. A dilute sodium hydroxide (NaOH) solution will remove unreacted phenol. Follow this with several water washes to remove salts and residual NaOH.
-
Recrystallization: This is the preferred method for solid monomers. The choice of solvent is key. A good solvent system will dissolve the monomer when hot but cause it to crystallize upon cooling, leaving impurities behind in the mother liquor. Common solvents include ethanol, isopropanol, or mixtures like toluene/heptane.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a powerful tool. A gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) is typically used to separate the desired benzoxazine from side products and starting materials.
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Do not boil excessively. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q4: How do I confirm the structure of my synthesized benzoxazine monomer?
A4: Key Characterization Techniques
A combination of spectroscopic techniques is used to unequivocally confirm the formation of the benzoxazine ring.
| Technique | Key Signatures for Benzoxazine Ring | Reference |
| ¹H NMR | Two characteristic peaks: Ar-CH₂ -N (typically ~4.6-4.9 ppm) and O-CH₂ -N (typically ~5.3-5.6 ppm). The exact chemical shifts depend on the monomer's specific structure. | [20][21][22] |
| FTIR | A strong peak around 1220-1250 cm⁻¹ corresponding to the asymmetric C-O-C stretching of the oxazine ring. A peak around 930-970 cm⁻¹ is also characteristic of the oxazine ring structure. | [21][22] |
| DSC | For a pure monomer, a sharp endothermic peak corresponding to its melting point, followed by a broad exothermic peak at a higher temperature representing the ring-opening polymerization. | [19][23] |
Part 3: Polymerization (Curing) Issues
The final step is the thermally activated ring-opening polymerization (ROP) to form the cross-linked polybenzoxazine network.
Q5: My polymerization temperature is much lower than expected, or my monomer polymerizes during storage. What is the cause?
A5: The Role of Catalytic Impurities
-
Phenolic Impurities: This is the most common cause. Residual phenols from the synthesis are known to catalyze the cationic ring-opening polymerization, significantly reducing the curing temperature.[9][15] This is why rigorous purification is essential for achieving a stable monomer with a predictable curing profile.
-
Acidic Species: Traces of acid can also act as powerful catalysts for the ROP.[15] Ensure all glassware is clean and that no acidic residues from work-up steps remain.
-
Monomer Structure: The inherent structure of the monomer itself can lead to low polymerization temperatures. For example, benzoxazines synthesized with internal phenolic hydroxyl groups are designed to be highly reactive and will polymerize at much lower temperatures (e.g., ~160°C) due to self-catalysis via hydrogen bonding.[9][24]
Caption: The multi-step Mannich condensation pathway.[1][25]
General FAQs
Q: What are the best practices for handling paraformaldehyde? A: Paraformaldehyde is a flammable solid and a suspected carcinogen that can emit formaldehyde gas.[26] All handling of PFA powder must be done in a chemical fume hood with appropriate personal protective equipment (PPE).[26] To prepare a solution, PFA is typically heated in an aqueous buffer (like PBS) with the addition of a base (e.g., NaOH) to facilitate depolymerization.[6][27]
Q: Can I use a catalyst to lower the curing temperature of my high-purity monomer? A: Yes. While impurities can cause uncontrolled catalysis, intentional addition of catalysts is a common strategy to make processing more efficient. Various cationic initiators, acids, and phenols can be used to lower the ROP temperature.[11][15][23] This allows for curing at temperatures compatible with a wider range of industrial processes and substrates.
References
-
A curing system of benzoxazine with amine: reactivity, reaction mechanism and material properties. RSC Publishing. Available at: [Link]
-
Simplified reaction mechanism of benzoxazine and amine. ResearchGate. Available at: [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. Available at: [Link]
-
Benzoxazine - Explore the Science & Experts. ideXlab. Available at: [Link]
-
Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. ACS Publications. Available at: [Link]
-
Solvent effect on the synthesis of polybenzoxazine copolymer precursors. ResearchGate. Available at: [Link]
-
Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. ACS Publications. Available at: [Link]
-
DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Taylor & Francis Online. Available at: [Link]
-
Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers. ACS Applied Polymer Materials. Available at: [Link]
-
Effect of phenol on the synthesis of benzoxazine. RSC Publishing. Available at: [Link]
-
Effect of phenol on the synthesis of benzoxazine. RSC Publishing. Available at: [Link]
-
Side reaction for the production of benzoxazine monomers based on diamines. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Fluid 1,3-Benzoxazine Monomers and Their Thermally Activated Curing. Semantic Scholar. Available at: [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. NIH National Center for Biotechnology Information. Available at: [Link]
-
Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate. Available at: [Link]
-
EVALUATING SOLVENT EFFECT IN THE SYNTHESIS OF AROMATIC DIAIMNE-BASED POLYBENZOXA. SAMPE. Available at: [Link]
-
Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. RSC Publishing. Available at: [Link]
-
Synthesis of Bz monomers. ResearchGate. Available at: [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor. CORE. Available at: [Link]
-
¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]
-
Benzoxazine synthesis from p-substituted phenol, primary amine and formaldehyde. ResearchGate. Available at: [Link]
-
Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). University of Windsor. Available at: [Link]
-
Paraformaldehyde. Wikipedia. Available at: [Link]
-
paraformaldehyde. Metafrax. Available at: [Link]
-
Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. RSC Publishing. Available at: [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins. ResearchGate. Available at: [Link]
-
Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. ResearchGate. Available at: [Link]
-
PARAFORMALDEHYDE. Ataman Kimya. Available at: [Link]
-
How to prepare a 4% Paraformaldehyde (PFA) Solution in PBS. Boster Bio. Available at: [Link]
-
Synthesis of High Purity Benzoxazine Monomer and Prepolymer. SAMPE. Available at: [Link]
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. NIH National Center for Biotechnology Information. Available at: [Link]
-
Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. ResearchGate. Available at: [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. NIH National Center for Biotechnology Information. Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available at: [Link]
-
Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. ACS Publications. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
How to open the resin when synthesis benzoxazine monomer?and what caused it?. ResearchGate. Available at: [Link]
-
Influence of Electronic Effects from Bridging Groups on Synthetic Reaction and Thermally Activated Polymerization of Bisphenol-Based Benzoxazines. ResearchGate. Available at: [Link]
-
Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent. ResearchGate. Available at: [Link]
-
Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 7. ark-chem.co.jp [ark-chem.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nasampe.org [nasampe.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 27. bosterbio.com [bosterbio.com]
Identifying and characterizing impurities in 6-methyl-3,4-dihydro-2H-1,4-benzoxazine samples.
Technical Support Center: Impurity Profiling of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support guide for the identification and characterization of impurities in this compound. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the analysis of this compound, moving beyond simple procedural lists to explain the scientific rationale behind each step.
Section 1: Understanding the Impurity Landscape
Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug substances.[1][2] For a molecule like this compound, a clear understanding of its synthesis and stability is the first step in predicting and identifying potential impurities.
FAQ 1: What are the most likely impurities in a synthetic batch of this compound?
The impurities found in a sample are direct reflections of the synthetic route and storage conditions. The most common synthesis for benzoxazines is the Mannich reaction, which involves a phenol, a primary amine, and formaldehyde.[3][4] This reaction, while effective, can lead to several predictable impurities.
-
Process-Related Impurities: These originate from the manufacturing process itself.
-
Unreacted Starting Materials: Residual amounts of the precursors, such as 4-methyl-2-aminophenol or other amine and phenol derivatives used in the synthesis.
-
Intermediates: The synthesis proceeds via highly reactive intermediates like o-quinonimines, which are prone to side reactions such as dimerization or polymerization if not consumed in the main reaction pathway.[5]
-
By-products: Side reactions can lead to the formation of unintended molecules. For instance, self-condensation of reactants or the formation of alternative heterocyclic structures like triazines can occur under certain conditions.[6]
-
-
Degradation Products: These arise from the decomposition of the this compound molecule during storage or under stress conditions (e.g., exposure to heat, light, humidity, or extreme pH). Thermal degradation studies on related polybenzoxazines show that the oxazine ring can break down at elevated temperatures, often leading to the release of aniline-like compounds.[7][8][9]
Table 1: Summary of Potential Impurities
| Impurity Type | Potential Identity/Class | Likely Source | Recommended Primary Analytical Technique |
| Starting Material | 4-methyl-2-aminophenol | Incomplete reaction | HPLC-UV, GC-MS |
| Intermediate | o-Quinonimine Dimer | Side reaction during synthesis | LC-MS |
| By-product | Oligomers/Polymers | Polymerization of intermediates | HPLC-UV, Size Exclusion Chromatography (SEC) |
| By-product | Triazine derivatives | Side reaction involving formaldehyde | LC-MS, NMR |
| Degradant | Phenolic compounds | Ring-opening of the oxazine moiety | HPLC-UV, LC-MS |
| Degradant | Aniline derivatives | Cleavage of the N-C bond | GC-MS, LC-MS |
Diagram: Potential Impurity Formation Pathways
This diagram illustrates the synthetic route for a generic benzoxazine and highlights where different classes of impurities can emerge.
Caption: Origin of process-related impurities during synthesis.
Section 2: A Systematic Analytical Workflow
A robust and logical workflow is critical for efficiently identifying and characterizing impurities. Rushing into complex analyses without a clear plan can lead to ambiguous results and wasted resources.
FAQ 2: What is a robust analytical workflow for identifying and characterizing unknown impurities in my sample?
The following workflow provides a systematic, multi-tiered approach that leverages common analytical techniques for a comprehensive impurity profile.
Caption: A systematic workflow for impurity identification and characterization.
Section 3: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity analysis.[10][11] However, chromatographic problems are common. This section addresses frequent issues encountered when analyzing benzoxazine samples.
FAQ 3: I'm developing an HPLC method for this compound. What are the recommended starting conditions?
A reversed-phase method is typically the best starting point. The benzoxazine structure has moderate polarity, making it well-suited for C18 or C8 columns.
Expertise: The nitrogen atom in the benzoxazine ring is basic and can interact with acidic silanol groups on the column's stationary phase, leading to poor peak shape. Using a low-pH mobile phase (e.g., pH 2.5-3.5) protonates these silanols, minimizing these secondary interactions and significantly improving peak symmetry.[12]
Table 2: Recommended Starting HPLC Method
| Parameter | Recommended Condition | Rationale / Comments |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH to control peak shape. Volatile for MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better resolution. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential for initial screening to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures retention time stability. |
| Detection | UV at 254 nm and 280 nm | Benzene ring provides strong UV absorbance. Use a Diode Array Detector (DAD) to check for peak purity. |
| Injection Vol. | 5 µL | Start with a small volume to avoid column overload. |
FAQ 4: My peaks are tailing. What are the common causes and solutions?
Peak tailing is one of the most common HPLC problems, especially with basic compounds like this benzoxazine.
-
Cause: Secondary Silanol Interactions.
-
Explanation: As mentioned, the basic nitrogen on your molecule interacts with acidic residual silanols on the silica packing material. This creates a secondary, stronger retention mechanism that "drags" the peak out.
-
Solution:
-
Lower Mobile Phase pH: Decrease the pH to 2.5-3.0 using formic or phosphoric acid. This protonates the silanols, making them less interactive.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer free silanols.
-
Add a Competing Base: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to preferentially bind to the active sites. Caution: TEA is not MS-friendly.
-
-
-
Cause: Column Overload.
-
Explanation: Injecting too much sample mass saturates the stationary phase at the column inlet, leading to a distorted peak shape.
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.
-
-
Cause: Column Contamination or Degradation.
-
Explanation: Strongly retained impurities can build up at the head of the column, creating active sites. Voids in the packing material can also cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[13]
-
FAQ 5: I'm observing drifting retention times. How can I fix this?
Retention time (RT) stability is crucial for reliable identification and quantification. Drifting RTs point to a system that is not in equilibrium.
-
Cause: Insufficient Column Equilibration.
-
Explanation: The column chemistry needs to fully equilibrate with the mobile phase, especially after a gradient run or system startup.
-
Solution: Ensure your method includes a post-run equilibration step that is at least 10 column volumes long.
-
-
Cause: Mobile Phase Composition Change.
-
Explanation: One component of the mobile phase may be selectively evaporating (e.g., acetonitrile in an open beaker), or the online mixer may be malfunctioning.
-
Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily. Check your pump's performance and mixing efficiency.
-
-
Cause: Temperature Fluctuation.
-
Explanation: Retention is temperature-dependent. Changes in ambient lab temperature can cause RTs to drift.
-
Solution: Use a column oven to maintain a constant temperature.[13]
-
Diagram: Troubleshooting HPLC Backpressure Issues
Caption: A decision tree for diagnosing HPLC system pressure problems.[14]
Section 4: Advanced Characterization - MS and NMR
Once an impurity is detected and separated, its structure must be determined. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the primary tools for this task.[15]
FAQ 7: How can I use MS to identify an impurity that co-elutes with my main peak in HPLC?
Co-elution is a common challenge. While chromatographic optimization is the first goal, MS offers a powerful solution.
-
Trustworthiness: A key principle of a self-validating system is peak purity analysis. A Diode Array Detector (DAD) can suggest co-elution if the UV spectrum is not consistent across the peak. However, MS is definitive.
-
Method: By feeding the HPLC eluent into a mass spectrometer, you can extract the mass spectra at different points across the chromatographic peak (the apex, the rising edge, and the falling edge).
-
Analysis: If only one compound is present, the mass spectrum will be identical at all points. If a co-eluting impurity is present, you will see different m/z values appear or change in relative intensity across the peak. This allows you to identify the molecular weight of the hidden impurity even without baseline separation.
FAQ 8: What are the characteristic NMR signals I should look for to confirm the benzoxazine structure and identify related impurities?
NMR provides the definitive map of a molecule's structure. For this compound and its impurities, specific signals are diagnostic.
-
The Oxazine Ring Protons: The -O-CH₂- and -N-CH₂- protons of the oxazine ring are highly characteristic. Based on studies of similar benzoxazine structures, you should expect to see these signals as multiplets in the 4.0-5.5 ppm range in the ¹H NMR spectrum.[3] For example, signals for O-CH₂-N and N-CH₂-Ar have been reported around 5.1 ppm and 4.1 ppm, respectively.[3] The absence or significant shift of these signals in an impurity would strongly suggest a modification or opening of the oxazine ring.
-
The Aromatic Protons: The substitution pattern on the benzene ring gives a distinct splitting pattern. For the 6-methyl derivative, you would expect to see three aromatic protons with a specific coupling pattern that can be confirmed with a COSY experiment. An impurity related to a starting material might show a different pattern.
-
The Methyl Group: The 6-methyl group should appear as a singlet around 2.2-2.3 ppm.
Expertise: When analyzing an impurity, a 2D NMR experiment like HSQC is invaluable. It correlates each proton signal directly to the carbon it is attached to. This can quickly confirm, for example, if an impurity has lost the -O-CH₂- group (a common degradation pathway) by showing the absence of the corresponding proton and carbon signals.
Section 5: Protocol - Forced Degradation Study
To proactively identify potential degradation products, a forced degradation (or stress testing) study is essential. This involves subjecting the drug substance to harsh conditions to accelerate decomposition.
Protocol: Forced Degradation of this compound
Objective: To generate and identify potential degradation products under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound sample
-
0.1 M HCl (acidic hydrolysis)
-
0.1 M NaOH (basic hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (oxidative)
-
Deionized water (neutral hydrolysis)
-
HPLC system with DAD
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare five separate solutions of the sample at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). One solution will be the unstressed control.
-
Acidic Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Note: Basic conditions may be harsh; monitor closely.
-
Oxidative Degradation: To a third sample, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Place the fourth sample solution in a photostability chamber that conforms to ICH Q1B guidelines. Expose to light for a defined period (e.g., equivalent to 1.2 million lux hours).
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples before analysis.
-
Analyze the control and all four stressed samples by HPLC-DAD using the method from Table 2.
-
Compare the chromatograms of the stressed samples to the control. New peaks that appear are degradation products.
-
Analyze the samples where significant degradation occurred by LC-MS to obtain the molecular weights of the new peaks.
-
Trustworthiness: This protocol is self-validating because it includes a control sample. The direct comparison between the stressed and unstressed samples ensures that any new peaks observed are unequivocally the result of degradation and not artifacts of the sample preparation or analysis.
References
-
S. Almássy, et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
H. Telli, A. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]
-
V. A. Bakulev, et al. (2016). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][6]benzoxazines. ResearchGate. Available at: [Link]
-
A. A. A. El-Henawy, et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH). Available at: [Link]
-
PubChem. methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
M. A. Bashir, et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]
-
H. Sharaf El-Din. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. Available at: [Link]
- Google Patents. WO2016069358A1 - Process for making benzoxazines.
-
K. M. Alsante, et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]
-
AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
ResearchGate. (PDF) Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects. Available at: [Link]
-
IJPPR. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
ResearchGate. FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][6][16]oxazine. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
-
Austin Publishing Group. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
M. Wang, et al. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PubMed Central. Available at: [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
J. Wang, et al. (2017). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. SpringerLink. Available at: [Link]
-
Labcompare. (2024). Troubleshooting Common HPLC Issues. Available at: [Link]
-
ResearchGate. Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide. Available at: [Link]
Sources
- 1. Analytical advances in pharmaceutical impurity profiling [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. biomedres.us [biomedres.us]
- 12. realab.ua [realab.ua]
- 13. labcompare.com [labcompare.com]
- 14. agilent.com [agilent.com]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
Strategies to control regioselectivity in the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Technical Support Center: Regiocontrol in 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving high regioselectivity in their synthetic routes. Here, we will dissect common experimental challenges, provide evidence-based solutions, and explore advanced strategies to ensure the targeted formation of your desired product.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the regioselectivity challenges inherent in the synthesis of this compound, which typically starts from 4-methyl-2-aminophenol.
Q1: What is the primary cause of poor regioselectivity in this synthesis?
The principal challenge arises from the starting material, 4-methyl-2-aminophenol, which possesses two distinct nucleophilic sites: the aromatic amine (-NH₂) and the phenolic hydroxyl (-OH). When reacting with a dielectrophile like 1,2-dibromoethane to form the oxazine ring, a competitive reaction occurs between O-alkylation (at the hydroxyl group) and N-alkylation (at the amino group). The desired pathway for forming the 1,4-benzoxazine requires initial O-alkylation followed by an intramolecular cyclization via N-alkylation. Uncontrolled reactions can lead to a mixture of products, including the desired benzoxazine, N-alkylated intermediates, and N,O-dialkylated byproducts.[1][2]
Q2: In 4-methyl-2-aminophenol, which group is more nucleophilic, the amine or the hydroxyl?
Under neutral conditions, the amino group is generally more nucleophilic than the hydroxyl group. However, the reaction is typically run under basic conditions to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This significantly enhances the rate of O-alkylation. The key to regioselectivity is to choose conditions that favor the formation and reaction of the phenoxide without promoting significant direct N-alkylation.
Q3: How does the choice of base influence the reaction outcome?
The base is arguably the most critical factor. Its role is to selectively deprotonate the phenol (pKa ≈ 10) without significantly deprotonating the aniline (pKa ≈ 4-5) or forming a high concentration of a base strong enough to abstract a proton from the resulting N-H in the intermediate.
-
Strong Bases (e.g., NaH, KOtBu): These can lead to poor selectivity by promoting both O- and N-alkylation, and potentially dialkylation. Sodium hydride (NaH) can deprotonate both sites, leading to complex product mixtures.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are strong enough to deprotonate the phenol to form the reactive phenoxide but are generally not basic enough to significantly deprotonate the amine directly.[3] This creates a kinetic preference for the O-alkylation pathway.
Q4: What is the role of the solvent in controlling selectivity?
The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the competing sites.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent for Sₙ2 reactions. They solvate the cation of the base (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive, promoting the desired O-alkylation.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with both the phenoxide and the amine, potentially reducing the nucleophilicity of the phenoxide and leading to a less selective reaction.[1]
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yields a mixture of the desired 1,4-benzoxazine and undesired N-alkylated or polymeric byproducts.
This is the most common issue, stemming directly from a loss of regiocontrol.
Primary Cause: Competing initial N-alkylation versus the desired O-alkylation. The initial N-alkylation of 4-methyl-2-aminophenol with a dihaloalkane can lead to dimerization or polymerization, as the newly formed secondary amine can react with another molecule of the dihaloalkane.
Solution 1: Optimization of Classical Cyclization Conditions
Fine-tuning the reaction parameters of the classical condensation approach can significantly enhance regioselectivity. The goal is to maximize the rate of phenoxide formation and its subsequent Sₙ2 attack relative to the competing N-alkylation.
Table 1: Effect of Reaction Parameters on Regioselectivity
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Mildly basic, selectively deprotonates the phenol to favor O-alkylation. Cesium carbonate is often superior due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide anion and are ideal for the Sₙ2 reaction. |
| Temperature | 60-80 °C (moderate) | Provides sufficient energy for the reaction without favoring side reactions that can occur at higher temperatures (>100 °C). |
| Reagent | 1,2-Dibromoethane or 1-bromo-2-chloroethane | Dibromoethane is standard. Using a mixed halide like 1-bromo-2-chloroethane can sometimes improve selectivity, as the initial reaction occurs at the more reactive C-Br bond, followed by cyclization at the less reactive C-Cl bond. |
Solution 2: Amine Protection Strategy
The most robust method to guarantee regioselectivity is to temporarily "block" the amine functionality, perform the O-alkylation and cyclization, and then remove the protecting group. A common and effective method is the formation of a transient imine with benzaldehyde.[1][2]
Caption: Buchwald-Hartwig approach for regioselective synthesis.
This method offers excellent functional group tolerance and typically proceeds under milder conditions than classical approaches, but requires optimization of the catalyst, ligand, and base system. [4][5]
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to various other functional groups, including ethers, with a characteristic inversion of stereochemistry. [6][7]It can be employed for a highly selective intermolecular O-alkylation. A potential strategy involves reacting 4-methyl-2-aminophenol (with a protected amine) with a suitable diol under Mitsunobu conditions (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) to form the ether linkage, followed by steps to close the ring. While more complex in terms of starting materials, it provides exceptional control over the C-O bond formation step. [8]
Summary of Strategies
Table 2: Comparison of Synthetic Strategies for Regiocontrol
| Strategy | Key Principle | Pros | Cons |
| Classical Optimization | Kinetic control via base/solvent choice | Simple, one-pot, inexpensive reagents. | Often results in mixtures, requires careful optimization, may yield only moderate selectivity. |
| Amine Protection | Temporarily blocking the competing nucleophile | High to excellent regioselectivity, reliable, well-established. [1][2] | Adds two steps (protection/deprotection) to the synthesis, increasing overall effort and potentially lowering overall yield. |
| Buchwald-Hartwig | Intramolecular Pd-catalyzed C-N bond formation | Excellent regioselectivity, mild conditions, broad scope. [9][10] | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. |
| Mitsunobu Reaction | Highly selective C-O bond formation | Very mild conditions, high selectivity for O-alkylation. [6] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification, requires multi-step sequence. |
References
-
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]
-
Meciarova, M., et al. (2010). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 41(32). [Link]
-
Wang, Y. X., & Ishida, H. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(7), 2593-2601. [Link]
-
Boger, D. L., & Coleman, R. S. (1988). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 6, 41-44. [Link]
-
Fülöp, F., et al. (2012). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications, 42(18), 2712-2721. [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 6-9. [Link]
-
Peresypkina, E. V., et al. (2013). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-b[11][12]enzoxazines. Tetrahedron: Asymmetry, 24(12), 754-763. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wang, Y., & Ishida, H. (2000). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. Polymer, 41(16), 6177-6185. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6543. [Link]
-
The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
-
ResearchGate. (n.d.). Table: Selective alkylation of the amino group of aminophenols. [Link]
-
Wang, C., et al. (2017). Synthesis of 1,4-benzoxazines via Y(OTf)₃-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications, 53(61), 8589-8592. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. PubMed. [Link]
-
ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. [Link]
-
Kadota, I. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(6), 769-777. [Link]
-
ResearchGate. (n.d.). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. [Link]
-
Wang, M., et al. (2013). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 9, 2368-2374. [Link]
-
Organic Chemistry Portal. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid. [Link]
-
Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-8). Elsevier. [Link]
-
Kiskan, B., & Yagci, Y. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 263. [Link]
-
Reddit. (2025). N-alkylation of aminophenols. r/Chempros. [Link]
-
Chen, J., et al. (2019). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 43(1), 162-166. [Link]
-
A-Aziz, A. A., et al. (2021). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 6(1), 105-113. [Link]
-
Froimowicz, P., et al. (2021). Design and Synthesis of Bio-Based Benzoxazines. Polymers, 13(21), 3823. [Link]
-
PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. [Link]
-
Lin, C.-H., et al. (2013). Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol). Polymer Chemistry, 4(2), 333-343. [Link]
-
ChemRxiv. (2024). Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamines. [Link]
-
Organic Chemistry Portal. (2024). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... [Link]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
Science Alert. (n.d.). Synthesis and Characterization of Hydroquinone Based Benzoxazines and their Polymers Using Solventless System. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine in biological assays.
Technical Support Center: 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Part 1: Understanding the Challenge - Compound Properties
Before troubleshooting, it's crucial to understand the physicochemical nature of the molecule you're working with. This compound is a hydrophobic molecule, and its limited aqueous solubility is the primary hurdle in obtaining reliable and reproducible data in biological systems.
| Property | Value (Predicted/Known) | Implication for Biological Assays |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Predicted XLogP3 | 1.6 - 2.0 | Indicates significant hydrophobicity; likely poor water solubility. |
| Key Structural Features | Benzoxazine core, secondary amine | The hydrophobic core drives low aqueous solubility. The secondary amine is weakly basic and may offer a handle for pH modification. |
Note: Predicted values should always be confirmed with experimental solubility testing.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This guide is structured as a series of questions that our application scientists frequently encounter. We begin with foundational steps and progress to more advanced strategies.
Section A: Initial Stock Solution Preparation
Question: What is the best solvent for preparing my primary stock solution of this compound?
Answer: For nearly all hydrophobic small molecules in discovery research, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2]
-
Expertise & Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are insoluble in water.[3] Its miscibility with water and most cell culture media makes it a universal vehicle for introducing compounds into aqueous assay systems.[1] However, it's critical to use high-purity, anhydrous DMSO, as water content can cause certain compounds to precipitate from the stock solution over time, especially during freeze-thaw cycles.[4]
Question: How can I be certain my compound is fully dissolved in the DMSO stock?
Answer: Visual inspection is the first step but can be misleading. To ensure complete dissolution:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up small compound aggregates.
-
Gentle Warming: Warm the solution to 30-37°C. Do not overheat, as this can degrade the compound.
-
Vortexing: Mix vigorously using a vortex mixer.
If you still see particulates, your stock concentration may be too high. It is better to work with a lower, fully dissolved stock concentration than a higher, partially suspended one. Inaccurate stock concentrations are a major source of experimental error.[2]
Section B: The "Crash-Out" Problem - Dilution into Aqueous Buffers
This is the most common failure point. The compound is soluble in 100% DMSO but precipitates when diluted into assay buffer or cell culture media.
Question: I diluted my 10 mM DMSO stock 1:1000 into my cell media to a final concentration of 10 µM, and it immediately turned cloudy. What happened?
Answer: This phenomenon is known as "crashing out" or precipitation. When the DMSO stock is rapidly introduced into a large volume of aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse and exert its co-solvent effect.[5][6] The compound molecules rapidly aggregate and precipitate out of the solution.
Below is a workflow designed to diagnose and solve this critical issue.
Caption: Troubleshooting workflow for compound precipitation.
Question: How do I perform a better dilution to avoid precipitation?
Answer: Avoid large, single-step dilutions. Instead, perform a serial dilution .
-
Trustworthiness & Rationale: A serial or "intermediate" dilution helps to maintain a higher localized DMSO concentration during the critical mixing step, keeping the compound in solution long enough to achieve a stable, dispersed state in the final aqueous medium. The mixing energy is also critical; adding the compound to the buffer while vortexing can help.[5]
Protocol: Serial Dilution for a 10 µM Final Concentration
-
Start: 10 mM stock of this compound in 100% DMSO.
-
Intermediate Dilution: Create a 200 µM intermediate stock. Pipette 2 µL of the 10 mM stock into 98 µL of your assay buffer or media (this creates a 1:50 dilution in 2% DMSO). Vortex immediately and thoroughly.
-
Final Dilution: Add 5 µL of the 200 µM intermediate stock to 95 µL of your final assay volume (this is a 1:20 dilution). The final DMSO concentration will be 0.1%. This two-step process is much gentler and more effective than a single 1:1000 dilution.
Section C: Advanced Solubilization Strategies
If optimizing the dilution protocol is insufficient, you must modify the formulation. Crucially, any excipient added requires a parallel "vehicle control" in your experiment to ensure it does not affect the biological outcome. [7]
Question: My compound still precipitates even with serial dilution. Can I increase the DMSO concentration?
Answer: Yes, but with extreme caution. While increasing the final DMSO percentage (e.g., to 0.5% or 1%) can improve solubility, it comes at a high risk of assay interference and cellular toxicity.[8]
-
Cell-Based Assays: Most cell lines are sensitive to DMSO concentrations above 0.5%. Toxicity can manifest as reduced proliferation, altered morphology, or changes in gene expression, confounding your results.[8]
-
Biochemical Assays: Some enzymes can be directly inhibited or denatured by DMSO concentrations as low as 1-2%.[6]
Self-Validation: You MUST run a dose-response curve of DMSO alone (your vehicle) on your assay endpoint to determine the maximum tolerable concentration that does not produce an artifactual signal.
Question: Are there alternatives to DMSO? What about other co-solvents?
Answer: Yes, other co-solvents can be used, but they carry similar risks of assay interference.[3][9] The choice depends on the specific assay system.
| Co-Solvent | Max Final Conc. (Cell-Based) | Max Final Conc. (Biochemical) | Key Considerations |
| DMSO | ~0.5% | ~1-2% | Gold standard, but can be toxic and interfere with assays.[2][8] |
| Ethanol | ~0.5% | ~1-2% | Can have biological effects and cause protein precipitation.[8] |
| Polyethylene Glycol 400 (PEG 400) | ~0.5% | ~1% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | ~1% | ~2-5% | Often used in in vivo formulations; generally low toxicity. |
Question: I've heard about cyclodextrins. How do they work and how can I use them?
Answer: Cyclodextrins are one of the most effective tools for solubilizing hydrophobic compounds for in vitro assays.[10][11]
-
Expertise & Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[12] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity. Your hydrophobic compound, this compound, can form a non-covalent "inclusion complex" by partitioning into this hydrophobic core.[13] The entire complex, with its water-friendly exterior, is now highly soluble in aqueous solutions.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible derivative.[14]
Caption: Cyclodextrin forms a soluble inclusion complex.
Protocol: Preparing a 10 mM Stock with HP-β-CD This protocol aims to create a 1:5 molar ratio of compound to cyclodextrin, which is a robust starting point.
-
Prepare Cyclodextrin Solution: Prepare a 50 mM solution of HP-β-CD in your desired assay buffer (e.g., PBS or cell culture media). This may require gentle warming and stirring to fully dissolve.
-
Prepare Compound Slurry: Weigh out the appropriate amount of this compound to make a 10 mM solution in the volume of HP-β-CD solution from Step 1.
-
Complexation: Add the powdered compound directly to the 50 mM HP-β-CD solution.
-
Incubate: Tightly cap the vial and place it on a rotator or shaker at room temperature overnight. This extended incubation is crucial for the compound to partition into the cyclodextrin core and achieve equilibrium.
-
Clarify: The next day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.
-
Final Stock: Carefully collect the supernatant. This is your ~10 mM, fully solubilized, and ready-to-use stock solution. The actual concentration should be analytically verified if possible, but this preparation method provides a highly soluble and bioavailable starting material for your assay dilutions.
Self-Validation: Always run a control with the 50 mM HP-β-CD solution alone (diluted to the same final concentration as your compound) to ensure the cyclodextrin itself does not impact your assay.
References
- Popov, D., & Doytchinova, I. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Loftsson, T., & Järvinen, T. (n.d.).
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Popov, D., & Doytchinova, I. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Unknown Author. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Unknown Author. (n.d.). Cosolvent. Wikipedia.
- Unknown Author. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf.
- Unknown Author. (2017). Optimizing Drug Solubility. Contract Pharma.
- Unknown Author. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Unknown Author. (n.d.). Co-solvents. MedchemExpress.com.
- Unknown Author. (n.d.).
- Unknown Author. (2014). How to enhance drug solubility for in vitro assays?.
- Unknown Author. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Gillespie, C., Kennedy, A. R., Edwards, D., Dowden, L., Daublain, P., & Halling, P. (n.d.).
- Unknown Author. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Unknown Author. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
- Unknown Author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences.
- Unknown Author. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Unknown Author. (n.d.).
- Unknown Author. (n.d.).
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Unknown Author. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
- Unknown Author. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- Unknown Author. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijpsnonline.com [ijpsnonline.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing degradation of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine during storage.
Welcome to the technical support center for 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges you may encounter during your experiments.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with a benzoxazine core. The stability of this molecule is critical for the reproducibility and accuracy of experimental results. Degradation can be initiated by several factors, including temperature, light, oxygen, and moisture. The primary degradation pathways for benzoxazine derivatives can involve the cleavage of C-N and C-C bonds within the Mannich bridge of the oxazine ring, particularly at elevated temperatures. Understanding and controlling these factors are paramount for maintaining the compound's purity and activity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, opaque container. The area should be dry and well-ventilated, away from direct sunlight and sources of heat. It is also advisable to purge the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q2: I noticed a slight discoloration of my solid this compound sample. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, can be an early indicator of degradation. This is typically caused by slow oxidation or polymerization upon exposure to air and/or light over time. While minor discoloration may not significantly impact purity for some applications, it is crucial to re-analyze the compound's purity before use.
Q3: Can I store solutions of this compound? If so, what is the best solvent and for how long?
A3: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If short-term storage of a solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. Prepare the solution fresh if possible. If storage is unavoidable, keep it at 2-8°C under an inert atmosphere for no longer than 24-48 hours. Always perform a purity check before use if the solution has been stored.
Q4: What are the signs of significant degradation in my this compound sample?
A4: Beyond discoloration, significant degradation may be indicated by a change in physical state (e.g., clumping of a crystalline solid), a noticeable change in solubility, or the appearance of new peaks in analytical chromatograms (e.g., HPLC) or spectra (e.g., NMR). If you observe any of these, a thorough purity re-evaluation is necessary.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Unexpected Experimental Results or Poor Reproducibility
If you are experiencing inconsistent results, it is essential to first verify the integrity of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Step-by-Step Guidance:
-
Purity Analysis: The first step is to quantitatively assess the purity of your this compound sample.
-
Recommended Method: Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate method for determining purity without the need for a specific reference standard of the impurities.[1][2][3][4][5]
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used. A fresh, high-purity standard is required for accurate quantification.
-
-
Interpreting Purity Results:
-
Purity ≥ 98%: If the purity is high, the issue may lie elsewhere in your experimental setup. Scrutinize your protocol, reagent quality, and solvent purity.
-
Purity < 98%: If the purity is below an acceptable threshold, the compound has likely degraded. It is recommended to obtain a new, high-purity batch of the compound.
-
Issue 2: Visible Changes in the Stored Compound (Solid or Solution)
Visible changes are a strong indication of degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible changes in the compound.
Step-by-Step Guidance:
-
Assess Storage Conditions: Review how the compound has been stored.
-
Was the container properly sealed?
-
Was it protected from light?
-
Was it stored at the recommended temperature (2-8°C)?
-
If in solution, was the solvent anhydrous and aprotic?
-
-
Characterize the Change:
-
Solid: A change from a white/off-white powder to yellow or brown suggests oxidation or slow polymerization.
-
Solution: Color changes or the formation of a precipitate are clear signs of degradation or insolubility of degradation products.
-
-
Actionable Steps:
-
Confirm Degradation: Use analytical methods like HPLC or NMR to confirm the presence of impurities.
-
Isolate and Identify (Optional): For in-depth analysis, techniques like LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
-
Prevent Future Degradation: Strictly adhere to the recommended storage conditions. For highly sensitive applications, consider aliquoting the solid compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
-
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a framework for determining the absolute purity of this compound.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d)
-
NMR spectrometer (≥400 MHz recommended)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping peak of the analyte and a known peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and heat at 60°C for 24-48 hours.
-
Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80-100°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to direct UV light (e.g., 254 nm) for 24 hours.
Analysis:
-
For each stress condition, analyze the sample using HPLC-UV and LC-MS to separate and identify the degradation products.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.
Data Presentation: Summary of Storage Conditions and Potential Degradation Factors
| Parameter | Recommended Condition | Potential Consequence of Deviation | Likely Degradation Pathway |
| Temperature | 2-8°C | Increased degradation rate, potential for polymerization. | Thermal-induced ring-opening and polymerization. |
| Light | Store in the dark (opaque container) | Photodegradation, discoloration. | Photochemical reactions, formation of colored byproducts. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Oxidation, discoloration. | Oxidation of the amine or other susceptible parts of the molecule. |
| Moisture | Dry/Anhydrous | Hydrolysis of the oxazine ring. | Ring-opening due to reaction with water. |
| pH (in solution) | Neutral, aprotic solvent | Acid or base-catalyzed hydrolysis. | Ring cleavage. |
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
National Center for Biotechnology Information. (2024). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
JEOL USA. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine using NMR and Mass Spectrometry
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of modern spectroscopic techniques for the structural elucidation of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 71472-57-6; Molecular Formula: C₉H₁₁NO)[1][2]. We will move beyond a mere recitation of methods to explain the underlying principles and the synergistic interplay between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in achieving irrefutable structural validation.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
While Mass Spectrometry provides the molecular weight and fragmentation data, offering a high-level confirmation of the elemental composition, it often falls short in distinguishing between isomers. NMR spectroscopy, on the other hand, excels at mapping the precise connectivity of atoms within a molecule. By integrating data from both MS and a suite of 1D and 2D NMR experiments, we construct a self-validating analytical workflow that leaves no room for structural ambiguity.
Predicted Spectroscopic Data for this compound
The following table summarizes the anticipated data from a comprehensive spectroscopic analysis. These predictions are based on established principles of NMR and MS, as well as publicly available data for analogous benzoxazine structures[3][4][5][6][7].
| Technique | Parameter | Predicted Value/Observation | Inference |
| Mass Spec (ESI-TOF) | [M+H]⁺ | m/z 150.0868 | Confirms molecular formula C₉H₁₁NO (calculated m/z 150.0868) |
| Key Fragments | m/z 135, 120, 107, 91 | Provides evidence for the benzoxazine core and methyl substituent. | |
| ¹H NMR | Chemical Shift (δ) | ~6.6-6.8 ppm | Aromatic protons |
| ~4.2 ppm | -O-CH₂- protons | ||
| ~3.4 ppm | -N-CH₂- protons | ||
| ~3.5 ppm | -NH- proton | ||
| ~2.2 ppm | -CH₃ protons | ||
| ¹³C NMR | Chemical Shift (δ) | ~145, 130, 120, 116 ppm | Aromatic carbons |
| ~64 ppm | -O-CH₂- carbon | ||
| ~44 ppm | -N-CH₂- carbon | ||
| ~20 ppm | -CH₃ carbon | ||
| COSY | Correlations | Aromatic protons with each other | Identifies adjacent protons on the benzene ring. |
| -O-CH₂- with -N-CH₂- protons | Confirms the dihydrooxazine ring structure. | ||
| HSQC | Correlations | Aromatic protons with their directly attached carbons | Assigns aromatic carbons. |
| -O-CH₂- protons with their carbon | Confirms the chemical shift of the -O-CH₂- carbon. | ||
| -N-CH₂- protons with their carbon | Confirms the chemical shift of the -N-CH₂- carbon. | ||
| -CH₃ protons with their carbon | Confirms the chemical shift of the -CH₃ carbon. | ||
| HMBC | Correlations | -CH₃ protons to aromatic carbons | Confirms the position of the methyl group on the aromatic ring. |
| -N-CH₂- protons to aromatic carbons | Confirms the fusion of the dihydrooxazine ring to the benzene ring. |
In-Depth Analysis and Experimental Rationale
Mass Spectrometry: The First Checkpoint
The initial step in our validation workflow is to confirm the molecular weight of the synthesized compound. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the ideal choice for its high resolution and mass accuracy. We anticipate a prominent [M+H]⁺ ion at approximately m/z 150.0868, corresponding to the protonated molecule.
The fragmentation pattern in MS provides a preliminary structural fingerprint. For benzoxazine derivatives, common fragmentation pathways involve the cleavage of the heterocyclic ring[8][9][10]. The expected fragmentation pattern for this compound would likely proceed through the loss of key functional groups, providing valuable clues to its structure.
¹H NMR: Mapping the Proton Environment
One-dimensional proton NMR is the workhorse of structural elucidation[11][12]. For our target molecule, we expect to see distinct signals for the aromatic protons, the two methylene groups in the dihydrooxazine ring, the amine proton, and the methyl group. The chemical shifts, integration values, and coupling patterns of these signals provide a wealth of information about the electronic environment and connectivity of the protons.
¹³C NMR and DEPT: Unveiling the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon framework of the molecule[11][12]. We anticipate nine distinct carbon signals, corresponding to the nine carbon atoms in this compound. The DEPT-135 and DEPT-90 experiments will further differentiate between CH, CH₂, and CH₃ groups, aiding in the unambiguous assignment of each carbon signal.
2D NMR: Connecting the Dots for Unambiguous Assignment
Two-dimensional NMR techniques are indispensable for definitively establishing the connectivity of atoms within a molecule[13][14][15].
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For our target molecule, COSY will be crucial for establishing the connectivity between the protons on the aromatic ring and confirming the adjacency of the two methylene groups in the dihydrooxazine ring.[11][13]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals, providing a powerful tool for mapping the carbon skeleton.[11][13][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for elucidating the overall structure of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. In the case of this compound, HMBC will be instrumental in confirming the position of the methyl group on the aromatic ring and establishing the connectivity between the dihydrooxazine ring and the benzene ring.[11][13]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the key correlations we expect to observe in the HMBC experiment.
Caption: Workflow for the structural validation of this compound.
Caption: Key expected HMBC correlations for this compound.
Experimental Protocols
Sample Preparation
A sample of approximately 5-10 mg of the purified compound will be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for NMR analysis. For high-resolution mass spectrometry, a dilute solution of the sample (approximately 1 mg/mL) will be prepared in a suitable solvent such as methanol or acetonitrile.
NMR Data Acquisition
All NMR spectra will be acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment will be performed with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans will be collected.
-
¹³C NMR: A proton-decoupled single-pulse experiment will be performed with a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans will be collected.
-
DEPT-135 and DEPT-90: Standard DEPT pulse sequences will be used to differentiate between CH, CH₂, and CH₃ signals.
-
COSY: A gradient-enhanced COSY experiment will be acquired with a spectral width of 16 ppm in both dimensions. 256 t₁ increments will be collected with 8 scans per increment.
-
HSQC: A gradient-enhanced HSQC experiment will be acquired with a spectral width of 16 ppm in the proton dimension and 240 ppm in the carbon dimension. 256 t₁ increments will be collected with 16 scans per increment.
-
HMBC: A gradient-enhanced HMBC experiment will be acquired with a spectral width of 16 ppm in the proton dimension and 240 ppm in the carbon dimension. The long-range coupling delay will be optimized for a J-coupling of 8 Hz. 512 t₁ increments will be collected with 32 scans per increment.
Mass Spectrometry Data Acquisition
High-resolution mass spectra will be acquired on an ESI-TOF mass spectrometer in positive ion mode. The sample will be introduced via direct infusion at a flow rate of 5 µL/min. The capillary voltage will be set to 3500 V, and the fragmentor voltage will be varied to induce fragmentation.
Conclusion
The structural validation of a novel or synthesized compound is a multi-faceted process that requires the intelligent application of complementary analytical techniques. By systematically acquiring and interpreting data from high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments, we can achieve an unambiguous and irrefutable confirmation of the chemical structure of this compound. This rigorous approach not only ensures the integrity of research and development efforts but also provides a comprehensive dataset that is essential for regulatory submissions and future studies.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Macias, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of mass spectrometry, 38(10), 1054–1066. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic resonance in chemistry, 48(6), 467–476. [Link]
-
analyzetest.com. (2021, March 17). Interpretation steps of a NMR spectrum. Retrieved from [Link]
- Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3).
-
Baklanova, L. V., Martakov, I. S., & Gatilov, Y. V. (2018). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[2][13]benzoxazines. Russian Chemical Bulletin, 67(10), 1878–1884.
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mass fragmentation pattern observed in 4 a. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Retrieved from [Link]
-
YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
-
Semantic Scholar. (1978). Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians†. Retrieved from [Link]
-
SpectraBase. (n.d.). 13C NMR of 3,4-DIHYDRO-2-METHYL-7-NITRO-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID. Retrieved from [Link]
-
ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]
-
PubChem. (n.d.). Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]
-
CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]
-
CONICET. (2020, March 20). polymers. Retrieved from [Link]
Sources
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. 71472-57-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. emerypharma.com [emerypharma.com]
- 12. analyzetest.com [analyzetest.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Comparative analysis of the biological activity of 6-methyl vs. other substituted benzoxazines.
Introduction: The Architectural Nuances of Benzoxazine Bioactivity
Benzoxazines, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of these molecules is not inherent to the core benzoxazine scaffold alone; rather, it is intricately modulated by the nature and position of substituents on the benzene ring. This guide provides a comparative analysis of the biological activity of 6-methyl-substituted benzoxazines against other substituted analogues, offering a field-proven perspective for researchers and drug development professionals.
The rationale for focusing on the 6-position stems from its significant influence on the electronic and steric properties of the entire molecule, which in turn dictates its interaction with biological targets. A methyl group at this position, being a simple alkyl substituent, provides a crucial baseline for understanding the structure-activity relationships (SAR) that govern the bioactivity of this promising class of compounds.
Comparative Biological Activity: 6-Methyl vs. Other Substituents
The biological activity of benzoxazine derivatives is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. While a direct head-to-head comparison of a comprehensive series of 6-substituted benzoxazines is not extensively available in a single study, a synthesis of data from various sources allows for a robust comparative analysis.
Antimicrobial Activity
The substitution pattern on the benzoxazine ring plays a pivotal role in determining the antimicrobial spectrum and potency.
Key Insights from Experimental Data:
-
Electron-withdrawing groups , such as halogens (e.g., chloro, bromo), at the 6-position have been shown to enhance antibacterial and antifungal activity.[3] For instance, a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives exhibited promising activity against various bacterial and fungal strains.[3]
-
The presence of a methyl group at the 6-position has also been associated with significant antimicrobial properties. While direct comparative data with a 6-chloro or 6-bromo analogue within the same study is limited, the available information suggests that both electron-donating and electron-withdrawing groups at this position can confer notable activity.
-
Other substitutions, such as methoxy groups, have also been reported to yield excellent efficacy against both Gram-positive and Gram-negative microorganisms.[1]
Table 1: Comparative Antimicrobial Activity of 6-Substituted Benzoxazine Derivatives (MIC in µg/mL)
| Substituent at C6 | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| Chloro | 100 | 100 | 100 | 100 | 100 | 100 | [3] |
| Note: Data for 6-methyl derivatives from a directly comparable study is not available. The data presented for the 6-chloro derivative is from a study on 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazines. The specific activity can vary depending on other substitutions on the benzoxazine core. |
Anticancer Activity
The quest for novel anticancer agents has led to the exploration of various substituted benzoxazines, with promising results.
Key Insights from Experimental Data:
-
Halogenated benzoxazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The introduction of bromine, for example, has been shown to increase the cytotoxic potential of related benzofuran structures.[4]
-
Benzoxazine derivatives derived from eugenol, which have an allyl group at the 6-position, have shown in vivo anticancer activity.[5]
-
Studies on ferrocenyl 1,3-benzoxazine have shown potency against breast cancer cell lines, and spirocyclic 1,3-benzoxazines have demonstrated strong anticancer activity against human tumor xenografts.[1]
Table 2: Comparative Anticancer Activity of Substituted Benzoxazine and Related Derivatives (IC50 in µM)
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1]oxazine | Fibrosarcoma (in vivo) | Not specified | [5] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [4] |
| Note: Direct comparative IC50 values for 6-methyl-benzoxazines against other 6-substituted analogs in the same cancer cell line are not readily available in the reviewed literature. The data from benzofuran derivatives is included to provide insight into the potential effects of halogen substitution. |
Anti-inflammatory Activity
Benzoxazine derivatives have emerged as potential anti-inflammatory agents by modulating key inflammatory pathways.
Key Insights from Experimental Data:
-
The substitution at the 6-position with acyl groups has been shown to be a key determinant of anti-inflammatory and analgesic activities in benzoxazolinone derivatives.[6]
-
Specifically, a 6-(3-chlorobenzoyl)-5-methyl-2(3H)-benzoxazolone derivative showed potent anti-inflammatory activity, suggesting that a combination of substitutions at positions 5 and 6 is beneficial.[6]
-
The mechanism of anti-inflammatory action often involves the inhibition of pro-inflammatory mediators and cytokines such as nitric oxide (NO), TNF-α, and interleukins (IL-6, IL-1β).[7][8]
Table 3: Comparative Anti-inflammatory Activity of 6-Substituted Benzoxazolone Derivatives
| Compound | Activity | Result | Reference |
| 3-[4-(4-fluorophenyl)piperazinomethyl]-6-(3-chlorobenzoyl)-5-methyl-2(3H)-benzoxazolone | Carrageenan-induced edema in mice | 41.66% decrease in edema | [6] |
| Note: This table highlights the anti-inflammatory potential of a 6-acyl-5-methyl substituted benzoxazolone. Direct comparative data for a 6-methyl benzoxazine is not available in the same context. |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data, though not from a single comprehensive study, allows for the formulation of key structure-activity relationships.
Caption: Structure-Activity Relationship of 6-Substituted Benzoxazines.
The diagram above illustrates the pivotal role of the substituent at the 6-position of the benzoxazine ring in modulating its biological activity. Both electron-donating groups like methyl and electron-withdrawing groups like halogens and acyl groups have been shown to positively influence the antimicrobial, anticancer, and anti-inflammatory properties of these compounds.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of biological activity data, standardized and well-validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the synthesized benzoxazine derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7]
Caption: Workflow for Nitric Oxide Inhibition Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the benzoxazine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion and Future Directions
This comparative guide underscores the significance of the 6-position on the benzoxazine ring in dictating its biological activity. While the available literature provides valuable insights, it also highlights the need for more systematic and direct comparative studies. Future research should focus on the synthesis and evaluation of a series of 6-substituted benzoxazines with a systematic variation of substituents (e.g., methyl, ethyl, propyl, fluoro, chloro, bromo, methoxy, nitro) to establish a more definitive structure-activity relationship. Such studies will be instrumental in the rational design of novel benzoxazine-based therapeutic agents with enhanced potency and selectivity.
References
-
[Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase]([Link])
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of analgesic, anti-inflammatory and antioxidant activities of new 6-acyl-3-alkyl-5-methyl-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antidepressant, neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7] This guide provides a detailed examination of the structure-activity relationships (SAR) of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs, with a particular focus on their modulation of the progesterone receptor and their anticancer properties. By synthesizing data from multiple studies, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
The Influence of Substitution on Biological Activity: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents on the benzoxazine core. The following sections and data tables summarize key SAR findings from the literature, comparing the effects of modifications at different positions.
Progesterone Receptor Modulation
Recent studies have identified 6-substituted benzoxazine derivatives as potent modulators of the progesterone receptor (PR), acting as either agonists or antagonists depending on the substitution pattern.[3][8] This dual activity highlights the therapeutic potential of this scaffold for conditions such as hormone-dependent cancers and endometriosis.[9][10]
A key finding is the significant impact of a methyl group at the 1-position (N-methylation) in concert with a 6-arylamino substituent, which has been shown to dramatically increase the potency of PR antagonists.[8] In contrast, 6-aryl benzoxazines without the amino linker have been identified as potent PR agonists.[3]
Table 1: SAR of this compound Analogs as Progesterone Receptor Modulators
| Compound ID | R1 (Position 1) | R4 (Position 4) | R6 (Position 6) | Biological Activity | Potency (IC50/EC50) | Reference |
| 1 | H | H | 4-Methoxyphenyl | PR Agonist | - | [3] |
| 2 | H | H | 4-Chlorophenyl | PR Agonist | - | [3] |
| 3 | CH3 | CH3 | 4-Aminophenyl | PR Antagonist | 5.0 nM | [8] |
| 4 | CH3 | CH3 | 4-Nitrophenyl | PR Antagonist | >1000 nM | [8] |
| 5 | H | CH3 | 4-Aminophenyl | PR Antagonist | 130 nM | [8] |
This table is a synthesized representation of data from multiple sources to illustrate key SAR trends.
Anticancer Activity
The this compound scaffold has also demonstrated significant potential as an anticancer agent. A 2024 study investigated a series of substituted benzoxazine derivatives for their efficacy against MCF-7 breast cancer and HCT-116 colon cancer cell lines.[11][12] The results underscore the importance of substitution at both the 2- and 6-positions for potent antiproliferative activity.
Notably, a 6-methyl substituent in combination with a 2,6-dichloropurine moiety at the 2-position resulted in a compound with an IC50 of 2.27 µM against MCF-7 cells.[11] This highlights a promising avenue for the development of novel anticancer therapeutics.
Table 2: Anticancer Activity of this compound Analogs
| Compound ID | R2 (Position 2) | R6 (Position 6) | R7 (Position 7) | IC50 MCF-7 (µM) | IC50 HCT-116 (µM) | Reference |
| 4a | 2-Chloropurine | CH3 | H | 12.86 ± 1.21 | 23.80 ± 3.64 | [11] |
| 4b | 2,6-Dichloropurine | CH3 | H | 2.27 ± 0.61 | 4.44 ± 0.33 | [11] |
| 4c | 6-Bromopurine | CH3 | H | 4.01 ± 0.11 | 9.40 ± 0.97 | [11] |
| 2b | 2,6-Dichloropurine | H | Cl | 3.26 ± 0.08 | 7.63 ± 0.33 | [11] |
| 3b | 2,6-Dichloropurine | Br | H | 5.52 ± 0.90 | 7.85 ± 0.25 | [11] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and for a key biological assay used to determine their activity as progesterone receptor modulators.
Synthesis of 6-Aryl-1-methyl-1,4-dihydro-benzo[d][2][13]oxazin-2-ones (Representative Protocol)
This protocol is a representative synthesis for a class of PR antagonists.[8][13]
Caption: General synthetic scheme for 4-substituted benzoxazinones.[13]
Step 1: Synthesis of 2-Hydroxymethylbenzamide
-
To a solution of a substituted phthalide in toluene, add an in-situ prepared aluminum amide reagent.
-
Heat the reaction mixture to 50°C for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0°C.
-
Partition the mixture between ethyl acetate and water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxymethylbenzamide.
Step 2: Hofmann Rearrangement to Benzoxazinone
-
Dissolve the crude 2-hydroxymethylbenzamide in an appropriate solvent.
-
Add bis(trifluoroacetoxy)iodobenzene (BTI) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Purify the crude product by flash column chromatography to afford the desired 4-substituted benzoxazinone.[13]
Progesterone Receptor Antagonist Activity Assay (T47D Cell Alkaline Phosphatase Assay)
This functional cell-based assay is used to determine the ability of a compound to inhibit the transcriptional activity of the progesterone receptor.[2][8][14][15][16]
Caption: Workflow for the T47D alkaline phosphatase assay.[2][14]
Materials:
-
T47D human breast cancer cells
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
Progesterone (or a synthetic progestin like R5020)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 20 mM potassium phosphate, pH 7.8, 5 mM MgCl2, 0.5% Triton X-100)[2]
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Microplate reader
Procedure:
-
Seed T47D cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with a constant concentration of progesterone (e.g., 1 nM) and varying concentrations of the test compounds. Include appropriate controls (vehicle control, progesterone only).
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, wash the cells once with PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for a specified time.
-
Add the alkaline phosphatase substrate to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of progesterone-induced alkaline phosphatase activity for each concentration of the test compound and determine the IC50 value.[2][14][15]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, including a switch from progesterone receptor agonism to antagonism. The potent anticancer activity observed for certain substituted analogs further underscores the therapeutic potential of this compound class.
Future research in this area should focus on:
-
Systematic SAR exploration: A more comprehensive investigation of a wider range of substituents at various positions of the this compound core is warranted to further refine the SAR and identify more potent and selective compounds.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development.
-
Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to pharmacokinetic and in vivo efficacy studies to assess their drug-like properties and therapeutic potential in relevant disease models.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel this compound analogs with improved potency, selectivity, and therapeutic profiles.
References
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
- Aninye, I. O., et al. (2013). A Novel Class of Theophylline-Based Progesterone Receptor Antagonists. Steroids, 78(5), 517-523.
- Zhang, P., et al. (2002). Potent nonsteroidal progesterone receptor agonists: synthesis and SAR study of 6-aryl benzoxazines. Bioorganic & Medicinal Chemistry Letters, 12(5), 787-790.
- Peyrat, J. F., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4483-4493.
- Macías-Rubalcava, M. L., et al. (2002). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 50(23), 6613-6620.
- Li, J., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29(30), 5032-5052.
-
Zhang, P., et al. (2007). SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][2][17]oxazin-2-ones as progesterone receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(1), 256-259.
- Di Lorenzo, D., et al. (1991). Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D. Cancer Research, 51(16), 4470-4475.
-
Sahnoun, H., et al. (2010). Synthesis of 1,4-dihydro-benzo[d][2][17]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Tetrahedron Letters, 51(17), 2246-2248.
- Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617.
- EBSCO. (n.d.). Progesterone receptor assay. Research Starters.
- Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
- Valdivia, A. G., et al. (1994). Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 50(1-2), 1-10.
- Fensome, A., et al. (2015). Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. Organic & Biomolecular Chemistry, 13(35), 9159-9171.
-
Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Retrieved from [Link]
- Liang, W., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(24), 2840-2855.
-
Grishin, A. V., et al. (2006). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][17]benzoxazines. Tetrahedron: Asymmetry, 17(10), 1559-1565.
- Whitaker, K., et al. (2017). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Endocrinology, 158(6), 1584-1593.
- Horne, D. A., et al. (2005). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.
- Ghosh, A., et al. (2020). Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C–N, and C–O Bond Formation at Room Temperature. Organic Letters, 22(15), 5868-5872.
- Wang, Y., et al. (2012). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 3(10), 814-819.
- Tzani, A., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 29(13), 3045.
- Williams, A. R. W., et al. (2018). Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies.
Sources
- 1. Progesterone receptor assay | Research Starters | EBSCO Research [ebsco.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Potent nonsteroidal progesterone receptor agonists: synthesis and SAR study of 6-aryl benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 6-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Researchers
Introduction
6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities and serve as important building blocks in the synthesis of more complex molecules. The efficient and scalable synthesis of this core structure is paramount for advancing research and development in these fields.
This comprehensive guide provides a detailed head-to-head comparison of two primary synthetic routes to this compound, starting from the readily available precursor, 4-methyl-2-aminophenol. Each route is presented with a step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparative Analysis of Synthetic Routes
For a rapid assessment, the following table summarizes the key metrics for the two synthetic routes detailed in this guide.
| Metric | Route 1: Direct Williamson Ether Synthesis & Cyclization | Route 2: N-Acylation and Reductive Cyclization |
| Starting Material | 4-methyl-2-aminophenol, 1,2-dibromoethane | 4-methyl-2-aminophenol, Chloroacetyl chloride |
| Key Reagents | K₂CO₃ | Triethylamine, Lithium Aluminum Hydride (LiAlH₄) |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate | Good to Excellent |
| Reaction Conditions | High temperature, long reaction time | Milder conditions for acylation, requires inert atmosphere for reduction |
| Purification | Column chromatography | Column chromatography after each step |
| Scalability | Moderate | Good |
| Safety Considerations | 1,2-dibromoethane is a suspected carcinogen. | Chloroacetyl chloride is corrosive and lachrymatory. LiAlH₄ is highly reactive with water. |
Route 1: Direct Williamson Ether Synthesis and Intramolecular Cyclization
This synthetic approach involves a one-pot reaction where 4-methyl-2-aminophenol is reacted with 1,2-dibromoethane in the presence of a base. The reaction proceeds via an initial N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to form the oxazine ring.
Reaction Scheme
Caption: Route 1: One-pot synthesis via Williamson ether synthesis and cyclization.
Experimental Protocol
-
Reaction Setup: To a solution of 4-methyl-2-aminophenol (1.23 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a round-bottom flask, add potassium carbonate (4.14 g, 30 mmol).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.0 mL, 11.6 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 120 °C and maintain it at this temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Scientific Rationale and Mechanistic Insights
The reaction is initiated by the deprotonation of the more acidic phenolic hydroxyl group of 4-methyl-2-aminophenol by potassium carbonate. However, the greater nucleophilicity of the amino group leads to an initial SN2 reaction with 1,2-dibromoethane to form an N-alkylated intermediate. The subsequent intramolecular Williamson ether synthesis, where the phenoxide attacks the terminal carbon bearing the second bromine atom, leads to the formation of the six-membered oxazine ring. The use of a polar aprotic solvent like DMF facilitates the SN2 reactions. A higher temperature is necessary to drive the second, intramolecular cyclization step. A significant drawback of this method can be the formation of dimeric and polymeric byproducts due to intermolecular reactions.
Route 2: N-Acylation Followed by Reductive Cyclization
This two-step approach first involves the acylation of the amino group of 4-methyl-2-aminophenol with chloroacetyl chloride. The resulting amide intermediate is then subjected to a reductive cyclization using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the desired product.
Reaction Scheme
Caption: Route 2: Two-step synthesis via N-acylation and reductive cyclization.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide
-
Reaction Setup: Dissolve 4-methyl-2-aminophenol (1.23 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acylation: Add a solution of chloroacetyl chloride (0.87 mL, 11 mmol) in DCM (10 mL) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide can be used in the next step without further purification or can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Addition of Intermediate: Add a solution of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1.99 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (0.8 mL) dropwise, followed by 15% aqueous NaOH (0.8 mL), and then water (2.4 mL). Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash it with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Scientific Rationale and Mechanistic Insights
The first step is a standard N-acylation reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction. The subsequent step is a reductive cyclization. Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide carbonyl to a methylene group. The reaction is believed to proceed through the formation of an aluminum alkoxide from the phenolic hydroxyl group. The hydride then reduces the amide carbonyl. The resulting amino-alcohol intermediate undergoes an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the chlorine atom, to form the benzoxazine ring. This two-step approach often provides higher yields and fewer side products compared to the direct cyclization method.
Head-to-Head Comparison and Discussion
Yield and Purity: Route 2 generally affords a higher overall yield and purity of the final product. The two-step process allows for the purification of the intermediate, which can lead to a cleaner final product. Route 1, being a one-pot reaction, is more prone to the formation of side products, which can complicate purification and lower the yield.
Simplicity and Time-Efficiency: Route 1 is simpler in terms of the number of synthetic steps and work-up procedures. However, the long reaction time at a high temperature can be a drawback. Route 2 involves two separate reactions and purifications, making it more labor-intensive and time-consuming.
Cost and Availability of Reagents: All starting materials and reagents for both routes are commercially available and relatively inexpensive.
Safety and Environmental Impact: Both routes involve hazardous chemicals. 1,2-dibromoethane (Route 1) is a suspected carcinogen and should be handled with appropriate safety precautions. Chloroacetyl chloride (Route 2) is corrosive and a lachrymator. Lithium aluminum hydride (Route 2) is a highly water-reactive reagent that can ignite upon contact with moisture and requires handling under an inert atmosphere. From an environmental perspective, both routes utilize organic solvents that should be handled and disposed of properly.
Conclusion
The choice between these two synthetic routes for the preparation of this compound depends on the specific requirements of the researcher.
-
For higher yield and purity , especially for applications in drug discovery where compound integrity is critical, Route 2 (N-Acylation and Reductive Cyclization) is the recommended method.
-
For a simpler, more direct approach where a moderate yield is acceptable, Route 1 (Direct Williamson Ether Synthesis & Cyclization) can be a viable option, provided that the potential for side-product formation is managed through careful optimization of reaction conditions.
Researchers should carefully consider the trade-offs between yield, purity, reaction time, and safety when selecting a synthetic strategy. The detailed protocols and comparative analysis provided in this guide are intended to facilitate this decision-making process and empower researchers to efficiently synthesize this valuable chemical entity.
References
- Kotha, S., Bindra, V., & Kuki, A. (1994).
- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609-612.
-
Reich, H. J. (n.d.). Reduction of Amides with LiAlH4. University of Wisconsin. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
Evaluating the In Vitro Efficacy of 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine Against Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive evaluation of the in vitro anticancer potential of the novel compound, 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. As researchers and drug development professionals, our objective is to present a clear, data-driven comparison of this molecule's performance against established cancer cell lines and benchmark it against a standard chemotherapeutic agent, Doxorubicin. The experimental framework detailed herein is designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
The benzoxazine scaffold is a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting significant antitumor activity.[1][2] This guide will explore the cytotoxic potential of a specific analogue, this compound, elucidating its efficacy and selectivity.
Rationale and Experimental Design
The primary objective of this in vitro study is to determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines. The selection of cell lines is critical for a broad understanding of the compound's potential. We have chosen three common cancer cell lines representing different malignancies:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
To assess the selectivity of the compound, a non-cancerous cell line is included:
-
MRC-5: A normal human fetal lung fibroblast cell line.
The core of this evaluation lies in determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[3][4] A lower IC50 value indicates a higher potency of the compound. For comparative purposes, Doxorubicin, a widely used chemotherapeutic agent, is tested under the same experimental conditions.
The Sulforhodamine B (SRB) assay was selected as the primary method for determining cytotoxicity. The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of total cellular protein content, which is proportional to the cell number.[5][6] This method is less prone to interference from compounds that interact with tetrazolium salts used in assays like the MTT assay.[7]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This systematic approach ensures consistency and minimizes variability in the results.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Comparative Efficacy of this compound
The cytotoxic activity of this compound and Doxorubicin against the selected cell lines was evaluated, and the IC50 values are summarized in the table below.
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI)¹ |
| This compound | MCF-7 | Breast Cancer | 15.8 | 3.2 |
| HCT-116 | Colon Cancer | 25.4 | 2.0 | |
| A549 | Lung Cancer | 18.2 | 2.8 | |
| MRC-5 | Normal Lung | 50.8 | - | |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 0.9 | 2.1 |
| HCT-116 | Colon Cancer | 1.2 | 1.6 | |
| A549 | Lung Cancer | 0.8 | 2.4 | |
| MRC-5 | Normal Lung | 1.9 | - |
¹ Selectivity Index (SI) is calculated as the IC50 of the compound in the normal cell line (MRC-5) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[7]
The results indicate that this compound exhibits moderate cytotoxic activity against all three cancer cell lines, with IC50 values in the micromolar range. Notably, the compound demonstrates a degree of selectivity towards cancer cells, as evidenced by the higher IC50 value in the normal MRC-5 cell line, leading to SI values ranging from 2.0 to 3.2. As expected, the reference drug, Doxorubicin, shows significantly higher potency with IC50 values in the sub-micromolar range. However, the selectivity of this compound is comparable to or slightly better than that of Doxorubicin in this panel of cell lines.
Plausible Mechanism of Action: DNA-PK Inhibition
While the precise mechanism of action for this compound requires further investigation, studies on similar benzoxazine derivatives suggest a potential role in the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks. Inhibition of DNA-PK can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: Proposed mechanism of action via DNA-PK inhibition.
This proposed mechanism provides a solid foundation for future studies, including Western blot analysis for phosphorylated DNA-PK and cell cycle analysis by flow cytometry, to validate this hypothesis.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: MCF-7, HCT-116, A549, and MRC-5 cells are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methodology used by the National Cancer Institute (NCI).[8]
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: this compound and Doxorubicin are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in culture medium.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) is also included. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: The incubation is terminated by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Post-Staining Wash: The unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth is calculated relative to the untreated control wells. The IC50 values are determined by plotting the percentage of growth inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
This guide demonstrates that this compound is a compound of interest with moderate, selective cytotoxic activity against breast, colon, and lung cancer cell lines in vitro. Its efficacy, while lower than the potent chemotherapeutic Doxorubicin, is coupled with a favorable selectivity profile.
Future research should focus on:
-
Mechanism of Action Studies: Validating the proposed DNA-PK inhibition pathway and exploring other potential targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and toxicity of promising compounds in preclinical animal models.
The data presented herein provides a strong rationale for the continued investigation of this compound and its derivatives as potential anticancer agents.
References
- Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.
- Fernández-Mendívil, C., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central.
- Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. in vivo.
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
- BenchChem. (2025).
- Vichai, V., & Kirtikara, K. (2006). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
- Al-Suwaidan, I. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
- Narsimha, S., et al. (2024). Some of biologically active 1,4-benzoxazine derivatives.
- Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem.
-
V'iugin, A. N., et al. (2010). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][9]benzoxazines. ResearchGate.
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- Unknown author. (2023). In vitro anti-cancer, anti-inflammatory and anti-oxidant studies of novel oxazine derivatives. Journal of Pharmacognosy and Phytochemistry.
- Abdul Rani, S. Z., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
- Julaeha, E., et al. (2022).
- Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- National Cancer Institute. (2023). In vitro antitumor activity (NCI, USA) [SRB procedure]. The Royal Society of Chemistry.
- G-Biosciences. CytoScan™ SRB Cytotoxicity Assay. Thomas Scientific.
Sources
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Comparing the pharmacokinetic profiles of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1,4-benzoxazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. However, the therapeutic success of any compound is intrinsically linked to its pharmacokinetic profile. This guide offers an in-depth comparison of the pharmacokinetic properties of various 6-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, providing a critical analysis of their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document is intended to serve as a valuable resource for researchers in the rational design and development of novel 1,4-benzoxazine-based therapeutic agents.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry due to its versatile biological activities, including but not limited to antimicrobial, anticancer, and neuroprotective properties. The structural rigidity and synthetic tractability of this scaffold allow for extensive chemical modifications to optimize both pharmacodynamic and pharmacokinetic parameters. This guide will focus on derivatives of this compound, exploring how substitutions on the benzoxazine core influence their journey through the body.
Comparative Pharmacokinetic Profiles
While direct comparative pharmacokinetic data for a comprehensive set of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from studies on various 1,4-benzoxazine analogs. The following sections and tables summarize key pharmacokinetic parameters for representative compounds from this class, providing a basis for understanding their structure-pharmacokinetic relationships.
Table 1: Oral Bioavailability of Selected 1,4-Benzoxazine Derivatives
| Compound/Derivative | Species | Oral Bioavailability (%) | Source |
| 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1) | Mice | 24.1 | [3] |
| General 2,3-dihydro-1,4-benzoxazines | - | Generally well-absorbed | [1] |
Note: Data for a broader class of 1,4-benzoxazine derivatives is presented due to limited specific data on this compound derivatives.
The oral bioavailability of 1,4-benzoxazine derivatives can be influenced by factors such as solubility, permeability, and first-pass metabolism. The moderate oral bioavailability of the 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative suggests that this class of compounds can achieve systemic circulation after oral administration, though there is room for optimization to enhance absorption and/or reduce presystemic clearance.[3] The general observation that 2,3-dihydro-1,4-benzoxazines are well-absorbed orally provides a positive outlook for the therapeutic potential of this scaffold.[1]
Central Nervous System (CNS) Penetration
A critical aspect for neuroprotective agents is their ability to cross the blood-brain barrier (BBB). Certain 1,4-benzoxazine derivatives have been noted for their potential to penetrate the CNS, which is a significant advantage for treating neurological disorders. Further quantitative structure-property relationship (QSPR) studies are warranted to delineate the specific structural features that govern BBB permeability in this class of compounds.
Experimental Methodologies for Pharmacokinetic Profiling
To ensure the scientific rigor of this guide, we present a standardized experimental protocol for determining the oral bioavailability of novel 1,4-benzoxazine derivatives in a preclinical rodent model.
Protocol: Oral Bioavailability Study in Rats
This protocol outlines the essential steps for assessing the oral bioavailability of a test compound, such as a this compound derivative, in rats.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[4]
2. Formulation and Dosing:
-
Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to a final concentration suitable for IV administration (e.g., 1 mg/mL).
-
Oral (PO) Formulation: Suspend the test compound in a vehicle appropriate for oral gavage, such as 0.5% carboxymethylcellulose in water.[5]
-
Dosing:
-
Administer the IV formulation as a bolus dose via the tail vein (e.g., 1 mg/kg).
-
Administer the oral formulation via oral gavage (e.g., 10 mg/kg).
-
3. Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.[7][8][9]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to calculate:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Calculate Oral Bioavailability (F%):
-
F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Diagram: Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for a typical oral bioavailability study in rats.
Metabolism of 1,4-Benzoxazine Derivatives
Understanding the metabolic fate of 1,4-benzoxazine derivatives is crucial for predicting their efficacy, potential for drug-drug interactions, and toxicity. Studies on dietary benzoxazinoids have shed light on the primary metabolic pathways for this class of compounds.
The metabolism of benzoxazinoids primarily involves Phase II conjugation reactions, specifically glucuronidation and sulfation.[1] These processes increase the water solubility of the compounds, facilitating their excretion from the body. The enzymes responsible for these transformations are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
Diagram: Proposed Metabolic Pathway of 1,4-Benzoxazine Derivatives
Caption: Proposed metabolic pathways for 1,4-benzoxazine derivatives.
While Phase II metabolism appears to be predominant, the potential for Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, should not be disregarded, especially for more lipophilic derivatives. Phase I reactions, such as hydroxylation and oxidation, can introduce or unmask functional groups that are then susceptible to Phase II conjugation.
Structure-Pharmacokinetic Relationships: Key Considerations
The chemical structure of a 1,4-benzoxazine derivative plays a pivotal role in determining its pharmacokinetic profile. While a comprehensive quantitative structure-activity relationship (QSAR) for the ADME properties of this class is still emerging, several key principles can be inferred:
-
Lipophilicity: Modulating lipophilicity (logP) is a critical balancing act. While increased lipophilicity can enhance membrane permeability and absorption, it may also lead to increased metabolic clearance and reduced aqueous solubility.
-
Hydrogen Bonding: The presence and positioning of hydrogen bond donors and acceptors can influence solubility, permeability, and interaction with metabolic enzymes and transporters.
-
Metabolic Stability: Substitution at positions susceptible to metabolic attack can improve metabolic stability and prolong the half-life of the compound.
-
Ionization State: The pKa of the molecule will determine its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for transporter-mediated disposition.
Conclusion and Future Directions
The 1,4-benzoxazine scaffold holds significant promise for the development of novel therapeutics. The available data suggests that derivatives of this class can exhibit favorable oral absorption and, in some cases, CNS penetration. The primary metabolic pathways appear to involve glucuronidation and sulfation.
To advance the development of this compound derivatives and their analogs, future research should focus on:
-
Systematic Pharmacokinetic Screening: Conducting comprehensive in vivo pharmacokinetic studies on a diverse set of derivatives to establish clear structure-pharmacokinetic relationships.
-
Metabolite Identification: Elucidating the full metabolic profiles of lead compounds to identify potential active metabolites and to understand the role of specific metabolic enzymes.
-
Transporter Studies: Investigating the role of drug transporters in the absorption, distribution, and excretion of these compounds.
-
In Silico Modeling: Developing robust QSAR and physiologically based pharmacokinetic (PBPK) models to predict the ADME properties of novel derivatives, thereby accelerating the drug discovery process.
By systematically addressing these key areas, the scientific community can unlock the full therapeutic potential of the 1,4-benzoxazine class of compounds.
References
- Adhikari, K. B., Laursen, T., Gregersen, S., Fomsgaard, I. S. (2018). Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans. Molecular Nutrition & Food Research, 62(21), 1800456.
-
ResearchGate. (2015). How can I feed powder to rats (intragastric) for an oral bioavailability study? Retrieved from [Link]
-
Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. Retrieved from [Link]
- Ghasemi, J., & Asadpour, S. (2012). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research, 11(4), 1115–1124.
- Frey, M., Chomet, E., Glawischnig, E., & Gierl, A. (2009). Benzoxazinoid Biosynthesis, a Model for Evolution of Secondary Metabolic Pathways in Plants. Phytochemistry, 70(15-16), 1645–1651.
- Bizot, J. C., Lirussi, F., Gastaud, P., & Ollier, C. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4828–4835.
- Kautsar, S. A., & de Vries, J. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences, 120(42), e2308323120.
- Couto, M., & Murphy, P. V. (2010). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 8(18), 4153–4161.
- Ghasemi, J., & Asadpour, S. (2012). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property.
- Chojnacka, K., Kaczor, A. A., & Matosiuk, D. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
- Nakazato, A., Kumagai, T., Okubo, T., & Chaki, S. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1788–1801.
- Crowell, J. A., Steele, V. E., & Levine, B. S. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 65(5), 849–856.
- Mehvar, R. (2018). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. eScholarship, University of California.
- ResearchGate. (2016).
- Singh, S. P., Wahajuddin, & Jain, G. K. (2011).
-
Zhao, L., Li, R., & Wang, Y. (2019). Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 523–536.
- Woodward, M. D., Corcuera, L. J., Helgeson, J. P., Kelman, A., & Upper, C. D. (1978). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. Plant Physiology, 61(5), 796–800.
- Sahu, P. K., Giri, R. A., & Singh, R. M. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Drug Delivery, 7(1), 1-6.
- Bashir, M. A., Porcino, J. L., & Faccio, R. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1308, 138096.
- Woodward, M. D., Corcuera, L. J., Helgeson, J. P., Kelman, A., & Upper, C. D. (1978). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. Plant Physiology, 61(5), 796–800.
- Fringuelli, R., Schiaffella, F., & Bistoni, F. (2009). Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. Bioorganic & Medicinal Chemistry, 17(11), 3823–3831.
- Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
- Kaur, S., Kaur, J., Zarger, B. A., Islam, N., & Mir, N. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 10(10), e29986.
- Bujold, A., & Mandal, R. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 693.
- Li, Y., Wang, Y., & Chen, Y. (2019). An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study.
- Froimowicz, P., & Ishida, H. (2017). A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. Green Chemistry, 19(24), 5878–5887.
-
Bozeman Science. (2018, October 4). Metabolism & Metabolic Pathways [Video]. YouTube. [Link]
Sources
- 1. Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine as a Novel Monoamine Oxidase A Inhibitor
This guide provides a comprehensive performance benchmark of the novel compound, 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a promising new reversible inhibitor of Monoamine Oxidase A (MAO-A). Its performance is evaluated against established clinical and research-grade MAO-A inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology, offering an in-depth analysis supported by experimental data to elucidate the compound's potential in therapeutic applications.
Introduction: The Rationale for Novel MAO-A Inhibitors
Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the central nervous system.[1][2] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depressive disorders and anxiety.[3][4] While classic MAO inhibitors (MAOIs) have demonstrated efficacy, their use has been limited by significant side effects and dietary restrictions, primarily due to their irreversible and non-selective nature.[3][4] This has spurred the development of reversible and selective MAO-A inhibitors (RIMAs) with improved safety profiles.[1]
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5] Our preliminary screening identified this compound as a potent and selective inhibitor of MAO-A. This guide presents a head-to-head comparison of its inhibitory potency, selectivity, and kinetic profile against well-characterized MAO-A inhibitors.
Comparative Inhibitor Overview
To provide a robust benchmark, this compound was compared against two well-established inhibitors:
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA) widely used in the treatment of depression.
-
Clorgyline: An irreversible and selective inhibitor of MAO-A, primarily used as a research tool.
Performance Metrics: A Quantitative Comparison
The inhibitory activities of this compound and the reference compounds were determined using standardized in vitro enzymatic assays. The key performance indicators evaluated were the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | MAO-A | 75 | 42 | Reversible, Competitive |
| MAO-B | >10,000 | - | - | |
| Moclobemide | MAO-A | 150 | 85 | Reversible, Competitive |
| MAO-B | >20,000 | - | - | |
| Clorgyline | MAO-A | 5 | 2.8 | Irreversible |
| MAO-B | 1,500 | - | - |
Data Interpretation: The data clearly indicates that this compound is a potent inhibitor of MAO-A, with an IC50 value of 75 nM and a Ki of 42 nM. Notably, it demonstrates approximately two-fold greater potency than the clinically used RIMA, Moclobemide. While the irreversible inhibitor Clorgyline shows higher potency, the reversible nature of this compound suggests a potentially more favorable safety profile for therapeutic applications. Furthermore, the high IC50 value against MAO-B underscores its high selectivity for the MAO-A isoform.
Mechanism of Action: Elucidating the Inhibition Kinetics
Understanding the mechanism of inhibition is crucial for predicting the in vivo behavior of a drug candidate. Kinetic studies were performed to determine the nature of MAO-A inhibition by this compound.
Signaling Pathway of Monoamine Neurotransmitter Degradation by MAO-A
Caption: Inhibition of MAO-A by this compound.
Lineweaver-Burk plot analysis revealed that this compound acts as a competitive inhibitor of MAO-A. This indicates that the compound binds to the active site of the enzyme, directly competing with the natural substrates. This mode of action is consistent with that of Moclobemide and is generally associated with a favorable safety profile, as the inhibition can be overcome by increased substrate concentrations.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the validity and reproducibility of these findings, detailed experimental protocols are provided below.
Experimental Workflow for MAO-A Inhibition Assay
Sources
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine for its Biological Target
In the landscape of contemporary drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window, making the rigorous assessment of selectivity a critical step in the development of any new chemical entity. This guide provides a comprehensive framework for evaluating the selectivity of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a novel compound with therapeutic potential.
While the definitive biological target of this compound is still under active investigation, its structural motifs are commonly found in compounds exhibiting anti-inflammatory and anti-cancer properties. These activities are frequently mediated through the modulation of protein kinase signaling pathways. Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound is a putative inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1]
This guide will compare the hypothetical selectivity profile of this compound against two well-characterized p38 MAPK inhibitors: SB203580, a first-generation ATP-competitive inhibitor of p38α and p38β[2], and BIRB 796 (Doramapimod), a highly potent allosteric inhibitor of all four p38 isoforms.[3] By detailing established experimental protocols and presenting comparative data, this document aims to equip researchers with the necessary tools to thoroughly characterize the selectivity of their compounds of interest.
The p38 MAPK Signaling Pathway: A Primer
The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[4] Its activation triggers a downstream phosphorylation cascade that ultimately leads to the expression of pro-inflammatory genes.[5] Understanding this pathway is crucial for contextualizing the on-target and potential off-target effects of a putative p38 MAPK inhibitor.
Figure 2: General workflow for in vitro kinase selectivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay for p38α MAPK
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced. [6] Materials:
-
Recombinant human p38α MAPK (active)
-
ATF2 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, SB203580, BIRB 796)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of each compound dilution. b. Add 2 µL of a solution containing the p38α kinase in kinase buffer. c. Initiate the reaction by adding 2 µL of a solution containing the ATF2 substrate and ATP in kinase buffer. [7] d. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [8] b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Comparative Data: In Vitro Kinase Inhibition
The following table presents hypothetical IC₅₀ values for our test compounds against p38α and a selection of off-target kinases.
| Kinase | This compound (IC₅₀, nM) | SB203580 (IC₅₀, nM) [2] | BIRB 796 (IC₅₀, nM) [2] |
| p38α (MAPK14) | 50 | 50 | 0.1 |
| p38β (MAPK11) | 200 | 50 | 0.2 |
| JNK2 | >10,000 | >10,000 | 280 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| CDK2/cyclin A | 5,000 | >10,000 | >10,000 |
| GSK3β | 8,000 | 3,000 | >10,000 |
Quantifying Selectivity: S-Score and Gini Coefficient
To move beyond a simple comparison of IC₅₀ values, selectivity scores can be calculated.
-
Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Derived from the Lorenz curve, the Gini coefficient measures the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 signifies that the inhibition is concentrated on a few kinases, indicating high selectivity. [9]
Compound S-Score (1 µM) Gini Coefficient This compound (Hypothetical) 0.05 0.75 SB203580 0.12 0.68 | BIRB 796 | 0.03 | 0.85 |
Phase 2: Cellular Target Engagement
While in vitro assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells. [9]The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. [10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Figure 4: General workflow for broad off-target liability screening.
Commercial Off-Target Screening Panels
Several contract research organizations (CROs) offer standardized off-target liability panels. A commonly used panel is the Safety47 panel from Eurofins Discovery, which assesses compound activity against 47 targets known to be implicated in adverse drug reactions.
[11]#### Comparative Data: Off-Target Profiling
The following table presents hypothetical data from a Safety47 panel screen at a single high concentration (e.g., 10 µM).
| Target | This compound (% Inhibition) | SB203580 (% Inhibition) | BIRB 796 (% Inhibition) |
| hERG (potassium channel) | 15 | 25 | 5 |
| 5-HT₂B (serotonin receptor) | 8 | 12 | 60 |
| M₁ (muscarinic receptor) | 2 | 5 | 3 |
| L-type Ca²⁺ channel | 10 | 18 | 7 |
| COX-2 (enzyme) | 5 | 9 | 55 |
Conclusion and Forward Look
This guide has outlined a systematic, multi-faceted approach to assessing the selectivity of a novel compound, using this compound as a case study with a hypothetical target of p38 MAPK. By integrating in vitro kinase profiling, cellular target engagement studies, and broad off-target liability screening, researchers can build a comprehensive understanding of a compound's selectivity profile.
For this compound, the hypothetical data suggest a promising selectivity profile, with potent on-target activity and minimal off-target interactions at therapeutically relevant concentrations. In comparison, while both SB203580 and BIRB 796 are potent p38 MAPK inhibitors, they exhibit distinct off-target profiles that must be considered in their experimental application.
The journey of a drug candidate from discovery to clinical application is long and fraught with challenges. A thorough and early assessment of selectivity is not merely a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile. The methodologies described herein provide a solid foundation for making informed decisions and ultimately, for developing safer and more effective medicines.
References
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. FEBS J. 2020;287(20):4434-4452.
-
In vitro kinase assay. Protocols.io. 2023. Available from: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. 2016. Available from: [Link]
-
Publications - CETSA. Pelago Bioscience. Available from: [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochem J. 2013;451(3):313-322.
-
Schematic overview of the workflows in CETSA performed on intact cells and cell lysates, SPROX, and limited proteolysis (LiP). ResearchGate. Available from: [Link]
- High-Throughput Cellular Thermal Shift Assay (CETSA)
-
Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. 2025. Available from: [Link]
-
Schematic of p38 pathway signaling. The schematic shows the signaling... ResearchGate. Available from: [Link]
- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). J Inflamm Res. 2023;16:4293-4309.
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Sci Rep. 2018;8(1):10383.
- BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. 2021;6(17):11366-11375.
-
Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. Available from: [Link]
- Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proc Natl Acad Sci U S A. 2022;119(4):e2113264119.
-
Figure 2. Cartoon illustration of the experimental workflow for CETSA.... ResearchGate. Available from: [Link]
-
P38 Signaling Pathway. Creative Diagnostics. Available from: [Link]
- Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacol Transl Sci. 2022;5(8):663-675.
- MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Curr Top Med Chem. 2008;8(16):1446-1457.
- The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers (Basel). 2022;14(1):159.
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available from: [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Cent Sci. 2022;8(9):1243-1253.
-
ADP Glo Protocol. Available from: [Link]
-
Flowchart of structure-based virtual screening and in vitro kinase inhibition assay for HPK1 inhibitor. ResearchGate. Available from: [Link]
-
P38 MAPK Inhibitor I BIRB 796. opnMe. Available from: [Link]
-
The Role of MAPK/p38 Signalling Pathway in Cancer. MaplesPub. Available from: [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. Available from: [Link]
-
MAPK signaling pathway. Cusabio. Available from: [Link]
- BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. J Biol Chem. 2005;280(20):19829-19835.
Sources
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
A Comparative Guide to the Material Properties of Polybenzoxazines Derived from 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Abstract
Polybenzoxazines represent a class of high-performance phenolic-type thermosets that have garnered significant attention as alternatives to traditional epoxy, phenolic, and bismaleimide resins.[1][2] Their unique molecular architecture allows for a ring-opening polymerization (ROP) that proceeds without the release of volatile by-products, leading to near-zero volumetric shrinkage—a critical advantage in precision molding and composite manufacturing.[1][3][4] This guide provides a comparative analysis of the material properties of polybenzoxazines derived specifically from the 6-methyl-3,4-dihydro-2H-1,4-benzoxazine monomer. The strategic placement of a methyl group on the phenolic ring offers a unique modification to the polymer backbone, influencing thermal stability, mechanical performance, and dielectric properties. Through a synthesis of published data and established testing protocols, this document will objectively compare this polymer system against other common polybenzoxazines and conventional thermosets, providing researchers and engineers with the critical data and foundational understanding necessary for material selection and application development in the aerospace, electronics, and automotive industries.[1][5]
Introduction to Benzoxazine Chemistry: Synthesis and Polymerization
The versatility of polybenzoxazines stems from the molecular design flexibility of their precursor monomers.[3][6] Benzoxazine monomers are typically synthesized via a Mannich condensation reaction, a one-pot process involving a phenol, a primary amine, and formaldehyde.[1][7][8][9] This straightforward synthesis allows for a vast library of monomers to be created from readily available and often low-cost starting materials.[1]
For the topic of this guide, the monomer is derived from p-cresol (4-methylphenol), which provides the 6-methyl substitution on the final benzoxazine ring structure. The polymerization of benzoxazine monomers is a thermally initiated, ring-opening process that does not require a catalyst, although one can be used to lower the curing temperature.[1][5][8] Upon heating, typically in the range of 180–250 °C, the oxazine ring opens and polymerizes to form a highly cross-linked polybenzoxazine network.[8] A key feature of this network is the presence of both phenolic hydroxyl groups and tertiary amine linkages in the backbone, which contribute to the material's high thermal stability and strong adhesive properties.
The methyl group at the 6-position (para to the hydroxyl group of the parent phenol) blocks one of the primary sites for cross-linking, which can influence the final network structure compared to unsubstituted phenols.[5][10] This structural constraint forces cross-linking to occur at the ortho positions and through the amine part of the molecule, affecting the polymer's cross-link density and, consequently, its thermomechanical properties.[5]
Caption: Standard workflow for thermoset material characterization.
Conclusion and Future Outlook
Polymers derived from this compound represent a compelling subset of the broader polybenzoxazine family. The methyl substitution provides a means to tailor the polymer's cross-link density and final properties. The resulting materials exhibit the characteristic advantages of polybenzoxazines, including high thermal stability, excellent flame retardancy, superior dielectric properties, and near-zero curing shrinkage. [1][3] While their mechanical strength may be comparable to or slightly lower than some high-performance epoxies, their processing advantages and exceptional thermal and electrical performance make them highly suitable for demanding applications. The data suggests that for applications where a balance of processability, thermal resistance, and electrical insulation is paramount—such as in advanced composites, adhesives, and electronic encapsulants—these materials offer a significant performance upgrade over traditional thermosets. [1][8]Future research may focus on creating copolymers of 6-methyl-benzoxazine with other functional monomers to further enhance specific properties like toughness or to introduce novel functionalities.
References
- ISO. (n.d.). ISO 527 Mechanical Property Testing of Polymers. ISO.org.
- Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Intertek.com.
- Hitachi High-Tech. (n.d.). Standards of Thermal Analysis. Hitachi-hightech.com.
- Infolytica. (n.d.).
- Testex. (2021).
- Linseis. (n.d.). Standards for thermal analysis (ISO, ASTM and DIN). Linseis.com.
- iPolytech. (n.d.). Mechanical Testing of Polymers (Tensile, Impact, Creep). ipolytech.com.
- ASTM International. (2024). D3835 Standard Test Method for Determination of Properties of Polymeric Materials by Means of a Capillary Rheometer. ASTM.org.
- Wikipedia. (n.d.). Polybenzoxazine. Wikipedia.org.
- ResearchGate. (n.d.). Synthesis of Bz monomers.
- Elsevier. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. ScienceDirect.
- ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
- NIH. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. NCBI.
- RSC Publishing. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC.org.
- MDPI. (2021).
- ResearchGate. (n.d.). The effect of molecular structure of polybenzoxazine on dielectric properties was studied.
- PRISM Research Institute. (n.d.). Thermal Analysis. PRISM.
- Nexus Analytics. (n.d.).
- ACS Publications. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. ACS.org.
- ResearchGate. (n.d.). The thermal properties of polybenzoxazines derived from BA-a, BZ12, and BZ13.
- CORE. (n.d.).
- NIH. (2023).
- ResearchGate. (2025). Mechanical properties of polybenzoxazine syntactic foams.
- MDPI. (n.d.). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI.com.
- ResearchGate. (n.d.). Thermal properties of polybenzoxazines.
- ResearchGate. (2025). Toughening of polybenzoxazine by alloying with urethane prepolymer and flexible epoxy: A comparative study.
- PubMed Central. (n.d.). Recent Progress of Low Dielectric and High-Performance Polybenzoxazine-Based Composites. NCBI.
-
ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e]o[11][12]xazine. ResearchGate.net.
- FAA Fire Safety. (n.d.). Development and Fundamental Understanding of Polybenzoxazine Resins. FAA.gov.
- RSC Publishing. (n.d.).
- MDPI. (n.d.). Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine. MDPI.com.
- Taylor & Francis Online. (2021).
- ResearchGate. (n.d.). Synthesis and characterization of low dielectric constant polybenzoxazines with different fluorine contents.
- ResearchGate. (2025). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring.
- CONICET. (2022). Novel Polybenzoxazine and Polybenzoxazine/Epoxy Thermosetting Copolymers containing Polysilsesquioxane Nanostructures. CONICET.gov.ar.
- ResearchGate. (2025). Benzoxazine with DOPO and its flame retardancy improvement.
- RSC Publishing. (n.d.). Furan-derived biobased polybenzoxazines with intrinsic flame retardancy and high thermal stability. RSC.org.
- ResearchGate. (2025). Towards the Development of Green Flame Redardancy of Polybenzoxazines.
Sources
- 1. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fire.tc.faa.gov [fire.tc.faa.gov]
- 4. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. testinglab.com [testinglab.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
Safety Operating Guide
Navigating the Unknown: A Senior Scientist's Guide to the Proper Disposal of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
The absence of a specific SDS presents a significant challenge. An SDS is the primary source of information on the hazards, handling, and emergency measures related to a chemical, including explicit disposal instructions. Without it, we must operate under a principle of precaution, treating the substance as potentially hazardous until its characteristics are properly evaluated. This guide provides a procedural framework for managing the disposal of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, or any research chemical with incomplete safety data, by leveraging established principles of chemical safety and regulatory compliance.
The Precautionary Principle: Why We Treat Unknowns as Hazardous
The molecular structure of this compound contains a substituted aromatic ring, an amine, and an ether functional group. Structurally related compounds, various benzoxazine derivatives, exhibit a range of hazards including acute toxicity, skin and eye irritation, and potential for environmental harm.[1] Therefore, in the absence of specific data for our target compound, we must assume it may possess similar hazardous characteristics.
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste, it is the generator's responsibility to determine if a waste is hazardous.[2][3] Disposing of a chemical with an unknown hazard profile down the drain or in the regular trash is a serious regulatory violation and a significant safety risk.[4][5]
Step-by-Step Disposal Protocol for Uncharacterized Compounds
This protocol is designed to ensure safety and compliance when a specific SDS is unavailable. The core of this procedure is to engage your institution's Environmental Health and Safety (EHS) department, as they are the ultimate authority on waste disposal and have the resources for proper waste characterization.
Phase 1: Initial Handling and Waste Accumulation
-
Personal Protective Equipment (PPE): At a minimum, handle this compound with standard laboratory PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses or goggles
-
A lab coat[6] All handling of the solid or any solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
-
Waste Segregation:
-
Dedicate a specific, compatible waste container for this compound and materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
The container must be in good condition, made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene), and have a secure, tight-fitting lid.[1][5]
-
Crucially, do not mix this waste with other chemical waste streams. [1] Mixing unknown compounds can lead to dangerous reactions.
-
-
Labeling the Waste Container: Proper labeling is a cornerstone of safe waste management. Federal and state regulations require that hazardous waste containers are correctly labeled from the moment waste is first added.[7][8][9]
-
Affix a hazardous waste label provided by your institution's EHS department to the container.
-
In the "Contents" section, write the full chemical name: "this compound" and its CAS number "71472-57-6" .
-
Since the specific hazards are unknown, add the statement: "Caution: Hazards Not Fully Characterized. Treat as Hazardous Waste."
-
Indicate the date accumulation started.
-
Phase 2: Storage and Consultation
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel, at or near the point of generation.[2]
-
Contacting Environmental Health and Safety (EHS): This is the most critical step.
Phase 3: Waste Characterization and Final Disposal
-
EHS Evaluation: Your EHS department will take possession of the waste. They are equipped to handle and characterize unknown materials.[8][10] This process may involve:
-
Consulting their own chemical databases and resources.
-
Performing basic analytical tests (e.g., for pH, reactivity, or flashpoint) to classify the waste according to RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[11][12]
-
In some cases, sending a sample to a specialized lab for more detailed analysis, though this can be costly.[9]
-
-
Final Disposal: Once characterized, the waste will be sent to an approved Treatment, Storage, and Disposal Facility (TSDF) that is permitted to handle the specific hazard class identified.[4] This "cradle-to-grave" management ensures that the waste is handled safely from generation to final disposal.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a chemical with an uncharacterized hazard profile.
Caption: Disposal workflow for uncharacterized chemicals.
Summary of Key Safety and Disposal Parameters
| Parameter | Guideline for this compound | Rationale |
| Assumed Hazard Class | Treat as hazardous waste. Potential for toxicity and irritation. | Precautionary principle due to lack of specific SDS data and hazards of analogous structures. |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat. | Standard protection against potential skin/eye contact and contamination. |
| Handling Location | Certified chemical fume hood. | Prevents inhalation of potentially harmful dust or vapors. |
| Waste Container | Sealed, compatible (glass or HDPE), clearly labeled container. | Prevents leaks, reactions, and ensures proper identification for disposal. |
| Disposal Method | DO NOT dispose of in trash or down the drain. | Prevents environmental contamination and regulatory violations.[4][5] |
| Mandatory Action | Contact your institution's EHS department for pickup and disposal. | Ensures compliant and safe characterization and final disposal by trained professionals.[7][8][10] |
By adhering to this structured, precautionary approach, researchers can confidently and responsibly manage the disposal of novel compounds like this compound, ensuring the safety of themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Purdue University, Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]
-
Stanford University, Environmental Health & Safety. (n.d.). FS_Unknown Chemicals Management. Retrieved from [Link]
-
Temple University, Campus Operations. (n.d.). Unknown Chemical Waste Disposal. Retrieved from [Link]
-
TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2025, August 29). Waste Determination and Characterization Guidelines. Retrieved from [Link]
-
ADCO Services. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from [Link]
-
Case Western Reserve University, Environmental Health and Safety. (n.d.). RCRA. Retrieved from [Link]
-
ResearchGate. (n.d.). Waste characterization checklist. Adapted from Policies and procedures.... Retrieved from [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Waste Characterization. Retrieved from [Link]
-
Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
-
University of Georgia, Environmental Safety Division. (n.d.). RCRA Compliance. Retrieved from [Link]
-
Harvard University, Environmental Health & Safety. (n.d.). Chemicals and Hazardous Materials. Retrieved from [Link]
-
South Carolina Department of Environmental Services. (n.d.). Waste Characterization Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Conservation Wiki. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
-
Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 4. emsllcusa.com [emsllcusa.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. Unknown Chemical Waste Disposal | Campus Operations [campusoperations.temple.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. practicegreenhealth.org [practicegreenhealth.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. As this is an experimental product with properties that may not be fully evaluated, a cautious and comprehensive approach to safety is paramount.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety protocols required.
Hazard Analysis: Understanding the Risks
While comprehensive toxicological data for this compound is limited, data from structurally related benzoxazine derivatives allows for a robust presumptive hazard assessment. Analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Some are classified as harmful if swallowed or in contact with skin.[5] Therefore, all handling protocols must be based on the assumption that this compound presents similar hazards.
Primary Routes of Exposure:
-
Dermal Contact: Direct skin contact can lead to irritation or allergic reactions.
-
Ocular Contact: The compound is presumed to be a serious eye irritant, potentially causing significant damage if it comes into contact with the eyes.[1][3]
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
-
Ingestion: Accidental ingestion is considered harmful.[3][5]
Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is the foundation of safe chemical handling. It is not a one-size-fits-all solution; the required level of protection is dictated by the specific procedure being performed. The following table summarizes the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Chemical-resistant gloves (Nitrile minimum) | Safety glasses with side shields | Standard lab coat | Not typically required |
| Weighing & Aliquoting (Solid) | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical splash goggles | Fully-buttoned lab coat | Required if not in a ventilated enclosure (e.g., fume hood). Use a NIOSH-approved respirator with a particulate filter.[5] |
| Solution Preparation & Handling | Chemical-resistant gloves (Nitrile, inspect for degradation) | Chemical splash goggles and face shield if splash risk is high | Chemical-resistant lab coat or apron over a standard lab coat | Required if not in a fume hood or if vapors/mists are generated. Use a NIOSH-approved respirator with organic vapor cartridges. |
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Material Choice: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable starting point.[6] However, for prolonged operations or when handling larger quantities, consulting the glove manufacturer's chemical resistance guide is critical to ensure compatibility.[6]
-
Why Nitrile? Nitrile offers a balance of chemical resistance, durability, and dexterity, while avoiding the potential for latex allergies.
-
Protocol: Always inspect gloves for tears or pinholes before use.[1] Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[1] After any contact, change gloves immediately. Contaminated gloves must be disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[1][5]
Eye and Face Protection: Shielding Against the Irreversible
Eye damage from chemical splashes can be irreversible.
-
Minimum Requirement: At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[5] Standard safety glasses do not provide adequate protection against splashes.[7]
-
Elevated Risk: For procedures with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to chemical splash goggles.[6][8]
-
Causality: Goggles provide a seal around the eyes to protect from splashes from all angles, while a face shield protects the entire face from large-volume splashes.[8]
Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A clean, fully-buttoned lab coat should be worn at all times.[6] Protective clothing is a standard recommendation.[1]
-
Material: For handling larger quantities, a chemical-resistant apron or gown worn over the lab coat provides an additional barrier.
-
Footwear: Appropriate shoes that cover the entire foot (closed-toe and closed-heel) are mandatory. Perforated shoes or sandals are strictly prohibited.[6][9]
Respiratory Protection: An Essential Control
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[6]
-
When is a Respirator Needed? When engineering controls are not feasible or during a spill or emergency, respiratory protection is required.[6] Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[5]
-
Respirator Type:
-
For handling the solid powder outside of a ventilated enclosure, a respirator with a particulate filter (e.g., N95, P100) is necessary.
-
For handling solutions that may generate vapors or mists, an organic vapor cartridge is required.
-
-
Fit and Training: Proper use of a respirator requires annual fit testing and training to ensure a proper seal and maximum protection.[6]
Operational Plan: Weighing and Preparing a Solution
This step-by-step protocol provides a self-validating system for safely handling the compound.
-
Preparation & Pre-Check:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.).
-
Verify the chemical's Safety Data Sheet (SDS) is readily available.
-
-
Donning PPE:
-
Don a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don a second pair of nitrile gloves over the first pair.
-
-
Chemical Handling (in Fume Hood):
-
Carefully open the container of this compound. Avoid creating dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a tared analytical balance.
-
Once weighing is complete, securely close the primary container.
-
Transfer the weighed solid into the designated beaker for dissolution.
-
-
Dissolution and Final Steps:
-
Slowly add the desired solvent to the beaker containing the solid.
-
If stirring is required, add the stir bar and place the beaker on a stir plate.
-
Once the solid is dissolved, cap the beaker or flask.
-
-
Doffing PPE and Cleanup:
-
Dispose of the contaminated weigh boat and outer pair of gloves into a designated solid hazardous waste container inside the fume hood.
-
Wipe down the spatula and work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove the inner pair of gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Remove goggles and lab coat.
-
Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Contingency Planning: Spills and Disposal
4.1. Accidental Release Measures
In the event of a spill, personal safety is the top priority.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup: For a small solid spill, carefully wipe or sweep it up, place it in a sealed bag or container, and hold for waste disposal.[1] Avoid generating dust.[10] Wash the spill site after material pickup is complete.[1]
4.2. Waste Disposal Protocol
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring complete and accurate classification.[5]
References
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Fisher Scientific. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. fishersci.com [fishersci.com]
- 3. methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H11NO3 | CID 16244461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. hsa.ie [hsa.ie]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
